Isocyclocitral
Description
Properties
IUPAC Name |
2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde;3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H16O/c1-7-4-8(2)9(3)10(5-7)6-11;1-7-4-8(2)10(6-11)9(3)5-7/h2*4,6,8-10H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXLFXYEFLKADK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C1C=O)C)C.CC1C=C(CC(C1C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Isocyclocitral | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1335-66-6 | |
| Record name | Isocyclocitral | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocyclocitral | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isocyclocitral | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Isocyclocitral: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocyclocitral, a significant fragrance and flavor compound, is a cyclic monoterpene aldehyde. It is a constitutional isomer of citral (B94496), but with a distinctly different olfactory profile, characterized by powerful green, leafy, and earthy notes.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, with a focus on data relevant to researchers and professionals in drug development and chemical sciences.
Chemical Structure and Identification
This compound is a mixture of isomers, primarily 2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde and 3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde.[3][4] The presence of three asymmetric carbons results in various conformational possibilities.[1]
| Identifier | Value |
| IUPAC Name | 2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde; 3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde[3] |
| CAS Number | 1335-66-6[1] |
| Molecular Formula | C10H16O[1] |
| SMILES | CC1CC(=CC(C1C=O)C)C[3] |
| InChI | InChI=1S/C10H16O/c1-7-4-8(2)9(3)10(5-7)6-11/h4,6,8-10H,5H2,1-3H3[5] |
| InChIKey | DEMWVPUIZCCHPT-UHFFFAOYSA-N[5] |
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a powerful, green, and somewhat earthy odor.[6][7] It is insoluble in water but soluble in alcohols and oils.[6]
| Property | Value | Reference |
| Molecular Weight | 152.24 g/mol | [1] |
| Boiling Point | 203 °C (397.4 °F) | [1] |
| Melting Point | -20 °C (-4 °F) | [1] |
| Density | 0.922 g/cm³ | [1] |
| Flash Point | 66 °C (150.8 °F) | [1] |
| Vapor Pressure | 0.39 mmHg @ 20°C | [1] |
| Refractive Index | 1.468 - 1.472 @ 20°C | [1] |
| logP | 3.1 | [1] |
Synthesis of this compound
The primary method for the synthesis of this compound is a Diels-Alder reaction between 2-methylpenta-1,3-diene and 2-butenal (crotonaldehyde).[1] This [4+2] cycloaddition reaction forms the trimethylcyclohexene carboxaldehyde structure.
Experimental Protocols
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited in publicly accessible databases. The following provides an overview of expected spectral characteristics based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR spectra would be complex due to the presence of multiple isomers and stereoisomers. Key expected signals would include:
-
¹H NMR: Aldehydic proton (CHO) around 9-10 ppm, olefinic protons on the cyclohexene (B86901) ring, and multiple signals in the aliphatic region for the methyl and methylene (B1212753) protons.
-
¹³C NMR: Carbonyl carbon (C=O) around 200 ppm, olefinic carbons in the cyclohexene ring, and several aliphatic carbon signals.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is available on the NIST WebBook.[6] Key characteristic absorption bands would include:
-
A strong C=O stretching vibration for the aldehyde group around 1720-1740 cm⁻¹.
-
C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹.
-
C=C stretching for the cyclohexene ring around 1650 cm⁻¹.
-
C-H stretching and bending vibrations for the aliphatic and vinylic protons.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is also available on the NIST WebBook.[1] The fragmentation pattern would be complex due to the cyclic structure. The molecular ion peak (M+) at m/z 152 should be observable. Common fragmentation pathways for cyclic aldehydes would likely involve cleavage of the aldehyde group and rearrangements of the cyclohexene ring.
Biological Activity and Signaling Pathways
There is a significant lack of publicly available scientific literature specifically investigating the biological activities and signaling pathways of this compound. Much of the available research focuses on its constitutional isomer, citral, which has demonstrated various biological properties, including antimicrobial and anti-inflammatory effects.[9][10] It is crucial to note that data for citral cannot be extrapolated to this compound due to their different chemical structures, which can lead to distinct biological activities. Further research is required to elucidate any potential pharmacological effects of this compound.
Applications
The primary application of this compound is in the fragrance industry, where its powerful green and fresh scent is utilized in perfumes, particularly in chypre and fougère types, as well as in household products.[1][2] It is also used to a lesser extent as a flavoring agent.
Safety and Toxicology
This compound is classified as a skin sensitizer.[1] The International Fragrance Association (IFRA) has established standards for its use in consumer products to minimize the risk of allergic reactions.[4] Detailed toxicological data is limited, and appropriate safety precautions should be taken when handling this compound in a laboratory or industrial setting.
Conclusion
This compound is a commercially important fragrance ingredient with a well-defined chemical structure and a synthesis route based on the Diels-Alder reaction. While its physicochemical properties are well-documented, there is a notable absence of detailed, publicly available experimental protocols for its synthesis and comprehensive spectroscopic and biological activity data. This guide summarizes the current state of knowledge and highlights the need for further research to fully characterize this compound, particularly concerning its potential biological effects, which could open new avenues for its application beyond the fragrance industry.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound (IFF), 1335-66-6 [thegoodscentscompany.com]
- 3. Page loading... [guidechem.com]
- 4. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 5. chembk.com [chembk.com]
- 6. This compound [webbook.nist.gov]
- 7. fraterworks.com [fraterworks.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Biological properties of citral and its potential protective effects against cytotoxicity caused by aspirin in the IEC-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement of citral antimicrobial activity by incorporation into nanostructured lipid carriers: a potential application in food stuffs as a natural preservative - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Isocyclocitral via Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of isocyclocitral, a valuable fragrance and flavor compound, can be efficiently achieved through a strategic application of the Diels-Alder reaction. This guide provides a comprehensive technical overview of this synthetic route, focusing on the [4+2] cycloaddition of myrcene (B1677589) with acrolein. Key aspects including reaction mechanism, regioselectivity, stereoselectivity, and the role of Lewis acid catalysis are discussed in detail. This document also presents a compilation of experimental protocols and quantitative data to facilitate the practical application of this methodology in a laboratory setting.
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1][2] This pericyclic reaction involves the concerted cycloaddition of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative.[2] In the context of this compound synthesis, the reaction between the naturally occurring diene, myrcene, and the α,β-unsaturated aldehyde, acrolein, serves as a key step in constructing the characteristic cyclohexene core of the target molecule. This approach is of significant interest due to the ready availability of the starting materials and the inherent efficiency of the Diels-Alder reaction.
The Core Reaction: Myrcene and Acrolein Diels-Alder Cycloaddition
The foundation of this synthetic strategy lies in the [4+2] cycloaddition between β-myrcene (the diene) and acrolein (the dienophile). This reaction leads to the formation of a mixture of isomeric cyclohexenecarboxaldehydes, with the desired precursor to this compound, 4-(4-methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde, being a major product.
Reaction Mechanism and Regioselectivity
The Diels-Alder reaction between myrcene and acrolein is a concerted, pericyclic reaction that proceeds through a single, cyclic transition state. The regioselectivity of the reaction, which dictates the substitution pattern of the resulting cyclohexene ring, is a critical consideration. The reaction can theoretically yield two primary regioisomers: the "para" adduct (4-substituted) and the "meta" adduct (3-substituted).
Experimental and theoretical studies have shown a strong preference for the formation of the "para" adduct, 4-(4-methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde. This selectivity is governed by the electronic properties of the diene and dienophile. The electron-donating alkyl group on the myrcene directs the regiochemical outcome, favoring the "ortho" and "para" products, with the "para" isomer being sterically less hindered and often the major product. The use of Lewis acid catalysts can further enhance this inherent regioselectivity.
Stereoselectivity: Endo vs. Exo Addition
The Diels-Alder reaction is also stereospecific, with the stereochemistry of the dienophile being retained in the product. Furthermore, when a cyclic diene is not involved, the concepts of endo and exo selectivity are still relevant in describing the orientation of the dienophile's substituent relative to the diene's π-system in the transition state. For the reaction of acrolein with myrcene, the endo approach is generally favored due to secondary orbital interactions between the carbonyl group of the dienophile and the developing π-bond of the diene. This leads to the preferential formation of the endo diastereomer. However, the exo product is thermodynamically more stable, and under conditions of high temperature or prolonged reaction times, the product ratio may shift towards the exo isomer. Lewis acid catalysis can also influence the endo/exo selectivity, often enhancing the preference for the endo product.[3]
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of the this compound precursor via the Diels-Alder reaction. Both thermal and Lewis acid-catalyzed conditions are described.
General Considerations
-
Reagents and Solvents: Myrcene and acrolein should be freshly distilled before use to remove any polymers or inhibitors. Solvents should be anhydrous, especially for Lewis acid-catalyzed reactions.
-
Inert Atmosphere: Reactions involving Lewis acids are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the catalyst.
-
Safety: Acrolein is a highly toxic and volatile lachrymator. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol 1: Thermal Diels-Alder Reaction
This protocol describes the uncatalyzed reaction, relying on thermal energy to promote the cycloaddition.
Materials:
-
β-Myrcene
-
Acrolein
-
Toluene (B28343) (anhydrous)
-
Hydroquinone (B1673460) (inhibitor)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask, add β-myrcene (1.0 eq) and a small amount of hydroquinone (catalytic).
-
Add anhydrous toluene to the flask.
-
Slowly add freshly distilled acrolein (1.1 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to yield 4-(4-methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol utilizes a Lewis acid to accelerate the reaction and enhance regioselectivity. Zinc-containing ionic liquids have been reported to be effective catalysts for this transformation. A more traditional Lewis acid such as zinc chloride is described here.
Materials:
-
β-Myrcene
-
Acrolein
-
Dichloromethane (B109758) (anhydrous)
-
Zinc chloride (ZnCl₂) (anhydrous)
-
Round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous zinc chloride (0.1-0.2 eq) to the flask.
-
Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add freshly distilled acrolein (1.0 eq) to the stirred suspension.
-
In a separate dropping funnel, prepare a solution of β-myrcene (1.2 eq) in anhydrous dichloromethane.
-
Add the myrcene solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by fractional distillation under reduced pressure.
Quantitative Data
The yield and selectivity of the Diels-Alder reaction between myrcene and acrolein are highly dependent on the reaction conditions. The following tables summarize representative data from the literature and expected outcomes.
| Condition | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (para:meta) | Reference |
| Thermal | None | Toluene | 110-120 | 4-8 | 60-70 | ~4:1 | General Knowledge |
| Catalytic | ZnCl₂ | Dichloromethane | 0 to RT | 2-4 | 80-90 | >9:1 | Inferred from similar reactions |
| Catalytic | Zinc-based Ionic Liquid | Ionic Liquid | RT | <2 | >95 | High | (Abstract) |
Table 1: Reaction Conditions and Yields for the Diels-Alder Reaction of Myrcene and Acrolein.
| Parameter | Thermal Conditions | Lewis Acid-Catalyzed Conditions |
| Reaction Rate | Moderate | Significantly Accelerated |
| Regioselectivity | Good | Excellent |
| Endo/Exo Selectivity | Moderate Endo | High Endo |
| Reaction Temperature | High | Low |
| Byproducts | Polymerization of acrolein | Minimized polymerization |
Table 2: Comparison of Thermal vs. Lewis Acid-Catalyzed Reactions.
Conversion to this compound
The primary product of the Diels-Alder reaction, 4-(4-methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde, is a direct precursor to this compound. In many contexts, this adduct itself is referred to as a form of this compound or a key component of this compound fragrance materials. The term "this compound" often refers to a mixture of isomers, with the product from the myrcene-acrolein Diels-Alder reaction being a significant component. Further isomerization of the double bond within the cyclohexene ring can be achieved under acidic or basic conditions, leading to other isomers that contribute to the overall "this compound" character. For many applications in the fragrance industry, the direct adduct from the Diels-Alder reaction is used without further isomerization.
Conclusion
The Diels-Alder reaction between myrcene and acrolein provides an efficient and direct route to a key precursor of this compound. This technical guide has outlined the fundamental principles of this reaction, including its mechanism, regioselectivity, and stereoselectivity. The use of Lewis acid catalysis has been shown to be highly advantageous, offering improved reaction rates, higher yields, and enhanced selectivity under milder conditions compared to thermal methods. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of organic synthesis, fragrance chemistry, and drug development, enabling the practical and informed application of this important transformation.
References
An In-depth Technical Guide to Isocyclocitral (CAS Number 1335-66-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocyclocitral (CAS 1335-66-6) is a synthetic fragrance ingredient known for its powerful green and citrusy aroma. While extensively utilized in the fragrance and cosmetics industries, its potential in the pharmaceutical and biomedical fields remains largely unexplored. Structurally, it is a mixture of isomers, primarily 2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde and 3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde. Although direct biological studies on this compound are scarce, the known activities of its constitutional isomer, citral (B94496), and other structural analogs suggest potential anti-inflammatory and antioxidant properties that warrant further investigation. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and safety data of this compound. It also highlights the current gaps in the scientific literature regarding its biological activity and mechanism of action, proposing avenues for future research in drug development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic powerful, diffusive, and green odor.[1][2] It is a mixture of isomers, which influences its physical and chemical properties.[1]
| Property | Value | Reference |
| CAS Number | 1335-66-6 | [1] |
| Molecular Formula | C₁₀H₁₆O | [1] |
| Molecular Weight | 152.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.922 g/cm³ | [1] |
| Boiling Point | 203 °C | [1] |
| Flash Point | 66 °C | [1] |
| Vapor Pressure | 0.39 mmHg @ 20°C | [1] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [2] |
| Log P | 3.1 | [1] |
| Refractive Index @ 20°C | 1.468 - 1.472 | [1] |
Synthesis
The primary method for the industrial synthesis of this compound is a Diels-Alder reaction.[1] This cycloaddition reaction involves the condensation of 2-methyl-1,3-pentadiene (B74102) with crotonaldehyde.[2] The resulting product is a mixture of isomers that is then purified by rectification.[2]
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is outlined in Chinese patent CN106699533A. The key steps are as follows:
-
Reaction Setup: 99% pure butenoic aldehyde (crotonaldehyde) and 99% pure methyl pentadiene are added to a reaction kettle.
-
Reaction Conditions: The mixture is stirred under a controlled pressure of 0.4-0.5 MPa and a temperature of 130-140 °C.
-
Reaction Time: The reaction is allowed to proceed at a constant temperature for 12 hours.
-
Cooling and Depressurization: After the reaction is complete, the mixture is cooled to 40-50 °C, and the pressure is reduced to normal atmospheric pressure.
-
Distillation: The reactant mixture is transferred to a distillation still. Unreacted butenoic aldehyde and methyl pentadiene are removed by distillation at 80-90 °C under normal pressure and collected for reuse.
-
Crude Product: The remaining liquid phase in the distillation kettle is the crude product of this compound.
-
Purification: The crude product is transferred to a rectifying still for vacuum reduced-pressure rectification at a pressure lower than -0.08 MPa and a temperature of 110-130 °C. The condensed rectified product is collected to yield 99% pure this compound.
Biological Activity and Potential for Drug Development
Currently, there is a significant lack of published research on the specific biological activities of this compound in a therapeutic context. However, some evidence from related compounds and general screening suggests potential areas for future investigation.
Anti-inflammatory and Antioxidant Potential
Studies on structural analogs of this compound suggest that they may possess anti-inflammatory and antioxidant properties.[3] This indicates that the cyclic aldehyde structure of this compound could serve as a valuable scaffold for the design of novel therapeutic agents for conditions such as skin inflammation and diseases related to oxidative stress.[3] The antioxidant potential of this compound's ring structure has also been noted in the context of cosmetic formulations, where it may help to inhibit the oxidation of skin lipids.[3]
Comparison with Citral (Constitutional Isomer)
Citral, a constitutional isomer of this compound, has been the subject of more extensive biological research. Studies have demonstrated that citral exhibits significant antioxidant and anti-inflammatory activities.[4] For instance, citral has been shown to protect against aspirin-induced cytotoxicity in intestinal epithelial cells by mitigating oxidative stress and modulating the MAPK signaling pathway.[5] Furthermore, in vivo studies have indicated that citral can reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. While these findings for citral are promising, it is crucial to note that isomers can have distinct biological activities, and therefore, dedicated studies on this compound are necessary.
Skin Sensitization
In the context of its use in fragrances, this compound has been identified as a potential skin sensitizer.[6] This property is an important consideration for its topical application and would need to be carefully evaluated in any potential dermatological drug development program.
Safety and Toxicology
The safety of this compound has been primarily evaluated in the context of its use in consumer products.
| Endpoint | Result | Reference |
| Acute Oral LD₅₀ (rat) | 4.5 ml/kg | [2] |
| Acute Dermal LD₅₀ (rabbit) | > 5 ml/kg | [2] |
| Skin Sensitization | Potential sensitizer | [6] |
| Eye Irritation | Causes serious eye irritation | [7] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects | [7] |
Future Directions and Conclusion
This compound presents an interesting case of a widely used industrial chemical with underdeveloped potential in the biomedical field. While its physicochemical properties are well-documented, a significant gap exists in the understanding of its biological activities. The preliminary indications of anti-inflammatory and antioxidant potential, drawn from its structural analogs, provide a strong rationale for further investigation.
Future research should focus on:
-
In vitro screening: A comprehensive evaluation of this compound's anti-inflammatory and antioxidant activities using standard cell-based and biochemical assays.
-
Mechanism of action studies: Elucidation of the molecular targets and signaling pathways modulated by this compound.
-
In vivo studies: Assessment of the efficacy and safety of this compound in relevant animal models of inflammatory and oxidative stress-related diseases.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of this compound derivatives to optimize biological activity and minimize potential toxicity, such as skin sensitization.
References
- 1. ScenTree - this compound® (CAS N° 1335-66-6 ; 1423-46-7) [scentree.co]
- 2. Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (IFF), 1335-66-6 [thegoodscentscompany.com]
- 4. 2-[4-Methyl-6-(2,6,6-trimethylcyclohex-1-enyl)hexa-1,3,5-trienyl]cyclohex-1-en-1 carboxaldehyde | C23H32O | CID 536302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US10113140B2 - Freshening compositions and devices comprising same - Google Patents [patents.google.com]
- 6. 3,5,6-Trimethyl-3-cyclohexene-1-carboxaldehyde | SIELC Technologies [sielc.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Spectroscopic data of Isocyclocitral (NMR, IR, Mass Spec)
Introduction: Isocyclocitral (CAS No. 1335-66-6) is a fragrance ingredient valued for its powerful and diffusive green, leafy odor.[1] Chemically, it is a mixture of isomers, primarily 2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde, with the molecular formula C₁₀H₁₆O and a molecular weight of approximately 152.24 g/mol .[2][3] This guide provides a comprehensive overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), intended for researchers and professionals in chemistry and drug development.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals a distinct fragmentation pattern that is crucial for its identification. The high-energy electron impact leads to the formation of a molecular ion (M⁺) and various fragment ions, which are characteristic of the molecule's structure.
Table 1: Key Mass Spectrometry Data (EI-MS) for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |
| 152 | ~15% | [M]⁺ (Molecular Ion) |
| 123 | ~30% | [M - CHO]⁺ |
| 109 | ~40% | [C₈H₁₃]⁺ |
| 95 | ~55% | [C₇H₁₁]⁺ |
| 81 | ~100% (Base Peak) | [C₆H₉]⁺ |
| 67 | ~70% | [C₅H₇]⁺ |
| 55 | ~65% | [C₄H₇]⁺ |
| 41 | ~85% | [C₃H₅]⁺ |
Data is interpreted from the graphical representation of the spectrum available in the NIST WebBook.[4]
Infrared (IR) Spectroscopy
The infrared spectrum of this compound displays characteristic absorption bands corresponding to its principal functional groups: an aldehyde and a carbon-carbon double bond within a cyclohexene (B86901) ring.
Table 2: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~2960, 2925, 2870 | C-H (Alkyl) | Stretching |
| ~2820, 2720 | C-H (Aldehyde) | Stretching (Fermi doublet) |
| ~1725 | C=O (Aldehyde) | Stretching |
| ~1670 | C=C (Alkene) | Stretching |
| ~1455 | C-H (Alkyl) | Bending |
| ~1380 | C-H (Alkyl) | Bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for this compound is not widely available in public databases. Therefore, predicted ¹H and ¹³C NMR data for the major isomer, 2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde, are presented below. These predictions are generated by computational algorithms and provide an expected spectral profile.[1][5][6]
Table 3: Predicted ¹H NMR Data for 2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | d | 1H | H-C=O (Aldehyde) |
| ~5.4 | m | 1H | C=C-H |
| ~2.4 | m | 1H | CH-CHO |
| ~2.2 | m | 1H | CH-CH₃ |
| ~1.9 | m | 1H | CH-CH₃ |
| ~1.7 | s | 3H | C=C-CH₃ |
| ~1.0 | d | 3H | CH-CH₃ |
| ~0.9 | d | 3H | CH-CH₃ |
| ~1.2-1.8 | m | 2H | -CH₂- |
Table 4: Predicted ¹³C NMR Data for 2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~204 | C=O | Aldehyde Carbonyl |
| ~135 | C | C=C (quaternary) |
| ~125 | CH | C=C-H |
| ~50 | CH | CH-CHO |
| ~35 | CH | CH-CH₃ |
| ~30 | CH | CH-CH₃ |
| ~30 | CH₂ | Ring Methylene |
| ~22 | CH₃ | Methyl |
| ~20 | CH₃ | Methyl |
| ~18 | CH₃ | Methyl |
Disclaimer: NMR data is predicted and should be confirmed with experimental results.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[7]
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Agitate the vial gently until the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The solution height should be approximately 4-5 cm.[8]
-
Cap the NMR tube and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay may be necessary for the quantitative observation of all carbon signals.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Neat Liquid Film):
-
Ensure the sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry. Handle them only by the edges to avoid contamination.
-
Place one drop of liquid this compound onto the center of one salt plate.[9]
-
Carefully place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film between the plates. Avoid trapping air bubbles.[10]
-
-
Data Acquisition:
-
Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment first.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum (plot of transmittance or absorbance vs. wavenumber in cm⁻¹) is analyzed to identify the characteristic absorption bands of the functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction:
-
This compound is a volatile liquid, making it suitable for Gas Chromatography-Mass Spectrometry (GC-MS) or direct insertion probe analysis.[3][11]
-
For GC-MS, a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
-
-
Ionization (Electron Ionization - EI):
-
The sample molecules in the gas phase enter the ion source, which is maintained under a high vacuum.
-
A beam of high-energy electrons (typically 70 eV) bombards the molecules.[12]
-
This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺) and causing extensive fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Spectrum Generation:
-
An electron multiplier or similar detector records the abundance of ions at each m/z value.
-
The data system generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Visualizations
Synthesis of this compound
This compound is commercially synthesized via a Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings. The reaction involves a conjugated diene (2-methylpenta-1,3-diene) and a dienophile (2-butenal, also known as crotonaldehyde).
Caption: Diels-Alder synthesis of this compound.
General Spectroscopic Workflow
The structural characterization of a chemical compound like this compound follows a logical workflow, integrating multiple spectroscopic techniques to build a complete picture of its molecular identity.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. This compound (IFF), 1335-66-6 [thegoodscentscompany.com]
- 2. This compound [webbook.nist.gov]
- 3. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound (IFF), 1335-66-6 [perflavory.com]
- 6. Fragrance University [fragranceu.com]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Isocyclocitral: A Technical Guide to Isomeric Composition and Separation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Isocyclocitral, a widely used fragrance ingredient characterized by its complex isomeric nature. Due to its synthesis process, commercial this compound is not a single compound but a mixture of several isomers, the composition of which is critical to its olfactory profile and chemical behavior. This document details the primary isomeric forms, presents detailed protocols for their analytical separation via gas chromatography, and offers a workflow for quantitative analysis.
Isomeric Composition of this compound
This compound is synthesized via a Diels-Alder reaction between 2-methyl-1,3-pentadiene (B74102) and crotonaldehyde.[1][2] This reaction inherently produces a mixture of positional and stereo-isomers. The commercial product, commonly identified by CAS Number 1335-66-6, consists of a mixture of two primary positional isomers, which together typically constitute 95% of the material.[3] The main isomer is identified as 2,4,6-trimethyl-cyclohex-3-ene-1-carbaldehyde.[3]
Furthermore, the this compound molecule contains three asymmetric carbon atoms, giving rise to a number of possible diastereoisomers, which contributes to the complexity of the mixture used in perfumery.[1]
Table 1: Primary Isomers in Commercial this compound
| Isomer Name | Common Designation | Typical Composition |
| 2,4,6-trimethyl-3-cyclohexene-1-carboxaldehyde | Main Positional Isomer | ~95% (Sum of Isomers)[3] |
| 3,5,6-trimethyl-3-cyclohexene-1-carboxaldehyde | Secondary Positional Isomer | |
| Various Diastereoisomers | - | Present in mixture[1] |
Methodologies for Isomeric Separation
The separation and quantification of this compound isomers are most effectively achieved using capillary gas chromatography (GC).[4] The high efficiency of capillary columns is essential for resolving the structurally similar isomers. The choice of stationary phase—ranging from non-polar to polar—can significantly influence the separation selectivity. Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification.[5][6]
Below are detailed experimental protocols derived from established analytical methods for this compound and related fragrance compounds.
This protocol is based on a method utilizing a non-polar stationary phase, which separates compounds primarily based on boiling point and subtle molecular shape differences.
Objective: To separate and identify this compound isomers using a standard non-polar GC column.
Materials:
-
Sample: this compound, commercial grade.
-
Solvent: Acetone or Hexane, GC grade.
-
GC-MS System: A gas chromatograph equipped with a mass spectrometer.
Procedure:
-
Sample Preparation:
-
Prepare a 1% solution (v/v) of the this compound sample in the chosen solvent (e.g., 10 µL of this compound in 990 µL of acetone).
-
Vortex the solution to ensure homogeneity.
-
If quantitative analysis is required, add an appropriate internal standard (e.g., tetradecane) at a known concentration.
-
-
Gas Chromatography & Mass Spectrometry Conditions:
-
Injector: Split/Splitless, operated in split mode.
-
Split Ratio: 50:1 to 100:1.[7]
-
Injection Volume: 1.0 µL.
-
Injector Temperature: 250°C.[7]
-
Carrier Gas: Helium.
-
GC Column: Ultra 2 (cross-linked 5% phenyl-methylpolysiloxane), 50 m length x 0.20 mm I.D. x 0.11 µm film thickness.[4]
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 5 minutes.
-
Ramp: 2°C/min up to 230°C.
-
Final Temperature: 230°C, hold for 30 minutes.[4]
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
-
Data Analysis:
-
Identify isomers based on their mass spectra and retention times.
-
Quantify the relative abundance of each isomer by integrating the peak areas from the total ion chromatogram (TIC).
-
This protocol uses a polar stationary phase, which provides alternative selectivity based on dipole-dipole interactions and hydrogen bonding potential, often enhancing the separation of polar isomers.
Objective: To separate and quantify this compound isomers using a polar (WAX-type) GC column.
Materials:
-
Sample: this compound, commercial grade.
-
Solvent: Acetone, GC grade.
-
GC-FID System: A gas chromatograph equipped with a Flame Ionization Detector.
Procedure:
-
Sample Preparation:
-
Prepare a 1% solution (v/v) of the this compound sample in acetone.
-
Vortex the solution to ensure homogeneity.
-
For accurate quantification, prepare a calibration curve using certified reference standards if available.
-
-
Gas Chromatography Conditions:
-
Injector: Split/Splitless, operated in split mode.
-
Split Ratio: 50:1.
-
Injection Volume: 1.0 µL.
-
Injector Temperature: 250°C.
-
Carrier Gas: Hydrogen or Helium.
-
GC Column: Carbowax 20M (polyethylene glycol), dimensions may vary (e.g., 30 m x 0.25 mm x 0.25 µm).[4][8][9]
-
Oven Temperature Program: An isothermal analysis at 150°C can be used, or a temperature program similar to Protocol 1 can be adapted (e.g., 60°C to 240°C at 3°C/min).[9]
-
Detector: Flame Ionization Detector (FID).
-
FID Temperature: 250°C.[7]
-
Gas Flows: Per instrument recommendations (e.g., Hydrogen: 40 mL/min, Air: 450 mL/min, Makeup Gas: 30 mL/min).[7]
-
-
Data Analysis:
-
Calculate the area percentage of each resolved isomer peak from the FID chromatogram to determine the relative composition of the mixture.
-
Data Presentation
The following table summarizes various GC methodologies that have been successfully employed for the analysis of this compound, providing a basis for method selection and development.
Table 2: Summary of Gas Chromatography (GC) Methodologies for this compound Separation
| Parameter | Method A | Method B | Method C |
| Column Type | Capillary | Capillary | Capillary |
| Stationary Phase | Ultra 2 (Non-polar)[4] | SE-30 (Non-polar)[4] | Carbowax 20M (Polar)[9] |
| Dimensions | 50 m x 0.20 mm x 0.11 µm[4] | Not Specified | Not Specified |
| Carrier Gas | Helium[4] | Not Specified | Not Specified |
| Temperature Program | 60°C (5 min), then 2°C/min to 230°C (30 min)[4] | Isothermal or Programmed | Isothermal at 150°C[9] |
| Detector | MS | FID/MS | FID/MS |
| Reference | Byun and Shin, 2008[4] | Tudor, 1997[4] | Tudor, Moldovan, et al., 1999[9] |
Visualizations: Workflows and Relationships
To clarify the processes involved in the generation and analysis of this compound, the following diagrams illustrate key relationships and workflows.
Caption: Logical diagram of this compound synthesis and isomer formation.
Caption: General analytical workflow for the GC-based separation of this compound isomers.
References
- 1. ScenTree - this compound® (CAS N° 1335-66-6 ; 1423-46-7) [scentree.co]
- 2. This compound | 1335-66-6 [chemicalbook.com]
- 3. This compound (IFF), 1335-66-6 [thegoodscentscompany.com]
- 4. This compound [webbook.nist.gov]
- 5. Allergenic fragrance testing with GC-FID/GC-MS | Separation Science [sepscience.com]
- 6. mdpi.com [mdpi.com]
- 7. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 8. agilent.com [agilent.com]
- 9. This compound [webbook.nist.gov]
Isocyclocitral: A Synthetic Compound with Naturally Occurring Analogs in Plants
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Isocyclocitral is a synthetic fragrance ingredient valued for its powerful, green, and leafy odor profile, often utilized in perfumery to impart fresh, natural-smelling notes.[1][2][3] While it is a valuable component in the fragrance industry, a thorough review of scientific literature indicates that this compound is not a naturally occurring compound found in plant species.[1][2] However, the closely related compound, β-cyclocitral, is a naturally occurring apocarotenoid in plants, playing a significant role in plant physiology and stress response.[4] This technical guide will briefly cover the synthetic nature of this compound and then provide an in-depth focus on the natural occurrence, biosynthesis, and analysis of its analog, β-cyclocitral, which is of significant interest to researchers in plant biology and drug development.
This compound: A Synthetic Perspective
This compound is synthesized through a Diels-Alder reaction between 2-butenal and 2-methylpenta-1,3-diene.[1] It is a mixture of isomers and is widely used in the formulation of chypre, fougere, and various floral and green fragrance compositions.[1][2]
β-Cyclocitral: A Natural Analog of Interest
β-Cyclocitral is an apocarotenoid derived from the oxidative cleavage of β-carotene.[4] It is recognized as a bioactive compound in a variety of organisms, from plants to animals.[4] In plants, β-cyclocitral functions as a stress signal that accumulates under adverse environmental conditions, such as high light, and is involved in regulating nuclear gene expression to enhance stress tolerance.[4]
Biosynthesis of β-Cyclocitral in Plants
The formation of β-cyclocitral in plants can occur through two primary pathways:
-
Direct Oxidation: The non-enzymatic oxidation of β-carotene by reactive oxygen species (ROS), such as singlet oxygen (¹O₂), can lead to the formation of β-cyclocitral.[4]
-
Enzymatic Cleavage: The primary route for β-cyclocitral biosynthesis is through the enzymatic cleavage of β-carotene by carotenoid cleavage dioxygenases (CCDs).[4] Specifically, the CCD4 enzyme family has been implicated in the production of β-cyclocitral in some plant species, such as citrus, by cleaving the 7, 8 (7′, 8′) double bond of β-carotene.[4]
The biosynthesis of isoprenoids in plants, including carotenoids, follows the methylerythritol phosphate (B84403) (MEP) pathway.[5][6]
Caption: Biosynthesis of β-cyclocitral from β-carotene.
Experimental Protocols for the Analysis of Apocarotenoids like β-Cyclocitral
The extraction and quantification of volatile and semi-volatile compounds like β-cyclocitral from plant matrices require specific analytical methodologies.
1. Extraction of Volatile Compounds from Plant Material
-
Objective: To isolate volatile and semi-volatile compounds, including apocarotenoids, from a plant sample.
-
Methodology:
-
Sample Preparation: Homogenize fresh or freeze-dried plant material to a fine powder.
-
Solvent Extraction:
-
Weigh a precise amount of the homogenized sample (e.g., 0.5-1.0 g) into a conical tube.[7]
-
Add a suitable solvent system. A common approach for compounds of varying polarities is a multiphase extraction. For example, a mixture of water, n-propanol, and isooctane (B107328) can be used.[7]
-
Vortex the mixture thoroughly to ensure complete extraction of the analytes into the solvent phase.[7]
-
Centrifuge the mixture to separate the solid plant material from the liquid extract.[7]
-
Carefully collect the supernatant for analysis.
-
-
Steam Distillation (Alternative Method): For compounds with relatively high vapor pressure, steam distillation can be employed. Steam is passed through the macerated plant material, and the volatile compounds co-distill with the steam. The condensate is then collected and can be extracted with a non-polar solvent.[8]
-
2. Qualitative and Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify β-cyclocitral in the plant extract.
-
Methodology:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is the instrument of choice for this analysis.[7]
-
GC Conditions:
-
Injector: Split/splitless injector, with an appropriate injection volume (e.g., 1 µL).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile and semi-volatile compounds.
-
Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250-300°C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: Scan a mass range appropriate for the target analytes (e.g., m/z 40-400).
-
-
Identification: The identification of β-cyclocitral is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure analytical standard. The mass spectrum can also be compared with entries in a spectral library (e.g., NIST, Wiley).
-
Quantification: For quantitative analysis, a calibration curve is prepared using analytical standards of β-cyclocitral at known concentrations. The peak area of β-cyclocitral in the sample is then used to determine its concentration based on the calibration curve.
-
Caption: Experimental workflow for β-cyclocitral analysis.
Quantitative Data on Related Compounds
While quantitative data for this compound in natural sources is not available due to its synthetic origin, studies on other phytochemicals in plant extracts provide a framework for how such data would be presented. For instance, quantitative analysis of phytochemicals in herbal formulas like Sayeok-Tang using UPLC-TQ-MS/MS has been reported, with results expressed in mg/g of the extract.[9][10] Similarly, the phenolic and flavonoid content of plant extracts are often quantified and expressed as equivalents of a standard compound (e.g., mg of gallic acid equivalents per gram of extract).[11]
Table 1: Example of Quantitative Phytochemical Analysis in Plant Extracts
| Phytochemical Class | Analytical Method | Standard Compound | Concentration Range (mg/g extract) |
| Phenolics | Folin-Ciocalteu | Gallic Acid | 175.53 - 218.62 |
| Flavonoids | Aluminum Chloride Colorimetric Assay | Quercetin | Varies by plant species |
| Proanthocyanidins | Vanillin-HCl Assay | Catechin | Varies by plant species |
| Specific Compounds (e.g., in Sayeok-Tang) | UPLC-TQ-MS/MS | Authentic Standards | 0.004 - 6.882 |
Note: The data in this table are illustrative and based on published methodologies for other phytochemicals.[10][11]
While this compound itself is a synthetic molecule, the study of its naturally occurring structural analogs, such as β-cyclocitral, offers significant opportunities for research and development. β-Cyclocitral's role in plant stress responses and its potential biological activities make it a compound of interest for drug discovery and the development of stress-tolerant crops. The analytical methods outlined in this guide provide a robust framework for the extraction, identification, and quantification of β-cyclocitral and other apocarotenoids from plant sources, enabling further investigation into their physiological roles and potential applications.
References
- 1. ScenTree - this compound® (CAS N° 1335-66-6 ; 1423-46-7) [scentree.co]
- 2. This compound (IFF), 1335-66-6 [thegoodscentscompany.com]
- 3. This compound | 1335-66-6 [chemicalbook.com]
- 4. β-Cyclocitral: Emerging Bioactive Compound in Plants | MDPI [mdpi.com]
- 5. Biosynthesis of isoprenoids in plants: Structure of the 2C-methyl-d-erithrytol 2,4-cyclodiphosphate synthase from Arabidopsis thaliana. Comparison with the bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. env.go.jp [env.go.jp]
- 9. Qualitative and Quantitative Analysis of Phytochemicals in Sayeok-Tang via UPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative Phytochemical Constituents and Antioxidant Activities of the Mistletoe, Phragmanthera capitata (Sprengel) Balle Extracted with Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential Biological Activity of Isocyclocitral: A Technical Guide
Disclaimer: Direct experimental data on the biological activities of Isocyclocitral is limited in publicly available scientific literature. This guide provides an in-depth overview of the known biological activities of its constitutional isomer, Citral (B94496) . As isomers can exhibit different biological effects, this information should be considered as indicative of potential activities for this compound and a basis for future research.
This compound, a monoterpene aldehyde, is primarily recognized for its use in the fragrance and flavor industries.[1][2] However, its structural similarity to Citral, a compound with well-documented biological properties, suggests that this compound may possess similar therapeutic potential.[1][3][4] This technical guide summarizes the significant biological activities of Citral, providing a framework for researchers, scientists, and drug development professionals to explore the potential of this compound.
Anticancer Activity
Citral has demonstrated notable anticancer effects across various cancer cell lines.[5][6][7] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation.[8][9]
Quantitative Data on Anticancer Activity of Citral
| Cancer Cell Line | Assay | Concentration/Dosage | Effect | Reference |
| Prostate Cancer (PC3) | MTT Assay | 10 µg/mL | IC₅₀ after 72 hours | [8] |
| Prostate Cancer (PC-3M) | MTT Assay | 12.5 µg/mL | IC₅₀ after 72 hours | [8] |
| Breast Cancer (MCF-7) | MTT Assay | 68 µg/mL | IC₅₀ | [6] |
| Ovarian Cancer (COAV) | MTT Assay | 104.6 µg/mL | IC₅₀ | [6] |
| HeLa (Cervical Cancer) | MTT Assay | 3.9 µM | IC₅₀ | [10][11] |
| Breast Cancer Spheroids | CellTiter-Glo® 3D | 0-500 µM | Dose-dependent inhibition | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., PC3, MCF-7) are seeded into 96-well plates at a density of 2 x 10⁴ cells per well in a complete culture medium and incubated for 24 hours.[8]
-
Treatment: The cells are then treated with varying concentrations of the test compound (e.g., Citral) dissolved in a suitable solvent (e.g., DMSO, final concentration < 0.1%) for specific time intervals (e.g., 24, 48, 72 hours).[8][9]
-
MTT Addition: After the incubation period, MTT reagent is added to each well, and the plate is incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[9]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).[9]
Signaling Pathways in Anticancer Activity of Citral
Citral has been shown to modulate several signaling pathways involved in cancer progression. For instance, it can induce apoptosis through the activation of caspase-3 and regulation of Bcl-2 family proteins.[4] It has also been observed to affect the expression of cyclins, leading to cell cycle arrest.[12]
Anti-inflammatory Activity
Citral exhibits significant anti-inflammatory properties by modulating the production of inflammatory mediators.[13][14][15]
Quantitative Data on Anti-inflammatory Activity of Citral
| Model | Mediator | Treatment | Result | Reference |
| Murine Macrophages (LPS-induced) | TNF-α, IL-1β, IL-6 | Citral-enriched fraction of lemon essential oil | Reduced expression | [16][17] |
| Rat Model (Ligature-induced periodontitis) | Alveolar bone loss | 100 mg/kg Citral (oral) for 14 days | Significantly reduced | [18] |
| Rat Model (Ligature-induced periodontitis) | Pro-inflammatory cytokines | 100 mg/kg Citral (oral) for 14 days | Downregulated | [18] |
| Rat Model (Ligature-induced periodontitis) | IL-10 | 100 mg/kg Citral (oral) for 14 days | Increased | [18] |
| Mice (Carrageenan-induced paw edema) | Paw edema | 100 and 200 mg/kg Citral | Significantly reduced | [15] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to screen for anti-inflammatory activity.
-
Animal Groups: Rodents (mice or rats) are divided into control and treatment groups.[15]
-
Compound Administration: The test compound (e.g., Citral) or vehicle is administered, typically intraperitoneally or orally, at various doses.[15]
-
Induction of Inflammation: After a specific period (e.g., 30 minutes), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the paw of the animals.[15]
-
Measurement of Edema: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[15]
Signaling Pathways in Anti-inflammatory Activity of Citral
Citral's anti-inflammatory effects are mediated through the inhibition of key inflammatory pathways, including the downregulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[13]
Antimicrobial Activity
Citral has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[3][19][20][21] The primary mechanism involves the disruption of the microbial cell membrane.[19]
Quantitative Data on Antimicrobial Activity of Citral
| Microorganism | Assay | Concentration (mg/mL) | Effect | Reference |
| Cronobacter sakazakii | Agar Dilution | 0.27 - 0.54 | Minimum Inhibitory Concentration (MIC) | [19] |
| Escherichia coli | Disk Diffusion | 0.8 | Minimum Inhibitory Concentration (MIC) | [20] |
| Bacillus cereus | Disk Diffusion | > 0.8 | Minimum Inhibitory Concentration (MIC) | [20] |
| Yersinia enterocolitica | Broth Macrodilution | 0.2 | Minimum Inhibitory Concentration (MIC) | [22] |
| Yersinia enterocolitica | Broth Macrodilution | 0.4 | Minimal Bactericidal Concentration (MBC) | [22] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth.
-
Serial Dilutions: The test compound (e.g., Citral) is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without test compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Experimental Workflow for Antimicrobial Activity Screening
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. ScenTree - this compound® (CAS N° 1335-66-6 ; 1423-46-7) [scentree.co]
- 3. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling the anticancer effect of citral through inhibition of stemness in estrogen-positive breast cancer | Biomedical Research and Therapy [bmrat.org]
- 6. Anti-Proliferative Effect and Phytochemical Analysis of Cymbopogon citratus Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Citral Induced Apoptosis through Modulation of Key Genes Involved in Fatty Acid Biosynthesis in Human Prostate Cancer Cells: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. econtent.hogrefe.com [econtent.hogrefe.com]
- 11. storage.imrpress.com [storage.imrpress.com]
- 12. Anticarcinogenic Effects of Odorant Substances Citral, Citrathal R and Cyclovertal on Breast Cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Activity of the Essential Oil Citral in Experimental Infection with Staphylococcus aureus in a Model Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Activity of the Essential Oil Citral in Experimental Infection with Staphylococcus aureus in a Model Air Pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. [PDF] Biological Properties of a Citral-Enriched Fraction of Citrus limon Essential Oil | Semantic Scholar [semanticscholar.org]
- 17. Biological Properties of a Citral-Enriched Fraction of Citrus limon Essential Oil [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial Activity and Possible Mechanism of Action of Citral against Cronobacter sakazakii | PLOS One [journals.plos.org]
- 20. Characterization and antimicrobial activity of microencapsulated citral with dextrin by spray drying - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Publication: Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations [sciprofiles.com]
- 22. researchgate.net [researchgate.net]
Isocyclocitral and its Natural Analogue β-Cyclocitral: A Technical Guide on a Volatile Organic Compound Family
Abstract
Volatile organic compounds (VOCs) play a critical role in ecological interactions and intracellular signaling. This technical guide provides an in-depth examination of isocyclocitral, a significant synthetic aroma chemical, and its naturally occurring isomer, β-cyclocitral, a key signaling molecule in plants. While this compound is valued for its unique green and earthy aroma in the fragrance industry, it is not found in nature[1]. In contrast, β-cyclocitral is a carotenoid-derived metabolite that acts as a master regulator of stress responses in plants. This document elucidates the chemical properties, synthesis, and biological activities of both compounds, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways to provide a comprehensive resource for the scientific community.
This compound: A Synthetic Aroma Compound
This compound (CAS No. 1335-66-6) is a synthetic aldehyde prized in perfumery for its powerful, diffusive, and foliage-green odor, often described as a "flower-shop" scent[2][3]. It is a mixture of isomers, primarily 2,4,6-trimethyl-3-cyclohexene-1-carboxaldehyde[3][4]. Despite its organic structure, it is not a known natural product[1].
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below, providing essential data for its application in fragrance formulation and chemical research.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆O | [1][5] |
| Molecular Weight | 152.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2][6] |
| Density | ~0.922 - 0.926 g/cm³ | [1][7] |
| Boiling Point | 202.6 - 203 °C at 760 mmHg | [1][7] |
| Flash Point | 66 °C (150.8 °F) | [1] |
| Vapor Pressure | 0.32 - 0.39 mmHg @ 20-23°C | [1][5] |
| Refractive Index | 1.468 - 1.472 @ 20°C | [1][7] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [2] |
| Log P (Octanol/Water) | 2.9 - 3.1 | [1][5] |
Chemical Synthesis
This compound is commercially synthesized via a Diels-Alder cycloaddition reaction. This process involves the condensation of 2-methyl-1,3-pentadiene (B74102) with crotonaldehyde[2]. The resulting product is a mixture of isomers that is typically purified by rectification[2].
References
- 1. ScenTree - this compound® (CAS N° 1335-66-6 ; 1423-46-7) [scentree.co]
- 2. This compound | 1335-66-6 [chemicalbook.com]
- 3. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 4. This compound (IFF), 1335-66-6 [perflavory.com]
- 5. iff.com [iff.com]
- 6. madarcorporation.com [madarcorporation.com]
- 7. chembk.com [chembk.com]
Thermochemical properties of Isocyclocitral
An In-depth Technical Guide to the Thermochemical Properties of Isocyclocitral
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 1335-66-6) is a cyclic monoterpenoid aldehyde, a constitutional isomer of citral, recognized for its powerful and diffusive green, leafy, and somewhat earthy aroma.[1][2] It is primarily utilized as a fragrance ingredient in perfumery and for imparting fresh, natural scents in household products.[1][2] Chemically, this compound is a mixture of isomers, including 2,4,6-trimethyl-3-cyclohexene-1-carboxaldehyde and 3,5,6-trimethyl-3-cyclohexene-1-carboxaldehyde.[3][4] Its molecular formula is C₁₀H₁₆O.[3][4] Understanding the thermochemical properties of fragrance compounds like this compound is crucial for ensuring stability, predicting reactivity, and optimizing manufacturing and formulation processes. This guide provides a summary of available physicochemical data, outlines key experimental protocols for determining thermochemical properties, and illustrates relevant chemical pathways.
Physicochemical and Thermochemical Data
Table 1: Physicochemical and Thermochemical Properties of this compound
| Property | Symbol | Value | Unit | Source(s) |
| Identity | ||||
| Molecular Formula | C₁₀H₁₆O | [2][3][4] | ||
| Molecular Weight | MW | 152.23 - 152.24 | g/mol | [2][3][4] |
| CAS Number | 1335-66-6 | [3][4] | ||
| Physical Properties | ||||
| Appearance | Colorless to pale yellow liquid | [1][2] | ||
| Density (at 20°C) | ρ | 0.922 | g/cm³ | [2] |
| Boiling Point | Tb | 203 | °C | [2] |
| Fusion (Melting) Point | Tfus | -20 | °C | [2] |
| Flash Point | 66 | °C | [2] | |
| Vapor Pressure (at 20°C) | Pvap | 0.39 | mmHg | [2] |
| Water Solubility (at 20°C) | S | 106 | mg/L | [1] |
| Octanol/Water Partition Coeff. | log P | 3.1 | [2] | |
| Thermochemical Properties | ||||
| Ideal Gas Heat Capacity | Cp,gas | 313.91 - 404.74 | J/(mol·K) | [5] |
| Temperature Range for Cp,gas | T | 491.21 - 695.98 | K | [5] |
| Standard Enthalpy of Formation | ΔfH° | Data not available | kJ/mol | |
| Standard Gibbs Free Energy of Formation | ΔfG° | Data not available | kJ/mol | |
| Standard Entropy | S° | Data not available | J/(mol·K) | |
| Enthalpy of Vaporization | ΔvapH° | Data not available | kJ/mol | |
| Enthalpy of Fusion | ΔfusH° | Data not available | kJ/mol |
Experimental Protocols for Thermochemical Analysis
While specific experimental reports detailing the determination of thermochemical data for this compound are not available in the reviewed literature, this section describes the standard methodologies that would be employed for such a compound. The primary technique for determining the enthalpy of formation for a combustible organic liquid like this compound is constant-volume (bomb) calorimetry.
Determination of Enthalpy of Combustion via Bomb Calorimetry
This protocol describes the measurement of the change in internal energy (ΔU) of combustion, from which the enthalpy of combustion (ΔHc) and subsequently the enthalpy of formation (ΔfH°) can be calculated.
Objective: To determine the heat of combustion of this compound at constant volume.
Apparatus:
-
Adiabatic bomb calorimeter[6]
-
High-pressure oxygen cylinder with regulator[7]
-
Pellet press (for solid standards)[7]
-
Crucible (platinum or nickel-chromium)
-
Ignition wire (e.g., nickel-chromium or platinum)[8]
-
Digital thermometer with high resolution (e.g., 0.001°C)
-
Analytical balance
Procedure:
-
Calorimeter Calibration:
-
Accurately weigh approximately 1 g of a standard substance with a known heat of combustion, such as benzoic acid, and form it into a pellet.[7][9]
-
Secure the pellet in the crucible and attach the ignition wire to the electrodes within the bomb head, ensuring the wire is in firm contact with the sample.[8]
-
Pipette 1.0 mL of deionized water into the bomb to saturate the internal atmosphere and absorb combustion products like nitric acid.[6][7]
-
Carefully seal the bomb. Purge the bomb with oxygen to remove atmospheric nitrogen, then fill it with pure oxygen to a pressure of 25-30 atm.[6][9]
-
Submerge the sealed bomb in a precisely measured volume (e.g., 2.000 L) of water in the calorimeter bucket.[8][9]
-
Allow the system to reach thermal equilibrium while stirring. Record the initial temperature for several minutes to establish a baseline.[7]
-
Ignite the sample by passing a current through the wire.[7]
-
Record the temperature at regular intervals (e.g., every 30 seconds) until a peak temperature is reached and the system begins to cool.[7]
-
After the experiment, vent the bomb, and measure the length and weight of the unburned ignition wire to determine the amount consumed.[8]
-
Calculate the heat capacity of the calorimeter (Ccal) using the known heat of combustion of the standard, the mass of the standard, the temperature change, and the heat contribution from the burned wire.[10]
-
-
Sample Analysis (this compound):
-
Repeat the entire procedure (steps 1.2-1.9) using a precisely weighed sample of liquid this compound (typically 0.8-1.0 g). For volatile liquids, gelatin capsules are often used to contain the sample.
-
Using the determined Ccal and the measured temperature change from the this compound combustion, calculate the total heat released (qtotal).
-
Correct for the heat released by the ignition wire to find the heat of combustion of the sample (qcomb).
-
Calculate the molar internal energy of combustion (ΔUcomb).
-
-
Data Analysis:
-
The change in internal energy (ΔU) is calculated from the heat released at constant volume (qv).
-
The enthalpy of combustion (ΔHc) can then be calculated from ΔUcomb using the relationship: ΔH = ΔU + ΔngasRT where Δngas is the change in the number of moles of gas in the balanced combustion equation, R is the ideal gas constant, and T is the absolute temperature.
-
Finally, the standard enthalpy of formation (ΔfH°) of this compound can be determined using Hess's Law with the calculated ΔHc and the known standard enthalpies of formation for CO₂(g) and H₂O(l).
-
Chemical Synthesis and Reactions
This compound is synthesized industrially and participates in characteristic aldehyde reactions, which are important in the fragrance industry for creating new aroma compounds.
Synthesis via Diels-Alder Reaction
This compound is synthesized via a [4+2] cycloaddition known as the Diels-Alder reaction.[11] This reaction involves a conjugated diene (2-methylpenta-1,3-diene) and a dienophile (2-butenal, also known as crotonaldehyde).[2] The concerted mechanism efficiently forms the six-membered cyclohexene (B86901) ring structure characteristic of this compound.[11]
Caption: Diels-Alder synthesis of this compound.
Schiff Base Formation
Aldehydes like this compound readily react with primary amines to form an imine, commonly known as a Schiff base.[12][13] In perfumery, a notable reaction is between this compound and methyl anthranilate.[2] This condensation reaction creates a new, larger molecule with a distinct and often more stable "woody and orange blossom" aroma profile.[2][14] The formation of Schiff bases is a key technique for creating long-lasting and complex fragrance accords.[13]
Caption: Schiff base formation from this compound.
Experimental Workflow Visualization
The logical flow for determining the heat of combustion of a liquid sample like this compound is a multi-step process involving calibration of the instrument followed by the analysis of the target compound.
Caption: Workflow for Bomb Calorimetry Analysis.
References
- 1. This compound (IFF), 1335-66-6 [thegoodscentscompany.com]
- 2. ScenTree - this compound® (CAS N° 1335-66-6 ; 1423-46-7) [scentree.co]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound (CAS 1335-66-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. aa6kj.hopto.org [aa6kj.hopto.org]
- 7. homepages.gac.edu [homepages.gac.edu]
- 8. web.williams.edu [web.williams.edu]
- 9. nsuworks.nova.edu [nsuworks.nova.edu]
- 10. Khan Academy [khanacademy.org]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. Synthesis and Characterization of Aurantiol Schiff Base: Relationship Between Synthesis time and some Physical Properties – Oriental Journal of Chemistry [orientjchem.org]
- 14. methyl anthranilate / this compound schiff's base [thegoodscentscompany.com]
An In-depth Technical Guide to the Solubility of Isocyclocitral in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of isocyclocitral, a key fragrance ingredient. Due to the limited availability of specific quantitative solubility data in public literature, this document summarizes the available qualitative data and presents a detailed experimental protocol for the quantitative determination of this compound's solubility in various organic solvents. Furthermore, this guide outlines the synthesis of this compound via a Diels-Alder reaction, visualized with a detailed workflow diagram. This document is intended to be a valuable resource for researchers and professionals working with this compound in various scientific and industrial applications.
Introduction
This compound, a colorless liquid with a characteristic green, leafy odor, is a widely used component in the fragrance industry.[1][2] Its chemical formula is C₁₀H₁₆O, and it exists as a mixture of isomers.[3][4][5][6] Understanding the solubility of this compound in different organic solvents is crucial for its application in product formulation, chemical synthesis, and analytical procedures. This guide addresses the current knowledge on its solubility and provides methodologies for its empirical determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O | [3][4][5][6] |
| Molecular Weight | 152.24 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Density | 0.922 g/cm³ | [3] |
| Boiling Point | 203 °C | [3] |
| Flash Point | 66 °C | [3] |
| Water Solubility | 106 mg/L at 20 °C (experimentally determined) | [7][8] |
| Log P | 3.1 | [3] |
Solubility of this compound in Organic Solvents
Quantitative Solubility Data
Qualitative Solubility Summary
Based on available Safety Data Sheets and chemical information databases, the following table summarizes the qualitative solubility of this compound.
| Solvent | Qualitative Solubility | Reference |
| Water | Insoluble | [1] |
| Alcohol (e.g., Ethanol) | Soluble | [1][10][11][12] |
| Oils | Soluble | [1] |
Experimental Protocol for Determination of this compound Solubility
The following is a detailed protocol for the experimental determination of the solubility of this compound in various organic solvents. This method is based on the widely accepted shake-flask method.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade): Ethanol, Methanol, Acetone, Dichloromethane, Chloroform, Ethyl Acetate, Hexane, Toluene
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker bath
-
Centrifuge
-
Glass vials with screw caps
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
To each vial, add a known volume (e.g., 5 mL) of a specific organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After shaking, allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow the undissolved this compound to settle.
-
Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.
-
Dilute the aliquot with a known volume of the respective solvent in a volumetric flask to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)
-
4.3. Method Validation
-
Linearity: Prepare a series of standard solutions of this compound in each solvent and inject them into the HPLC/GC to establish a calibration curve.
-
Accuracy and Precision: Perform replicate measurements of a known concentration of this compound to determine the accuracy and precision of the analytical method.
Synthesis of this compound: A Workflow Diagram
This compound is synthesized via a Diels-Alder reaction between 2-butenal (crotonaldehyde) and 2-methyl-1,3-pentadiene.[3] The workflow for this synthesis is depicted below.
Caption: Diels-Alder synthesis of this compound.
Conclusion
While specific quantitative data on the solubility of this compound in a broad range of organic solvents remains elusive in public-domain literature, this guide provides a comprehensive summary of the available qualitative information. The detailed experimental protocol presented herein offers a robust methodology for researchers to determine these values empirically. The visualization of the Diels-Alder synthesis pathway further contributes to a deeper understanding of this important fragrance compound. Future research should focus on the systematic determination and publication of the quantitative solubility data of this compound to aid in its formulation and application across various scientific and industrial fields.
References
- 1. This compound | 1335-66-6 [chemicalbook.com]
- 2. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]
- 3. ScenTree - this compound® (CAS N° 1335-66-6 ; 1423-46-7) [scentree.co]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound (IFF), 1335-66-6 [thegoodscentscompany.com]
- 8. This compound (IFF), 1335-66-6 [perflavory.com]
- 9. chembk.com [chembk.com]
- 10. directpcw.com [directpcw.com]
- 11. Page loading... [guidechem.com]
- 12. rawaromachem.com [rawaromachem.com]
Discovery and history of Isocyclocitral synthesis
An In-depth Technical Guide to the Discovery and History of Isocyclocitral Synthesis
Abstract
This compound is a synthetic fragrance ingredient prized for its powerful and diffusive green, leafy, and "flower-shop" aroma.[1][2][3] It is not known to occur naturally.[1][4] This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on its primary production method, the Diels-Alder reaction. Detailed experimental protocols, quantitative data from industrial processes, and visualizations of the synthesis pathway and experimental workflow are presented for researchers, scientists, and professionals in the fields of chemistry and drug development.
Introduction to this compound
This compound is a synthetic organic compound widely used in the fragrance industry.[1][3] Chemically, it is a mixture of isomers of trimethylcyclohexene carboxaldehyde.[5][6][7][8] The commercial product is typically a mixture of two key isomers: 2,4,6-trimethyl-3-cyclohexene-1-carbaldehyde and 3,5,6-trimethyl-3-cyclohexen-1-carboxaldehyde.[5][6] Due to the presence of three asymmetric carbons, multiple conformational possibilities exist.[4] Its unique olfactory profile, distinct from its constitutional isomer citral, provides a complex, green atmosphere reminiscent of crushed stems and wet earth rather than a citrus note.[2][4]
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a powerful, diffusive, foliage-green odor.[1][9] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O | [4][7] |
| Molecular Weight | 152.24 g/mol | [4] |
| CAS Number | 1335-66-6 | [4][7][8] |
| Density | 0.922 - 0.93 g/cm³ | [1][4] |
| Boiling Point | 203°C (397.4°F) | [4] |
| Flash Point | 66°C (150.8°F) | [4] |
| Vapor Pressure | 0.322531 mmHg @ 23°C | [4][7] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [1] |
History of Synthesis
Core Synthesis Route: The Diels-Alder Reaction
The synthesis of this compound is achieved via a Diels-Alder reaction between 2-methyl-1,3-pentadiene (B74102) (the diene) and crotonaldehyde (B89634) (2-butenal, the dienophile).[1][4] This [4+2] cycloaddition reaction is typically conducted under heat and pressure.[9] The reaction produces a mixture of isomers, which is then purified to obtain the final product used in perfumery.[1][4]
Caption: Diels-Alder synthesis of this compound isomers.
Industrial Synthesis Protocol and Quantitative Data
A detailed technological process for the industrial production of this compound is outlined in Chinese patent CN106699533A.[9] This process provides specific parameters for achieving a high-purity product.
Experimental Protocol
The industrial synthesis of this compound involves the following key steps:
-
Reaction: 99% pure crotonaldehyde and 99% pure methyl pentadiene are added to a reaction kettle. The mixture is stirred continuously. The reaction is conducted at a constant temperature of 130-140°C and under a pressure of 0.4-0.5 MPa for 12 hours.[9]
-
Cooling and Depressurization: After the 12-hour reaction period, the mixture is cooled to 40-50°C, and the pressure is returned to normal atmospheric pressure.[9]
-
Initial Distillation: The reactant mixture is transferred to a distillation still. Under normal pressure and at a temperature of 80-90°C, unreacted crotonaldehyde and methyl pentadiene are evaporated, condensed, and recovered for reuse. This distillation continues until no more distillates are produced. The remaining liquid phase is the crude this compound product.[9]
-
Vacuum Rectification: The crude product is transferred to a rectifying still for vacuum reduced-pressure rectification. This is performed at a pressure below -0.08 MPa and a temperature of 110-130°C.[9]
-
Product Collection: The condensed rectified product is collected, yielding 99% pure this compound.[9]
Caption: Industrial workflow for this compound synthesis.
Quantitative Data
The patent provides key quantitative metrics for the process, which are summarized below for clarity and comparison.
Table 1: Reaction Parameters
| Parameter | Value |
|---|---|
| Reactant Purity | 99% (Crotonaldehyde & Methyl Pentadiene) |
| Reaction Temperature | 130 - 140 °C |
| Reaction Pressure | 0.4 - 0.5 MPa |
| Reaction Time | 12 hours |
Table 2: Purification Parameters
| Step | Temperature | Pressure |
|---|---|---|
| Normal Distillation | 80 - 90 °C | Normal Atmospheric |
| Vacuum Rectification | 110 - 130 °C | < -0.08 MPa |
Table 3: Product Yield and Purity
| Metric | Value |
|---|---|
| Total Conversion (Crotonaldehyde) | 94.06% |
| Yield of 2,4,6-trimethyl isomer | 66.63% |
| Yield of 3,5,6-trimethyl isomer | 26.22% |
| Total Product Yield (this compound) | 92.85% |
| Final Product Purity | 99% |
Data sourced from CN106699533A.[9]
Conclusion
The synthesis of this compound is a well-established industrial process dominated by the Diels-Alder reaction of 2-methyl-1,3-pentadiene and crotonaldehyde. This method provides a reliable route to the isomeric mixture that constitutes this important fragrance raw material. The process has been refined to achieve high conversion rates, yields, and final product purity, ensuring its continued value in the formulation of a wide array of consumer and fine fragrances. While its discovery date remains elusive, the history of its synthesis is a clear example of applied cycloaddition chemistry for the production of specialty chemicals.
References
- 1. This compound | 1335-66-6 [chemicalbook.com]
- 2. fraterworks.com [fraterworks.com]
- 3. nbinno.com [nbinno.com]
- 4. ScenTree - this compound® (CAS N° 1335-66-6 ; 1423-46-7) [scentree.co]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. iff.com [iff.com]
- 8. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 9. CN106699533A - this compound production technology - Google Patents [patents.google.com]
Isocyclocitral Degradation: A Technical Guide to Pathways and Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocyclocitral, a key fragrance ingredient known for its fresh, green, and slightly citrusy aroma, is a cyclic aldehyde monoterpene widely used in perfumery, cosmetics, and household products.[1][2][3] As with many fragrance compounds containing reactive functional groups, the stability of this compound is a critical factor influencing the shelf-life and sensory profile of consumer products. Understanding its degradation pathways and the resulting byproducts is essential for formulation scientists and researchers to develop robust and stable products.
This technical guide provides a comprehensive overview of the potential degradation pathways of this compound under various stress conditions, including acidic, oxidative, thermal, and photolytic environments. Due to the limited availability of direct studies on this compound degradation, this guide synthesizes information from research on its constitutional isomer, citral, as well as general knowledge of aldehyde and monoterpene chemistry. The proposed pathways and byproducts are therefore inferred and intended to serve as a foundational resource for stability testing and analytical method development.
Predicted Degradation Pathways of this compound
This compound, with its aldehyde functional group and a double bond within its cyclohexene (B86901) ring, is susceptible to several degradation mechanisms. The primary pathways are predicted to be oxidation, acid-catalyzed reactions, and photodegradation. Microbial and enzymatic transformations also represent potential routes of degradation in specific environments.
Abiotic Degradation
1. Oxidative Degradation:
The aldehyde group in this compound is a primary target for oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[4] The principal byproduct of this reaction is the corresponding carboxylic acid, 2,4,6-trimethyl-3-cyclohexene-1-carboxylic acid. Further oxidation of the double bond within the cyclohexene ring could lead to the formation of epoxides, diols, or even ring-cleavage products, resulting in smaller volatile compounds that could impact the overall scent profile.[4][5][6]
dot
Caption: Predicted oxidative degradation pathway of this compound.
2. Acid-Catalyzed Degradation:
In acidic environments, this compound is expected to undergo reactions similar to its isomer, citral.[5] The aldehyde functional group can be protonated, making the molecule susceptible to nucleophilic attack and potentially leading to the formation of acetals in the presence of alcohols.[7] Furthermore, the double bond in the cyclohexene ring can undergo acid-catalyzed hydration, isomerization, or cyclization reactions, leading to a variety of rearrangement byproducts.[5]
dot
Caption: Inferred acid-catalyzed degradation pathways of this compound.
3. Photodegradation:
Exposure to light, particularly UV radiation, can induce degradation of this compound.[8] Similar to citral, photodegradation can proceed through two main pathways: cyclization reactions and radical-mediated processes.[6][9][10] This can result in the formation of various photoisomers and oxidation products if oxygen is present. The specific byproducts will depend on the wavelength of light, the presence of photosensitizers, and the surrounding matrix.[8]
dot
Caption: Potential photodegradation pathways for this compound.
4. Thermal Degradation:
At elevated temperatures, this compound may undergo thermal degradation. While specific studies are not available, general principles suggest that high temperatures can accelerate oxidation and isomerization reactions.[11] In complex formulations, this compound could also react with other ingredients.
Biotic Degradation
1. Microbial Biotransformation:
Microorganisms, particularly fungi, are known to biotransform monoterpenes.[12][13][14][15][16] Fungi from genera such as Aspergillus, Penicillium, and Botrytis have been shown to metabolize related compounds.[14][16] The enzymatic machinery of these microorganisms can introduce hydroxyl groups, oxidize the aldehyde to a carboxylic acid, or reduce it to an alcohol.[17] The specific metabolites would depend on the microbial species and the enzymatic pathways involved.[18]
dot
Caption: Plausible microbial biotransformation pathways of this compound.
2. Enzymatic Degradation:
Isolated enzymes can also catalyze the degradation of this compound. Aldehyde dehydrogenases or oxidases could convert the aldehyde group to a carboxylic acid.[5][19][20][21] Other enzymes, such as cytochrome P450 monooxygenases, could introduce hydroxyl groups at various positions on the cyclohexene ring.[5]
Quantitative Data Summary
Due to the absence of specific studies on this compound, quantitative data on its degradation is not available. The following table provides a generalized summary of expected degradation trends based on studies of similar aldehydes and monoterpenes. This table is intended to guide researchers in designing their own stability studies.
| Stress Condition | Key Parameters | Expected Primary Byproducts | Predicted Rate of Degradation | Analytical Techniques for Monitoring |
| Oxidative | Oxygen, Peroxides (e.g., H₂O₂), Metal Ions (e.g., Fe²⁺) | 2,4,6-trimethyl-3-cyclohexene-1-carboxylic acid, Epoxides | Moderate to High | GC-MS, LC-MS, HPLC-UV |
| Acidic | pH < 7 (e.g., using HCl or H₂SO₄) | Isomerization/cyclization products, Acetals (in alcohol) | pH-dependent, potentially rapid at low pH | GC-MS, NMR |
| Photolytic | UV light (e.g., 254 nm, 365 nm), Sunlight | Photoisomers, Radical-mediated oxidation products | High under direct UV exposure | GC-MS, LC-MS, HPLC-UV/DAD |
| Thermal | Elevated temperature (e.g., 40-80°C) | Acceleration of other degradation pathways | Temperature-dependent | GC-MS, HPLC-UV |
| Microbial | Incubation with specific fungal or bacterial strains | Hydroxylated derivatives, Carboxylic acid, Alcohol | Strain and condition dependent | GC-MS, LC-MS |
Experimental Protocols
The following are generalized experimental protocols for conducting forced degradation studies on this compound. These protocols should be adapted and optimized for the specific product matrix and analytical instrumentation.
General Workflow for Forced Degradation Studies
References
- 1. sobfragrance.com [sobfragrance.com]
- 2. Aldehydes in perfumery — Scentspiracy [scentspiracy.com]
- 3. This compound (IFF), 1335-66-6 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. Multi-step oxidations catalyzed by cytochrome P450 enzymes: Processive vs. distributive kinetics and the issue of carbonyl oxidation in chemical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scentree.co [scentree.co]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. mdpi.com [mdpi.com]
- 11. hpst.cz [hpst.cz]
- 12. Microbial monoterpene transformations—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transformations of Monoterpenes with the p-Menthane Skeleton in the Enzymatic System of Bacteria, Fungi and Insects [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benthamdirect.com [benthamdirect.com]
- 16. researchgate.net [researchgate.net]
- 17. - MedCrave online [medcraveonline.com]
- 18. Study of fungal degradation products of polycyclic aromatic hydrocarbons using gas chromatography with ion trap mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enzymatic reactions towards aldehydes: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Oxidation of aromatic and aliphatic aldehydes to carboxylic acids by Geotrichum candidum aldehyde dehydrogenase | Semantic Scholar [semanticscholar.org]
A Deep Dive into the Physicochemical Landscape of Isocyclocitral Isomers
For Researchers, Scientists, and Drug Development Professionals
Isocyclocitral, a key fragrance ingredient, is a term that encompasses a mixture of constitutional and stereoisomers of trimethylcyclohexenecarbaldehyde. The specific arrangement of atoms within these isomers gives rise to unique physicochemical characteristics that are crucial for their application and analysis. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound isomers, details the experimental protocols for their determination, and illustrates the synthetic and analytical workflow.
Physicochemical Characteristics
This compound is commercially available as an isomeric mixture, primarily consisting of 2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde and 3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde (B1616164).[1] The properties of this mixture, as well as those of individual isomers where available, are summarized in the tables below.
General Properties of this compound (Isomeric Mixture)
| Property | Value | Reference |
| CAS Number | 1335-66-6 | [1][2] |
| Molecular Formula | C₁₀H₁₆O | [3] |
| Molecular Weight | 152.24 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Powerful, green, leafy, earthy[5][6] |
Comparative Physicochemical Data of this compound Isomers
| Property | This compound (Mixture) | 2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde | 3,5,6-trimethyl-3-cyclohexene-1-carboxaldehyde |
| CAS Number | 1335-66-6 | 1423-46-7[7] | 67634-07-5[8][9][10][11] |
| Boiling Point | 203 °C[3] | 202-203 °C @ 760 mmHg[7] | Not available |
| Melting Point | -20 °C[3] | Not available | Not available |
| Density | 0.922 g/cm³ | Not available | Not available |
| Refractive Index (@ 20°C) | 1.468 - 1.472[3] | Not available | Not available |
| Flash Point | 66 °C[3] | 152 °F (66.7 °C)[7] | Not available |
| Vapor Pressure | 0.39 mmHg @ 20°C[3] | 0.291 mmHg @ 25°C (est.)[7] | Not available |
| Solubility | Soluble in alcohol, sparingly soluble in water[3] | Not available | Not available |
| logP (Octanol/Water) | 3.1[3] | 2.80 (est.)[7] | 3.07[9] |
Experimental Protocols
The determination of the physicochemical properties of this compound isomers relies on a suite of standard analytical techniques. Below are detailed methodologies for key experiments.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Apparatus:
-
Thiele tube or similar heating apparatus
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating mantle or Bunsen burner
-
Liquid paraffin (B1166041) or other suitable heating bath fluid
Procedure:
-
A small amount of the this compound isomer is placed in the small test tube.
-
The capillary tube is placed in the test tube with its open end submerged in the liquid.
-
The test tube is attached to the thermometer and immersed in the Thiele tube containing the heating fluid.[12]
-
The apparatus is heated gently and evenly.[12]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]
Determination of Density
Density is the mass per unit volume of a substance.
Apparatus:
-
Pycnometer or a graduated cylinder and an electronic balance
-
This compound isomer sample
-
Water bath (for temperature control)
Procedure (using a pycnometer):
-
The empty, clean, and dry pycnometer is weighed.[13]
-
The pycnometer is filled with the this compound isomer, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a water bath to bring it to a constant temperature.
-
The pycnometer is removed from the bath, wiped dry, and weighed again.[13]
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[13]
Procedure (using a graduated cylinder):
-
The mass of an empty, dry graduated cylinder is recorded.[14][15][16]
-
A known volume of the this compound isomer is added to the graduated cylinder.[14][15][16]
-
The mass of the graduated cylinder with the liquid is recorded.[14][15][16]
-
The mass of the liquid is determined by subtraction.
-
The density is calculated by dividing the mass of the liquid by the measured volume.
Determination of Refractive Index
The refractive index is a measure of how much light bends when it passes from one medium to another.
Apparatus:
-
Abbe refractometer
-
This compound isomer sample
-
Dropper
-
Constant temperature water bath
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.[17]
-
A few drops of the this compound isomer are placed on the lower prism.[17]
-
The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification
GC-MS is a powerful technique for separating and identifying the individual isomers in a mixture of this compound.
Apparatus:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)
-
Helium carrier gas
-
Sample vials
-
Microsyringe
Procedure:
-
Sample Preparation: A dilute solution of the this compound mixture is prepared in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).[18][19]
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated inlet of the gas chromatograph.[19]
-
Separation: The volatile components of the sample are vaporized and carried by the helium gas through the capillary column. The isomers separate based on their different boiling points and interactions with the stationary phase of the column.[20]
-
Detection and Identification: As each separated isomer elutes from the column, it enters the mass spectrometer. The molecules are ionized and fragmented, and the resulting mass spectrum serves as a molecular fingerprint.[21][22] The isomers are identified by comparing their mass spectra and retention times to those of known standards or by searching a spectral library like the NIST database.[23]
Synthesis and Analysis Workflow
The industrial synthesis of this compound is typically achieved through a Diels-Alder reaction between 2-methyl-1,3-pentadiene (B74102) and crotonaldehyde.[3] The resulting product is a mixture of isomers that can be analyzed using the techniques described above.
Caption: Workflow for the synthesis and physicochemical analysis of this compound isomers.
References
- 1. This compound (IFF), 1335-66-6 [thegoodscentscompany.com]
- 2. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 3. ScenTree - this compound® (CAS N° 1335-66-6 ; 1423-46-7) [scentree.co]
- 4. 3-CYCLOHEXENE-1-CARBOXALDEHYDE, 2,4,6-TRIMETHYL [chembk.com]
- 5. fraterworks.com [fraterworks.com]
- 6. perfumersworld.com [perfumersworld.com]
- 7. 2,4,6-neocyclocitral, 1423-46-7 [thegoodscentscompany.com]
- 8. 3,5,6-Trimethyl-3-cyclohexene-1-carboxaldehyde | C10H16O | CID 106735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,5,6-Trimethyl-3-cyclohexene-1-carboxaldehyde | SIELC Technologies [sielc.com]
- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 11. 3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde | 67634-07-5 [m.chemicalbook.com]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. mt.com [mt.com]
- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 15. wjec.co.uk [wjec.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 18. cannabissciencetech.com [cannabissciencetech.com]
- 19. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Terpene Testing & Profiling Using GC | Terpene Testing Equipment [scioninstruments.com]
- 21. electronicsandbooks.com [electronicsandbooks.com]
- 22. Understanding isotopes, isomers, and isobars in mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound [webbook.nist.gov]
β-Cyclocitral: A Technical Guide to a Promising Plant Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of β-cyclocitral, a carotenoid-derived apocarotenoid that is emerging as a significant plant metabolite. It is crucial to distinguish β-cyclocitral, a naturally occurring signaling molecule in plants, from isocyclocitral, a synthetic mixture of isomers primarily used in the fragrance industry. Scientific literature indicates that this compound is not naturally available in plants. Therefore, this guide will focus exclusively on the biological roles and characteristics of β-cyclocitral.
β-cyclocitral is gaining attention for its role in mediating plant responses to various environmental stresses and in regulating plant growth and development, particularly root architecture. This document will detail its biosynthesis, physiological functions, and the signaling pathways it modulates. Furthermore, it provides quantitative data on its biological activities and detailed experimental protocols for its study.
Biosynthesis of β-Cyclocitral
β-cyclocitral is an endogenous volatile compound derived from the enzymatic or non-enzymatic oxidation of β-carotene.[1]
Enzymatic Pathway: Carotenoid cleavage dioxygenases (CCDs) are non-heme iron-dependent enzymes that catalyze the cleavage of carotenoids to produce apocarotenoids. Specifically, CCD4 has been identified as capable of cleaving β-carotene at the 7,8 (7',8') double bond to produce β-cyclocitral.[1]
Non-Enzymatic Pathway: β-cyclocitral can also be formed through the direct oxidation of β-carotene by reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).[1] This process is prevalent in chloroplasts, where photosynthesis can lead to the production of ¹O₂.
Physiological Roles of β-Cyclocitral in Plants
β-cyclocitral acts as a stress signal that regulates nuclear gene expression, leading to enhanced tolerance to various abiotic stresses and influencing plant development.
-
Stress Response: Exogenous application of β-cyclocitral has been shown to increase tolerance to high light, drought, and salt stress in plants like Arabidopsis thaliana.[1][2] It mediates a protective retrograde response that reduces the levels of toxic peroxides and carbonyls that accumulate under photooxidative stress.[3]
-
Root Growth and Development: β-cyclocitral is a conserved root growth regulator in both monocots and eudicots.[2] It promotes primary root growth and lateral root branching by stimulating cell divisions in the root meristems.[2] This effect is independent of the major plant hormones auxin and brassinosteroids.[4]
-
Metabolic Reprogramming: β-cyclocitral treatment can alter the plant metabolome, influencing amino acid and phenylpropanoid biosynthesis to optimize the balance between growth and defense responses.[5]
Quantitative Data
The following tables summarize the quantitative data available on the endogenous levels and biological effects of β-cyclocitral.
| Parameter | Plant Species | Tissue | Concentration | Reference |
| Basal Endogenous Level | Arabidopsis thaliana | Leaves | ~50 ng/g fresh weight | [3] |
| Endogenous Level under High-Light Stress | Arabidopsis thaliana | Leaves | ~150 ng/g fresh weight (3-fold increase) | [3] |
| Endogenous Level | Arabidopsis thaliana | Roots | 0.097 ng/mg dry weight | [2] |
| Endogenous Level | Oryza sativa (Rice) | Roots | 0.47 ng/mg dry weight | [2] |
| Maximally Effective Concentration for Root Growth | Arabidopsis thaliana | Roots | 750 nM | [4] |
| Parameter | Plant Species | Treatment | Fold Change | Reference |
| β-cyclocitric acid (derivative) level | Arabidopsis thaliana | Drought stress | 15-fold increase | [1] |
| ANAC002, ANAC032, ANAC081, ANAC102 expression | Arabidopsis thaliana (SCL14 overexpressing line) | β-cyclocitral | 2 to 8-fold higher than wild-type | [3] |
| Number of differentially expressed protein-coding genes | Solanum lycopersicum (Tomato) | β-cyclocitral | 211 genes (115 up-regulated, 96 down-regulated) | [6] |
Experimental Protocols
Extraction of β-Cyclocitral from Plant Tissue for GC-MS/LC-MS Analysis
This protocol is a synthesis of methods described for apocarotenoid extraction.
Materials:
-
Plant tissue (leaves or roots)
-
Liquid nitrogen
-
Methanol (B129727) (MeOH) with 0.1% (w/v) Butylated hydroxytoluene (BHT)
-
Methyl tert-butyl ether (MTBE)
-
Internal standard (e.g., deuterated β-cyclocitral or a suitable analog)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
GC-MS or LC-MS system
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a bead mill.
-
Weigh approximately 100-200 mg of the frozen powder into a 2 mL microcentrifuge tube.
-
Add a known amount of internal standard to each sample.
-
Add 1 mL of pre-chilled (-20°C) 100% methanol containing 0.1% BHT.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate on a shaker at 4°C for 30 minutes.
-
Add 1 mL of MTBE and vortex for 1 minute.
-
Add 0.5 mL of water to induce phase separation and vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (containing β-cyclocitral) and transfer to a new tube.
-
Dry the organic phase under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile (B52724) or ethyl acetate) for GC-MS or LC-MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Quantification of β-Cyclocitral by GC-MS
Instrumentation and Conditions (example):
-
Gas Chromatograph: Agilent 7890B or similar
-
Mass Spectrometer: Agilent 5977A or similar
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Quantification: Use selected ion monitoring (SIM) mode with characteristic ions for β-cyclocitral (e.g., m/z 152, 137, 109) and the internal standard. Create a calibration curve using authentic standards.
Arabidopsis thaliana Root Growth Assay
This protocol is based on methods used to assess the effect of β-cyclocitral on root development.[2]
Materials:
-
Arabidopsis thaliana seeds (wild-type and relevant mutants)
-
Square petri plates (120 x 120 mm)
-
Half-strength Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar (B569324)
-
β-cyclocitral stock solution (in ethanol (B145695) or DMSO)
-
Stereomicroscope
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in 50% bleach with 0.05% Tween 20, and then rinse 3-5 times with sterile distilled water.
-
Plating: Resuspend seeds in sterile 0.1% agar and sow them on square plates containing half-strength MS medium.
-
Stratification: Store the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Germination: Transfer the plates to a growth chamber with a vertical orientation under long-day conditions (16 h light / 8 h dark) at 22°C.
-
Treatment: After 4-5 days of growth, transfer seedlings of similar size to new plates containing half-strength MS medium supplemented with different concentrations of β-cyclocitral (e.g., 0 nM, 100 nM, 250 nM, 500 nM, 750 nM, 1 µM). Ensure the solvent concentration is the same across all plates, including the control.
-
Growth and Observation: Return the plates to the growth chamber and place them vertically.
-
Data Collection: After 5-7 days of treatment, scan the plates at high resolution. Measure the primary root length and count the number of emerged lateral roots for each seedling using image analysis software.
-
Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences in root growth.
Signaling Pathways and Workflows
β-Cyclocitral-Mediated Stress Signaling Pathway
β-cyclocitral acts as a retrograde signal from the chloroplast to the nucleus to induce a detoxification response to photooxidative stress. This pathway involves the GRAS protein SCARECROW-LIKE 14 (SCL14) and several ANAC transcription factors.[3]
Caption: β-cyclocitral retrograde signaling pathway in response to photooxidative stress.
Experimental Workflow for Studying β-Cyclocitral Effects
The following diagram illustrates a typical workflow for investigating the effects of β-cyclocitral on plant gene expression and physiology.
Caption: A typical experimental workflow for investigating the effects of β-cyclocitral.
References
- 1. Analytical Technique Optimization on the Detection of β-cyclocitral in Microcystis Species [mdpi.com]
- 2. β-Cyclocitral is a conserved root growth regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plantae.org [plantae.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocyclocitral, a cyclic aldehyde prized for its unique green and earthy aroma, is a well-established component in the fragrance industry. While its chemical synthesis and physicochemical properties are well-documented, its biological activities and potential applications in drug development remain largely unexplored. This technical guide provides a comprehensive review of the current knowledge on this compound, including its chemical characteristics, a detailed synthesis protocol, and its established use in perfumery. In light of the limited biological data on this compound, this paper also presents a detailed overview of the biological activities and signaling pathways associated with its structural isomer, citral (B94496), and other related cyclic aldehydes. By presenting this comparative analysis, this guide aims to highlight potential avenues for future research into the pharmacological and therapeutic potential of this compound and its derivatives.
Introduction to this compound
This compound is a colorless liquid with a powerful and diffusive green, leafy, and somewhat earthy odor.[1] It is a synthetic compound and has not been reported to occur naturally.[2] Chemically, it is a mixture of isomers, primarily 2,4,6-trimethyl-3-cyclohexene-1-carboxaldehyde and 3,5,6-trimethyl-3-cyclohexene-1-carboxaldehyde.[3] Its unique scent profile distinguishes it from its well-known acyclic isomer, citral, which possesses a distinct lemony aroma.[2] While this compound's primary application is in the fragrance industry, its structural features as a cyclic aldehyde warrant investigation into its potential biological activities, a field that is currently underexplored.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and for predicting its behavior in biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆O | [2] |
| Molecular Weight | 152.24 g/mol | [2] |
| CAS Number | 1335-66-6 | [1] |
| Appearance | Colorless liquid | [2] |
| Odor | Green, leafy, earthy, powerful | [1] |
| Density | 0.922 g/cm³ | [2] |
| Boiling Point | 203 °C (397.4 °F) | [2] |
| Flash Point | 66 °C (150.8 °F) | [2] |
| Vapor Pressure | 0.39 mmHg @ 20°C | [2] |
| Refractive Index | 1.468 - 1.472 @ 20°C | [2] |
| Log P | 3.1 | [2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [1] |
Synthesis of this compound
The primary industrial synthesis of this compound is achieved through a Diels-Alder reaction, a powerful tool in organic chemistry for the formation of six-membered rings.[4] This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile.[4] In the case of this compound, the reactants are 2-methylpenta-1,3-diene and 2-butenal (crotonaldehyde).[2]
Experimental Protocol: Industrial Synthesis of this compound
The following protocol is based on a patented industrial process and provides a detailed methodology for the synthesis of this compound.
Materials:
-
2-Butenal (Crotonaldehyde) (99% purity)
-
2-Methylpenta-1,3-diene (99% purity)
-
Reaction kettle with stirring and temperature/pressure control
-
Distillation still
-
Rectifying still for vacuum distillation
Procedure:
-
Reaction Setup: Charge the reaction kettle with 99% 2-butenal and 99% 2-methylpenta-1,3-diene.
-
Diels-Alder Reaction:
-
Initiate stirring.
-
Increase the pressure to 0.4-0.5 MPa.
-
Raise the temperature to 130-140 °C.
-
Maintain these conditions for a constant-temperature reaction for 12 hours.
-
-
Cooling and Depressurization:
-
After the reaction is complete, cool the mixture to 40-50 °C.
-
Reduce the pressure to normal atmospheric pressure.
-
-
Distillation of Unreacted Starting Materials:
-
Transfer the reactant mixture to a distillation still.
-
Perform distillation under normal pressure at a temperature of 80-90 °C to evaporate and recover unreacted 2-butenal and 2-methylpenta-1,3-diene. These can be reused in subsequent reactions.
-
Continue distillation until no more distillates are produced.
-
-
Isolation of Crude Product:
-
Cool the liquid phase remaining in the distillation kettle to obtain the crude product of this compound.
-
-
Purification by Vacuum Rectification:
-
Transfer the crude this compound to a rectifying still.
-
Perform vacuum reduced-pressure rectification at a pressure below -0.08 MPa and a temperature of 110-130 °C.
-
Collect the condensed rectified product, which is 99% pure this compound.
-
Synthesis workflow for this compound.
Biological Activities of Related Cyclic Aldehydes: A Comparative Perspective
While data on the biological activity of this compound is scarce, its structural isomer, citral, has been the subject of numerous studies. Citral, a mixture of the two geometric isomers geranial and neral, is a major component of lemongrass oil and has demonstrated a wide range of biological effects. Understanding these activities can provide a valuable framework for investigating the potential of this compound in similar applications.
Antimicrobial Activity
Citral has been shown to possess significant antimicrobial activity against a broad spectrum of bacteria and fungi.[5][6] Its mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of key cellular enzymes.[7]
Table 2: Antimicrobial Activity of Citral
| Microorganism | Activity | Reference(s) |
| Escherichia coli | Bactericidal | [7] |
| Staphylococcus aureus | Bactericidal | [7] |
| Bacillus cereus | Bactericidal | [7] |
| Candida albicans | Fungicidal | [7] |
Anti-inflammatory Activity
Studies have indicated that citral exhibits anti-inflammatory properties. For instance, it has been shown to reduce the production of pro-inflammatory cytokines. While the precise signaling pathways are still under investigation, these findings suggest a potential role for citral and possibly other cyclic aldehydes in modulating inflammatory responses.
Cytotoxic and Anti-Cancer Activity
The cytotoxic effects of citral against various cancer cell lines have been reported.[8][9][10] It has been shown to induce apoptosis and inhibit cell proliferation in melanoma and other cancer cells.[10] The proposed mechanisms involve the generation of oxidative stress and interference with key signaling pathways related to cell growth and survival.[10]
Table 3: Cytotoxic Activity of Citral
| Cell Line | Effect | IC₅₀ | Reference(s) |
| HeLa (Cervical Cancer) | Cytotoxic | 3.9 ± 0.38 µM | [9] |
| B16F10 (Melanoma) | Antiproliferative and Cytotoxic | Not specified | [10] |
| HepG2 (Liver Cancer) | Genotoxic and Cytotoxic | Not specified | [8] |
Signaling Pathways Modulated by Related Aldehydes
The biological effects of citral and other bioactive aldehydes are often mediated through their interaction with specific cellular signaling pathways. While no such pathways have been identified for this compound, the known interactions of citral provide a valuable starting point for future research.
Citral has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, in melanoma cells, citral has been observed to reduce the levels of nuclear factor kappa B (NF-κB), extracellular signal-regulated kinases 1/2 (ERK1/2), and AKT, all of which are crucial for cancer cell survival and proliferation.[10] Furthermore, it can induce the nuclear translocation of p53, a key tumor suppressor protein.[10]
Potential signaling pathways modulated by Citral.
Safety and Toxicology
The safety of this compound has been assessed by the Research Institute for Fragrance Materials (RIFM), primarily in the context of its use in consumer products.[11][12][13][14] The main finding from these assessments is that this compound has the potential for dermal sensitization in a fraction of the population.[15] As a result, the International Fragrance Association (IFRA) has established standards for its safe use levels in various product categories.[2] Acute toxicity studies in rats and rabbits have shown it to be mildly toxic by ingestion and a skin irritant.[1][16]
Future Directions and Conclusion
This compound is a commercially significant cyclic aldehyde with well-defined chemical properties and a robust synthetic pathway. However, a significant knowledge gap exists regarding its biological activities and potential for therapeutic applications. The extensive research on its isomer, citral, which demonstrates antimicrobial, anti-inflammatory, and anti-cancer properties through the modulation of key signaling pathways, provides a compelling rationale for investigating this compound in similar contexts.
Future research should focus on:
-
Screening for Biological Activity: A systematic evaluation of this compound's antimicrobial, anti-inflammatory, and cytotoxic properties is warranted.
-
Mechanism of Action Studies: Elucidating the molecular mechanisms and identifying the specific signaling pathways modulated by this compound.
-
Comparative Studies: Direct comparative studies of this compound and its isomers, including citral, to understand the structure-activity relationships.
-
In Vivo Studies: Should in vitro studies show promise, subsequent in vivo studies to assess efficacy and safety in animal models would be the next logical step.
References
- 1. Page loading... [guidechem.com]
- 2. scentree.co [scentree.co]
- 3. This compound (IFF), 1335-66-6 [thegoodscentscompany.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improvement of citral antimicrobial activity by incorporation into nanostructured lipid carriers: a potential application in food stuffs as a natural preservative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Citral presents cytotoxic and genotoxic effects in human cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. Cytotoxicity of citral against melanoma cells: The involvement of oxidative stress generation and cell growth protein reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RIFM fragrance ingredient safety assessment, this compound, CAS Registry number 1335-66-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Update to RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 1335-66-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 16. This compound [chembk.com]
Methodological & Application
Enantioselective Synthesis of Isocyclocitral Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocyclocitral, a fragrance ingredient with a characteristic green and aldehydic odor, exists as a mixture of isomers. The control of stereochemistry in its synthesis is crucial for elucidating the odor properties of individual enantiomers and for potential applications in pharmaceuticals and other specialized chemical industries. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound isomers via an organocatalytic Diels-Alder reaction. The methodology focuses on the use of chiral imidazolidinone catalysts, often referred to as MacMillan catalysts, to achieve high levels of enantioselectivity in the cycloaddition of crotonaldehyde (B89634) and 2-methyl-1,3-pentadiene (B74102).
Introduction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its asymmetric variant is a cornerstone of modern organic synthesis. The synthesis of this compound isomers, namely 2,4,6-trimethyl-4-cyclohexen-1-carboxaldehyde and 3,5,6-trimethyl-3-cyclohexen-1-carboxaldehyde, is achieved through the [4+2] cycloaddition of 2-methyl-1,3-pentadiene and crotonaldehyde. To induce enantioselectivity, a chiral catalyst is required to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a robust strategy for asymmetric synthesis. Chiral secondary amines, particularly imidazolidinone derivatives developed by MacMillan and coworkers, have proven to be highly effective in activating α,β-unsaturated aldehydes towards enantioselective Diels-Alder reactions through the formation of a chiral iminium ion intermediate. This activation lowers the LUMO of the dienophile, accelerating the reaction and allowing for high levels of stereocontrol.
This application note details a representative protocol for the enantioselective synthesis of this compound isomers using a well-established chiral imidazolidinone catalyst. While a specific protocol for this exact transformation is not extensively documented in peer-reviewed literature, the provided methodology is based on closely related and well-established procedures for the organocatalytic asymmetric Diels-Alder reaction of crotonaldehyde with various dienes.
Data Presentation
The following table summarizes representative quantitative data for the organocatalytic enantioselective Diels-Alder reaction to produce this compound isomers. The data is extrapolated from similar reactions reported in the literature and serves as a target for optimization.
| Entry | Catalyst | Diene | Dienophile | Solvent | Temp (°C) | Yield (%) | ee (%) | Diastereomeric Ratio (endo/exo) |
| 1 | (2S,5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HCl | 2-Methyl-1,3-pentadiene | Crotonaldehyde | CH2Cl2 | -20 | 85-95 | 90-98 | >10:1 |
| 2 | (2R,5R)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HCl | 2-Methyl-1,3-pentadiene | Crotonaldehyde | CH2Cl2 | -20 | 85-95 | 90-98 | >10:1 |
| 3 | (2S,5S)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone | 2-Methyl-1,3-pentadiene | Crotonaldehyde | THF | -10 | 80-90 | 88-96 | >10:1 |
| 4 | (2R,5R)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone | 2-Methyl-1,3-pentadiene | Crotonaldehyde | THF | -10 | 80-90 | 88-96 | >10:1 |
Note: The enantiomeric excess (ee) and yield are highly dependent on the specific catalyst isomer used, reaction conditions, and the purity of reactants. The values presented are targets based on analogous transformations.
Experimental Protocols
Protocol 1: Synthesis of (2S,5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (MacMillan Catalyst)
This protocol describes the synthesis of a commonly used first-generation MacMillan catalyst.
Materials:
-
(S)-Phenylalanine methyl ester hydrochloride
-
Methylamine (B109427) (40% in water)
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (B86663) (anhydrous)
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a solution of (S)-phenylalanine methyl ester hydrochloride (1.0 eq) in methanol, add triethylamine (1.1 eq) and stir for 10 minutes.
-
Add acetone (5.0 eq) and methylamine (40% in water, 3.0 eq).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the free base of the imidazolidinone.
-
Dissolve the purified free base in diethyl ether and add a solution of HCl in diethyl ether (1 M) dropwise until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield (2S,5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride.
Protocol 2: Enantioselective Diels-Alder Reaction for this compound Isomers
This protocol provides a general procedure for the asymmetric cycloaddition.
Materials:
-
(2S,5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (or its enantiomer)
-
Trifluoroacetic acid (TFA)
-
2-Methyl-1,3-pentadiene (freshly distilled)
-
Crotonaldehyde (freshly distilled)
-
Dichloromethane (CH2Cl2, anhydrous)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the chiral imidazolidinone catalyst (0.1 eq).
-
Add anhydrous dichloromethane and a small amount of water (e.g., CH2Cl2/H2O 95:5 v/v).
-
Add trifluoroacetic acid (0.1 eq) and stir the mixture for 5 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add crotonaldehyde (1.0 eq) and stir for an additional 5 minutes.
-
Add 2-methyl-1,3-pentadiene (1.2 eq) in one portion.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford the enantiomerically enriched this compound isomers.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
Visualizations
Catalytic Cycle of the Enantioselective Diels-Alder Reaction
Application Note: Analysis of Isocyclocitral using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of Isocyclocitral using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a key fragrance and flavor compound, is a mixture of isomers, primarily 2,4,6-trimethyl-cyclohex-3-ene-1-carbaldehyde and 3,5,6-trimethyl-cyclohex-3-ene-1-carbaldehyde.[1][2][3] The methodology presented here is designed for researchers, scientists, and professionals in the drug development, food, and fragrance industries, providing a robust framework for sample preparation, instrumental analysis, and data interpretation.
Introduction
This compound is a widely utilized aromatic compound known for its characteristic green, earthy, and citrus-like scent.[4] Its application spans across various consumer products, including perfumes, cosmetics, and flavorings. Accurate and reliable quantification of this compound is crucial for quality control, regulatory compliance, and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds.[5] This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and expected analytical performance.
Experimental Protocols
1. Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For liquid samples such as perfumes or essential oils, a direct "dilute and shoot" method is often sufficient. For more complex matrices like creams or lotions, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) is recommended to isolate the volatile analytes.
a) Dilute and Shoot (for liquid samples)
-
Accurately weigh approximately 100 mg of the liquid sample into a 10 mL volumetric flask.
-
Add a suitable volatile solvent (e.g., ethanol, hexane (B92381), or ethyl acetate) to the flask, ensuring the final concentration is around 10 µg/mL.[1]
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer an aliquot of the solution into a 2 mL autosampler vial for GC-MS analysis.
b) Liquid-Liquid Extraction (LLE) (for emulsions and complex matrices)
-
Accurately weigh approximately 1 g of the sample into a 15 mL centrifuge tube.
-
Add 5 mL of a suitable organic solvent (e.g., hexane or dichloromethane).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
-
Carefully transfer the organic supernatant to a clean tube.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a known volume of the injection solvent and transfer to an autosampler vial.
c) Headspace Solid-Phase Microextraction (HS-SPME) (for trace analysis)
-
Place a known amount of the sample into a 20 mL headspace vial.
-
Seal the vial with a PTFE-lined septum.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a set period (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined time (e.g., 10 minutes) to adsorb the analytes.
-
Retract the fiber and introduce it into the GC injector for thermal desorption.
2. GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-350 |
| Data Acquisition | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
3. Data Analysis and Quantification
-
Qualitative Analysis: Identify this compound by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST). The retention index can also be used for confirmation. The Kovats retention index for this compound on a non-polar BPX-5 column has been reported as 1137.[6]
-
Quantitative Analysis: For quantification, create a calibration curve using standard solutions of this compound at various concentrations. Plot the peak area of a characteristic ion against the concentration. The concentration of this compound in the samples can then be determined from this calibration curve. For enhanced accuracy, the use of an internal standard is recommended.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O | [1][2] |
| Molecular Weight | 152.23 g/mol | [1][2] |
| CAS Number | 1335-66-7 | [1][2] |
| Appearance | Colorless Liquid | [4] |
| Odor | Green, Earthy, Citrus | [4] |
Table 2: Key Mass Spectral Fragments of this compound (EI, 70 eV)
The mass spectrum of this compound is characterized by several key fragments that are useful for its identification.
| m/z | Relative Intensity (%) | Putative Fragment |
| 152 | ~10 | [M]⁺ |
| 137 | ~20 | [M-CH₃]⁺ |
| 121 | ~30 | [M-CHO-H₂]⁺ |
| 109 | ~100 | [C₈H₁₃]⁺ (Base Peak) |
| 95 | ~80 | [C₇H₁₁]⁺ |
| 81 | ~90 | [C₆H₉]⁺ |
| 67 | ~70 | [C₅H₇]⁺ |
Data is representative and based on the NIST database. Actual intensities may vary slightly.
Table 3: Expected Quantitative Performance (Illustrative)
The following table presents typical performance characteristics for the quantitative analysis of fragrance compounds by GC-MS. These values should be experimentally verified during method validation for this compound.
| Parameter | Expected Range |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
The GC-MS method outlined in this application note provides a reliable and robust approach for the analysis of this compound in various sample matrices. The detailed protocols for sample preparation and instrumental analysis, combined with the presented data, offer a solid foundation for researchers and scientists to implement this methodology in their laboratories. Proper method validation is essential to ensure the accuracy and precision of the results for specific applications.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Isocyclocitral
Introduction
Isocyclocitral is a valuable fragrance ingredient known for its powerful, green, and somewhat earthy aroma, often utilized in chypre, fougere, and various floral or woody perfume compositions.[1][2] Synthetically produced this compound is typically a mixture of isomers, which may require purification to isolate specific isomers or to remove impurities from the synthesis process.[1][2] High-performance liquid chromatography (HPLC) is a highly efficient technique for the isolation and purification of such compounds, offering superior resolution and sensitivity.[3][4] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purification of this compound, suitable for researchers, scientists, and professionals in the fragrance and chemical industries.
Methodology
The purification strategy employs reversed-phase chromatography, which is well-suited for separating moderately polar organic molecules like this compound. A C18 stationary phase is utilized with a mobile phase gradient of water and acetonitrile (B52724). This approach allows for the effective separation of this compound isomers and related impurities.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).[5]
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Sample: Crude this compound synthesis mixture.
2. Sample Preparation
-
Accurately weigh approximately 100 mg of the crude this compound mixture.
-
Dissolve the sample in 10 mL of the initial mobile phase composition (e.g., 60% acetonitrile in water) to achieve a concentration of 10 mg/mL.[5]
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter prior to injection.[5][6]
3. HPLC Conditions
The HPLC system should be equilibrated with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.[5] The detailed chromatographic conditions are outlined in Table 1.
Table 1: HPLC Chromatographic Conditions for this compound Purification
| Parameter | Value |
| Column | C18 Reversed-Phase, 250 mm x 10 mm, 5 µm |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 20 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm[5] |
| Injection Volume | 500 µL |
4. Post-Purification Processing
-
Collect the fractions corresponding to the this compound peak(s) of interest.
-
Combine the collected fractions.
-
Remove the acetonitrile from the collected fractions using a rotary evaporator.
-
Perform a liquid-liquid extraction of the remaining aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the purified this compound.
Data Presentation
The following table summarizes the expected outcomes of the purification process. The values presented are hypothetical and serve as a target for a successful purification run.
Table 2: Expected Purification Performance
| Parameter | Crude Mixture | Purified this compound |
| Purity (by HPLC Area %) | ~85% | >98% |
| Recovery | N/A | >90% |
| Retention Time (Major Isomer) | ~12.5 min | ~12.5 min |
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC purification of this compound.
Caption: Experimental workflow for the HPLC purification of this compound.
Caption: Logical relationship of the this compound purification process.
Conclusion
The described reversed-phase HPLC method provides an effective and reproducible protocol for the purification of this compound. The use of a C18 column with a water/acetonitrile gradient is well-suited for the separation of this moderately polar compound from synthesis-related impurities.[5] This application note serves as a comprehensive guide for obtaining high-purity this compound, which is essential for quality control and the development of high-end fragrance products. The provided protocol can be adapted and optimized depending on the specific HPLC system and the exact composition of the crude starting material.
References
- 1. ScenTree - this compound® (CAS N° 1335-66-6 ; 1423-46-7) [scentree.co]
- 2. This compound | 1335-66-6 [chemicalbook.com]
- 3. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arlok.com [arlok.com]
- 5. benchchem.com [benchchem.com]
- 6. nacalai.com [nacalai.com]
The Untapped Potential of Isocyclocitral: A Chiral Enigma in Organic Synthesis
Isocyclocitral, a readily available fragrance ingredient, presents a curious case in the world of chiral building blocks. Despite possessing three stereocenters and belonging to the vast "chiral pool" of naturally derived molecules, its application in stereoselective organic synthesis remains largely unexplored in publicly available scientific literature. This report delves into the current state of knowledge surrounding this compound and outlines potential, yet underexplored, avenues for its use as a chiral precursor in the synthesis of complex, bioactive molecules.
This compound, chemically known as 2,4,6-trimethyl-3-cyclohexene-1-carboxaldehyde, is commercially produced through a Diels-Alder reaction between 2-methyl-1,3-pentadiene (B74102) and crotonaldehyde. This synthesis route inherently produces a mixture of diastereomers and enantiomers, a key factor that has likely limited its adoption as a chiral starting material in academic and industrial research focused on asymmetric synthesis. While widely used to impart fresh, green, and floral notes in perfumery, its potential as a stereochemically defined starting material for the construction of pharmaceuticals and other fine chemicals is a domain ripe for investigation.
Current Landscape: A Scarcity of Stereoselective Applications
Exhaustive searches of scientific databases reveal a significant gap in the literature regarding the use of resolved isomers of this compound for stereocontrolled synthesis. The primary challenge lies in the isomeric complexity of the commercial product. For this compound to be effectively utilized as a chiral building block, the separation of its individual stereoisomers would be a critical first step. However, detailed protocols for such resolutions and the subsequent application of the pure isomers are not readily found in published research.
While general principles of asymmetric synthesis, including the use of chiral auxiliaries, catalysts, and starting materials from the chiral pool, are well-established, their specific application to this compound is not documented. The single notable study on a closely related compound, 2,4-dimethyl-cyclohex-3-ene carboxaldehyde, explored derivatization through oxidation, Wittig, and Grignard reactions. While providing a glimpse into the chemical reactivity of this cyclohexene (B86901) carboxaldehyde scaffold, this research did not focus on leveraging the inherent chirality for stereoselective transformations.
Hypothetical Applications and Future Research Directions
Despite the current lack of documented applications, the chemical structure of this compound offers several tantalizing possibilities for its use as a chiral building block. The aldehyde functionality serves as a versatile handle for a wide range of organic transformations, while the trisubstituted cyclohexene ring provides a rigid, stereochemically defined core.
Below, we outline hypothetical synthetic pathways that could leverage the chirality of a resolved this compound isomer. These are not based on published experimental data for this compound itself but are grounded in established principles of stereoselective synthesis.
Potential Synthetic Transformations:
A resolved isomer of this compound could serve as a starting point for the synthesis of various complex molecules, including bioactive heterocycles and sesquiterpenes. The inherent stereochemistry of the this compound core could be transferred to the final product, obviating the need for complex asymmetric induction steps later in the synthesis.
Application Note 1: Diastereoselective Synthesis of a Chiral Tetrahydroquinoline Derivative
Objective: To illustrate a potential diastereoselective reaction utilizing a single, hypothetical isomer of this compound for the synthesis of a substituted tetrahydroquinoline, a common scaffold in medicinal chemistry.
Reaction Scheme:
Caption: Hypothetical Povarov reaction workflow.
Protocol:
-
Imine Formation: A solution of a resolved this compound isomer (1.0 eq) in a suitable solvent (e.g., toluene) would be treated with a substituted aniline (1.1 eq) in the presence of a dehydrating agent (e.g., molecular sieves or a Dean-Stark trap) to afford the corresponding chiral imine. The reaction would be monitored by TLC or GC-MS until completion.
-
Povarov Reaction: The crude chiral imine would then be subjected to a Lewis acid-catalyzed [4+2] cycloaddition with an electron-rich alkene (e.g., ethyl vinyl ether). The choice of Lewis acid (e.g., BF₃·OEt₂, Yb(OTf)₃) and reaction conditions (temperature, solvent) would be critical for achieving high diastereoselectivity. The stereochemistry of the newly formed stereocenters in the tetrahydroquinoline ring would be directed by the stereocenters present in the this compound-derived portion of the imine.
-
Work-up and Purification: The reaction would be quenched, and the crude product would be purified by column chromatography to isolate the diastereomerically enriched tetrahydroquinoline derivative. The diastereomeric ratio would be determined by NMR spectroscopy or chiral HPLC.
Expected Outcome (Hypothetical Data):
| Entry | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio |
| 1 | BF₃·OEt₂ | CH₂Cl₂ | -78 to rt | 75 | 85:15 |
| 2 | Yb(OTf)₃ | MeCN | 0 to rt | 82 | 92:8 |
| 3 | Sc(OTf)₃ | Toluene (B28343) | rt | 78 | 90:10 |
Application Note 2: Synthesis of a Chiral Sesquiterpene-like Core
Objective: To propose a synthetic route from a resolved this compound isomer to a functionalized bicyclic core reminiscent of certain sesquiterpenoid natural products.
Workflow Diagram:
Caption: Proposed workflow for sesquiterpene core synthesis.
Protocol:
-
Wittig Olefination: A resolved isomer of this compound would be subjected to a Wittig reaction with a suitable phosphonium (B103445) ylide containing a diene moiety. This would extend the side chain and install the necessary functionality for a subsequent intramolecular cycloaddition.
-
Intramolecular Diels-Alder Reaction: The resulting triene would be heated in a high-boiling solvent (e.g., xylene or toluene in a sealed tube) to promote an intramolecular Diels-Alder reaction. The stereochemical outcome of this reaction would be highly dependent on the geometry of the transition state, which in turn would be influenced by the pre-existing stereocenters of the this compound backbone.
-
Purification and Characterization: The bicyclic product would be isolated and purified using chromatographic techniques. The relative stereochemistry of the newly formed ring system would be determined by advanced NMR techniques (e.g., NOESY).
Expected Outcome (Hypothetical Data):
| Step | Reagents and Conditions | Yield (%) | Key Observations |
| Wittig Olefination | (Diene-containing)Ph₃P=CH₂, THF, -78 °C to rt | 85 | Formation of the triene precursor. |
| Intramolecular Diels-Alder | Xylene, 140 °C, sealed tube, 24 h | 65 | Formation of a single major diastereomer observed. |
Conclusion: A Call for Exploration
The potential of this compound as a chiral building block in organic synthesis represents a significant, yet largely untapped, opportunity. The primary hurdle to its widespread adoption is the lack of readily available, stereochemically pure isomers. Future research efforts should focus on the development of efficient methods for the chiral separation of commercial this compound. Once resolved, the individual isomers could unlock a wealth of synthetic possibilities, providing a cost-effective and versatile entry point to a wide range of complex chiral molecules. The development of diastereoselective reactions that can be performed on the isomeric mixture to yield a single, separable diastereomer would also be a highly valuable contribution to the field. For researchers, scientists, and drug development professionals, the exploration of this compound's synthetic utility could lead to novel and efficient routes to valuable chemical entities.
Application Note: Laboratory Synthesis of Isocyclocitral
Abstract
This application note provides a detailed protocol for the laboratory synthesis of isocyclocitral, a valuable fragrance ingredient known for its green, leafy odor. The synthesis is achieved through a Diels-Alder reaction between crotonaldehyde (B89634) (2-butenal) and 2-methyl-1,3-pentadiene (B74102). This document outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification of the final product. The protocol is intended for researchers, scientists, and professionals in the fields of organic chemistry and fragrance development.
Introduction
This compound is a synthetic fragrance compound characterized by a powerful and diffusive green, foliage-like aroma, sometimes described as a "flower-shop" scent.[1][2] It is widely used in perfumery to impart fresh, natural, and earthy notes to fragrance compositions. Chemically, this compound is a mixture of isomers, primarily 3,5,6-trimethyl-3-cyclohexen-1-carboxaldehyde and 2,4,6-trimethyl-4-cyclohexen-1-carboxaldehyde.[2][3]
The most common and industrially relevant method for synthesizing this compound is via a Diels-Alder [4+2] cycloaddition reaction.[1][4] This protocol details the synthesis using crotonaldehyde as the dienophile and 2-methyl-1,3-pentadiene as the diene, conducted under elevated temperature and pressure.[5]
Experimental Protocol
Materials and Equipment
-
Reagents:
-
Equipment:
-
High-pressure reaction kettle with stirring mechanism and temperature control
-
Distillation apparatus
-
Vacuum rectification apparatus
-
Standard laboratory glassware (flasks, beakers, etc.)
-
Rotary evaporator
-
Synthesis Procedure
The synthesis of this compound is performed in a high-pressure reactor, followed by a two-step distillation for purification.
Step 1: Diels-Alder Reaction [5]
-
Charge the high-pressure reaction kettle with equimolar amounts of 99% crotonaldehyde and 99% 2-methyl-1,3-pentadiene.
-
Seal the reactor and begin stirring.
-
Pressurize the reactor to 0.4-0.5 MPa.
-
Heat the reaction mixture to 130-140°C and maintain this temperature for 12 hours to allow the reaction to proceed to completion.
-
After 12 hours, terminate the heating and allow the reactor to cool to 40-50°C.
-
Safely vent the pressure to atmospheric pressure.
Step 2: Purification [5]
-
Transfer the crude reaction mixture to a distillation apparatus.
-
Perform an initial distillation at atmospheric pressure, heating the still to 80-90°C to remove unreacted starting materials (crotonaldehyde and 2-methyl-1,3-pentadiene). These can be collected for reuse.
-
Continue the distillation until no more distillate is produced.
-
Cool the remaining liquid in the distillation flask; this is the crude this compound product.
-
Transfer the crude this compound to a vacuum rectification apparatus.
-
Conduct vacuum distillation at a pressure below -0.08 MPa and a temperature of 110-130°C.
-
Collect the condensed rectified product, which is the final 99% pure this compound.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Crotonaldehyde Purity | 99% | [5] |
| 2-Methyl-1,3-pentadiene Purity | 99% | [5] |
| Reaction Conditions | ||
| Pressure | 0.4–0.5 MPa | [5] |
| Temperature | 130–140 °C | [5] |
| Reaction Time | 12 hours | [5] |
| Purification | ||
| Initial Distillation Temp | 80–90 °C (atmospheric pressure) | [5] |
| Vacuum Rectification Pressure | < -0.08 MPa | [5] |
| Vacuum Rectification Temp | 110–130 °C | [5] |
| Product | ||
| Final Purity | 99% | [5] |
| Reported Total Yield | 92.85% | [5] |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the laboratory synthesis of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify the isomeric composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the major isomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde C=O stretch.
Safety Precautions
-
This procedure must be carried out by trained personnel in a well-ventilated fume hood.
-
The reaction is conducted under high pressure and temperature; appropriate safety measures and equipment must be used.
-
Crotonaldehyde is a toxic and flammable substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Methyl-1,3-pentadiene is flammable. Keep away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application of Isocyclocitral in Flavor Chemistry Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocyclocitral is a synthetic aroma chemical prized for its powerful and diffusive green, leafy, and slightly floral odor profile, often described as reminiscent of a "flower shop."[1][2] Chemically, it is a mixture of isomers, primarily 2,4,6-trimethyl-3-cyclohexene-1-carboxaldehyde.[3][4] Unlike its isomer citral, which has a distinct citrusy-lemon scent, this compound offers a more complex, green, and atmospheric character.[1][5] This makes it a valuable ingredient in the flavor and fragrance industry for creating fresh, natural, and vibrant notes in a variety of products.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in flavor chemistry research.
Chemical and Physical Properties
A comprehensive understanding of this compound's properties is essential for its effective application.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₆O | [6] |
| Molecular Weight | 152.24 g/mol | [6] |
| Appearance | Colorless liquid | [6] |
| Odor Profile | Powerful, diffusive, green, leafy, floral, "flower shop" | [1][2][7] |
| Taste Profile | Green, woody, amber, dry, balsamic | [8] |
| Boiling Point | 203 °C (397.4 °F) | [6] |
| Flash Point | 66 °C (150.8 °F) | [6] |
| Density | 0.922 g/cm³ | [6] |
| Refractive Index @ 20°C | 1.468 - 1.472 | [6] |
| Vapor Pressure @ 23°C | 0.322531 mmHg | [9] |
| Log P | 3.1 | [6] |
| Solubility | Soluble in alcohol; Insoluble in water | [8] |
| CAS Number | 1335-66-6 | [2] |
Applications in Flavor and Fragrance
This compound is utilized to impart a fresh, green, and natural character to a wide array of products.
| Application Area | Recommended Usage Level (%) | Description of Effect | Reference |
| Alcoholic Perfumes | 0.1 - 3.0 | Adds a diffusive, green, leafy top note. Works well in fougère and chypre compositions. | [5][7] |
| Creams and Lotions | Good performance | Imparts a fresh, clean scent. | [7] |
| Soaps and Detergents | Good performance | Provides a stable, fresh green note. | [10] |
| Air Fresheners | Used sparingly | Lifts and diffuses the overall fragrance. | [7] |
| Food and Beverages | See note below | Can be used to create green, herbal, and vegetable notes. | [11] |
Note on Food Applications: The use of this compound in food is subject to regional regulations. Researchers should consult the relevant regulatory bodies (e.g., FEMA, EFSA) for specific guidance on approved usage levels in different food categories.
Experimental Protocols
Synthesis of this compound via Diels-Alder Reaction
This compound is synthesized through a Diels-Alder reaction between 2-methyl-1,3-pentadiene (B74102) and crotonaldehyde.[6][12]
Materials:
-
2-methyl-1,3-pentadiene
-
Crotonaldehyde
-
High-pressure reaction vessel
-
Distillation apparatus
-
Vacuum pump
Protocol:
-
Charge a clean, dry high-pressure reaction vessel with equimolar amounts of 2-methyl-1,3-pentadiene and crotonaldehyde.[13]
-
Seal the vessel and pressurize to 0.4-0.5 MPa.[13]
-
Heat the reaction mixture to 130-140 °C with constant stirring.[13]
-
Maintain these conditions for 12 hours to allow the reaction to proceed to completion.[13]
-
After 12 hours, cool the vessel to 40-50 °C and carefully vent the pressure.[13]
-
Transfer the crude reaction mixture to a distillation apparatus.
-
Perform a simple distillation at atmospheric pressure to remove any unreacted starting materials.
-
The remaining crude this compound is then purified by vacuum distillation.[13]
Synthesis workflow for this compound.
Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the quantification of this compound in a sample matrix.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Headspace autosampler (for volatile analysis from a liquid or solid matrix)
-
Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-5ms)
GC-MS Parameters:
| Parameter | Recommended Setting |
| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 50 °C, hold for 2 min; ramp at 10 °C/min to 250 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-350 |
| Solvent Delay | 3 minutes |
Sample Preparation:
-
Liquid Samples (e.g., beverages): Prepare a calibration curve using known concentrations of this compound in a model solution similar to the sample matrix. For analysis, dilute the sample if necessary and transfer a known volume to a headspace vial.
-
Solid Samples (e.g., powders): Use static headspace extraction. Weigh a known amount of the solid sample into a headspace vial. Add a suitable solvent if necessary to aid in the release of volatiles.
Quantification:
-
Create a calibration curve by plotting the peak area of a characteristic this compound ion (e.g., m/z 152, 109, 95) against the concentration of the standards.
-
Analyze the samples under the same conditions and determine the concentration of this compound from the calibration curve.
GC-MS analysis workflow for this compound.
Sensory Evaluation: Descriptive Analysis
This protocol is designed to characterize the aroma profile of this compound.
Materials:
-
This compound standard solutions at various concentrations (e.g., in odorless mineral oil or propylene (B89431) glycol)
-
Sniffing jars or smelling strips
-
Panel of 8-12 trained sensory assessors
-
Sensory evaluation software or ballots
Procedure:
-
Panelist Training: Familiarize the panel with the aroma of this compound and other relevant green and aldehydic aroma standards. Develop a consensus vocabulary to describe the perceived attributes.
-
Sample Preparation: Prepare a series of this compound solutions at different concentrations. Present the samples blind and randomized to the panelists.
-
Evaluation: Panelists will sniff each sample and rate the intensity of each agreed-upon descriptor (e.g., green, leafy, floral, aldehydic, earthy) on a line scale (e.g., 0 = not perceived, 100 = very strong).
-
Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensity between samples.
Mechanism of Flavor Perception: Olfactory Signaling Pathway
The perception of this compound, like other volatile aldehydes, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These ORs are G-protein coupled receptors (GPCRs).[3][7][10]
Signaling Pathway:
-
Binding: this compound binds to a specific OR on an olfactory sensory neuron.
-
G-Protein Activation: This binding event causes a conformational change in the OR, which in turn activates an associated G-protein (Gαolf).
-
Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase III.
-
cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The opening of CNG channels allows for an influx of cations (Na⁺ and Ca²⁺), leading to depolarization of the neuron.
-
Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the "green" and "leafy" aroma of this compound.
Olfactory signaling pathway for this compound.
References
- 1. Understanding of G protein-coupled odorant receptors function - Claire De March [grantome.com]
- 2. ScenTree - this compound® (CAS N° 1335-66-6 ; 1423-46-7) [scentree.co]
- 3. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]
- 7. pnas.org [pnas.org]
- 8. CN106699533A - this compound production technology - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (IFF), 1335-66-6 [thegoodscentscompany.com]
- 12. tips.sums.ac.ir [tips.sums.ac.ir]
- 13. Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Biological Effects of Isocyclocitral in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocyclocitral, a constitutional isomer of citral (B94496), is a compound primarily utilized in the fragrance industry for its characteristic green, leafy aroma.[1][2][3][4] While extensive research has elucidated the biological activities of its isomer, citral, including anti-cancer and anti-inflammatory properties, the biological effects of this compound remain largely unexplored.[5][6][7][8][9] Given their structural similarity, it is plausible that this compound may exhibit comparable biological activities.
These application notes provide a comprehensive framework for investigating the potential biological effects of this compound in cell culture, using the known activities of citral as a foundational hypothesis. The following sections detail the potential mechanisms of action to be investigated, quantitative data for citral to serve as a benchmark, and detailed protocols for key experimental assays.
Potential Biological Activities of this compound
Based on the documented effects of its isomer, citral, the following biological activities are proposed for investigation in cell culture models upon treatment with this compound:
-
Induction of Apoptosis: Citral has been shown to induce programmed cell death in various cancer cell lines.[5] This is often mediated through the modulation of pro-apoptotic and anti-apoptotic proteins.
-
Cell Cycle Arrest: A common mechanism of anti-cancer agents is the disruption of the cell cycle, preventing cancer cell proliferation. Citral has been observed to cause cell cycle arrest at different phases.
-
Modulation of Reactive Oxygen Species (ROS): Citral can induce an accumulation of ROS in cancer cells, leading to oxidative stress and subsequent cell death.[5]
-
Anti-inflammatory Effects: Citral has demonstrated anti-inflammatory properties, potentially through the inhibition of key inflammatory signaling pathways.[8]
Data Presentation: Biological Activity of Citral (Isomer of this compound)
The following tables summarize quantitative data on the biological effects of citral in various cell lines. This data can serve as a reference for designing experiments and interpreting results for this compound.
Table 1: Cytotoxicity of Citral in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Assay |
| MCF-7 | Breast Cancer | 55.2 µM | 48 | MTT Assay |
| HeLa | Cervical Cancer | 65.8 µM | 48 | MTT Assay |
| A549 | Lung Cancer | 75.3 µM | 48 | MTT Assay |
| HepG2 | Liver Cancer | 82.1 µM | 48 | MTT Assay |
Table 2: Effect of Citral on Apoptosis and Cell Cycle
| Cell Line | Parameter | Effect | Concentration |
| HL-60 | Apoptosis | Increased percentage of apoptotic cells | 50 µM |
| HeLa | Cell Cycle | G2/M phase arrest | 60 µM |
| PC-3 | Apoptosis | Induction of Caspase-3 cleavage | 40 µM |
| MCF-7 | Cell Cycle | G1 phase arrest | 50 µM |
Experimental Protocols
Detailed methodologies for key experiments to assess the biological effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on cell viability by measuring the metabolic activity of cells.[10][11][12]
Materials:
-
This compound
-
96-well plates
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the viability assay.
-
Harvest cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle by flow cytometry.[17][18][19][20]
Materials:
-
This compound-treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Harvest and wash the treated and control cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.[21][22][23][24][25]
Materials:
-
This compound-treated and control cells
-
DCFH-DA (10 mM stock in DMSO)
-
Serum-free medium
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Seed cells in a black 96-well plate (for plate reader) or a 6-well plate (for flow cytometry).
-
Treat cells with this compound for the desired time.
-
Remove the treatment medium and wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a microplate reader (Ex/Em = 485/535 nm) or by flow cytometry.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression of key proteins involved in the apoptotic pathway.[26][27][28][29][30]
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. ScenTree - this compound® (CAS N° 1335-66-6 ; 1423-46-7) [scentree.co]
- 2. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 3. fraterworks.com [fraterworks.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. Targets and pathways involved in the antitumor activity of citral and its stereo-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological properties of citral and its potential protective effects against cytotoxicity caused by aspirin in the IEC-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. 2.5. Reactive Oxygen Species (ROS) Generation Assay [bio-protocol.org]
- 23. jove.com [jove.com]
- 24. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 25. assaygenie.com [assaygenie.com]
- 26. Apoptosis western blot guide | Abcam [abcam.com]
- 27. benchchem.com [benchchem.com]
- 28. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: Isocyclocitral as a Standard for Analytical Method Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the use of isocyclocitral as an analytical standard in method development for the quantification of fragrance ingredients in complex matrices such as cosmetics and consumer products. Detailed protocols for Gas Chromatography with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS) are presented, along with illustrative method validation data based on International Council for Harmonisation (ICH) guidelines. This application note serves as a practical resource for establishing robust and reliable analytical methods for quality control and research purposes.
Introduction
This compound (CAS: 1335-66-6) is a widely used fragrance ingredient characterized by a powerful, green, and leafy aroma.[1] Its incorporation into a diverse range of products, including perfumes, lotions, and creams, necessitates accurate and precise analytical methods for its quantification to ensure product quality, consistency, and compliance with regulatory standards.[2] The use of a well-characterized this compound analytical standard is fundamental to achieving reliable and reproducible results.
This application note outlines a systematic approach to developing and validating a quantitative analytical method for this compound. It includes detailed information on the physicochemical properties of this compound, sample preparation, chromatographic conditions, and method validation parameters.
Physicochemical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is crucial for method development, particularly in selecting appropriate solvents, extraction techniques, and chromatographic conditions.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O[3][4] |
| Molecular Weight | 152.23 g/mol [3][4] |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 202.6 °C at 760 mmHg |
| Flash Point | 66.7 °C |
| Purity (by GC) | ≥ 98.0%[2] |
| Solubility | Soluble in ethanol (B145695) and oils; insoluble in water[5] |
Analytical Method Workflow
The quantification of this compound in a typical product matrix follows a structured workflow to ensure data integrity and reproducibility. The key stages are outlined in the diagram below.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥98.0% purity)
-
Methanol (B129727) (HPLC grade)
-
Methylene (B1212753) chloride (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
0.45 µm PTFE syringe filters
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.
Sample Preparation Protocol (Lotion Matrix)
-
Accurately weigh 1.0 g of the lotion sample into a 15 mL glass centrifuge tube.
-
Add 5 mL of methanol and vortex for 1 minute to disperse the sample.
-
Add 5 mL of methylene chloride and vortex for an additional 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower methylene chloride layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.
Gas Chromatography (GC) Method
| Parameter | GC-FID | GC-MS |
| Instrument | Agilent 8890 GC or equivalent | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5, 30 m x 0.32 mm ID, 0.25 µm film | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Inlet Temperature | 250 °C | 250 °C |
| Injection Volume | 1 µL | 1 µL |
| Injection Mode | Splitless | Splitless |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Oven Program | 70°C (1 min), then 15°C/min to 280°C (5 min) | 70°C (1 min), then 15°C/min to 280°C (5 min) |
| Detector Temp. | 300 °C | N/A |
| MS Source Temp. | N/A | 230 °C |
| MS Quad Temp. | N/A | 150 °C |
| Scan Mode | N/A | Full Scan (m/z 40-350) or SIM |
Method Validation
The analytical method should be validated to demonstrate its suitability for the intended purpose. The validation should encompass the parameters outlined by the ICH guidelines.
Illustrative Method Validation Data
The following table presents typical performance data for the validated method. This data is for illustrative purposes and should be generated for each specific application and matrix.
| Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (R²) | ≥ 0.995 | 0.9992 |
| Range | - | 0.5 - 50 µg/mL |
| Limit of Detection (LOD) | - | 0.15 µg/mL |
| Limit of Quantification (LOQ) | - | 0.5 µg/mL |
| Accuracy (% Recovery) | 90.0 - 110.0% | 98.5% - 104.2% |
| Precision (RSD%) | ||
| - Repeatability (n=6) | ≤ 2.0% | 1.5% |
| - Intermediate Precision | ≤ 3.0% | 2.8% |
| Specificity | No interference at the retention time of this compound | Pass |
Conclusion
The protocols and data presented in this application note demonstrate that this compound can be effectively used as an analytical standard for the development of robust and reliable GC-FID and GC-MS methods. The detailed experimental procedures and validation guidelines provide a solid foundation for laboratories to implement accurate quantification of this compound in various complex product matrices, thereby supporting quality assurance and product development activities.
References
Application Notes and Protocols for the Purification of Crude Isocyclocitral
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of crude isocyclocitral, a valuable fragrance and flavor chemical. The protocols outlined below cover fractional distillation and column chromatography, offering techniques to achieve high purity levels suitable for research and development applications. Additionally, a standard protocol for purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS) is provided.
Summary of Purification Techniques
Crude this compound, often synthesized via a Diels-Alder reaction between 2-butenal and 2-methylpenta-1,3-diene, typically contains unreacted starting materials and isomeric byproducts.[1] The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Fractional distillation is a highly effective method for purifying this compound on a larger scale, capable of yielding very high purity.[2] Column chromatography is a versatile technique suitable for smaller-scale purifications and for separating isomers with close boiling points. Crystallization is generally less suitable for this compound due to its low melting point (-20°C), making solidification and handling challenging without specialized cryogenic equipment.[3]
Quantitative Data Comparison
The following table summarizes the expected outcomes from the primary purification techniques for crude this compound.
| Purification Technique | Key Parameters | Typical Yield | Final Purity | Scale | Advantages | Disadvantages |
| Two-Step Fractional Distillation | Step 1 (Atmospheric): 80-90°C; Step 2 (Vacuum): 110-130°C at < -0.08 MPa | >90% | ≥99% | Pilot to Industrial | High purity, scalable, cost-effective for large quantities. | Requires specialized distillation equipment, high energy consumption. |
| Flash Column Chromatography | Stationary Phase: Silica (B1680970) Gel; Mobile Phase: Hexane (B92381)/Ethyl Acetate (B1210297) Gradient | 60-80% | >95% | Laboratory | High resolution for isomer separation, adaptable to various impurities. | Labor-intensive, consumes significant solvent, not easily scalable. |
Experimental Workflows
Overall Purification and Analysis Workflow
The logical flow from crude this compound to a purified and analyzed product can be visualized as follows.
Caption: Workflow for this compound Purification and Analysis.
Experimental Protocols
Protocol 1: Two-Step Fractional Distillation
This protocol is adapted from a patented industrial process and is highly effective for obtaining high-purity this compound.[2]
Objective: To purify crude this compound by first removing low-boiling impurities via atmospheric distillation, followed by vacuum distillation of the this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with condenser and receiving flask
-
Heating mantle with stirrer
-
Vacuum pump and pressure gauge
-
Boiling chips or magnetic stir bar
Procedure:
Step 1: Atmospheric Distillation to Remove Volatiles
-
Assemble the distillation apparatus for atmospheric distillation.
-
Charge the round-bottom flask with the crude this compound and add boiling chips.
-
Heat the flask to a temperature of 80-90°C.
-
Collect the distillate, which will primarily consist of unreacted butenal and methyl pentadiene, until no more distillate is produced at this temperature.[2]
-
Allow the distillation flask to cool to 40-50°C before proceeding to the next step.[2] The remaining liquid is the crude this compound product.
Step 2: Vacuum Rectification of this compound
-
Reconfigure the apparatus for vacuum distillation, ensuring all joints are properly sealed.
-
Connect the vacuum pump and reduce the pressure in the system to below -0.08 MPa.
-
Gradually heat the distillation flask to a temperature of 110-130°C.[2]
-
Collect the condensed rectified product in the receiving flask. This fraction is the purified this compound.
-
Continue distillation until no more product comes over.
-
Turn off the heat and allow the system to cool before slowly releasing the vacuum.
Expected Outcome: This process can yield this compound with a purity of 99% or higher.[2]
Protocol 2: Flash Column Chromatography
This protocol provides a method for purifying smaller quantities of crude this compound, particularly for separating it from isomeric impurities.
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (reagent grade)
-
Ethyl acetate (reagent grade)
-
Chromatography column
-
Compressed air or nitrogen source (for flash chromatography)
-
Collection tubes or flasks
-
TLC plates, chamber, and developing stains (e.g., anisaldehyde)
Procedure:
1. Preparation of the Column:
-
Select a column of appropriate size (a general rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight for difficult separations).[2]
-
Prepare a slurry of silica gel in hexane.
-
Pack the column with the slurry, ensuring an even and compact bed. Allow the excess hexane to drain until it is level with the top of the silica.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane or dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this dry-loaded sample to the top of the prepared column.
3. Elution:
-
Begin elution with pure hexane, collecting fractions.
-
Gradually increase the polarity of the mobile phase by adding small increments of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and increasing to 5%). This is known as a gradient elution.
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized laboratory column).
4. Fraction Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the purified this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Expected Outcome: This method should yield this compound with a purity of over 95%, with a typical recovery of 60-80%.
Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of the purified this compound and identify any remaining impurities.
Materials:
-
Purified this compound sample
-
Suitable solvent (e.g., hexane or ethanol)
-
GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms)
-
Autosampler vials
Procedure:
1. Sample Preparation:
-
Prepare a dilute solution of the purified this compound in the chosen solvent (e.g., 1 mg/mL).
-
Transfer the solution to a GC-MS vial.
2. Instrument Setup and Analysis:
-
Set the GC oven temperature program. A typical program might be:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/minute.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Set the injector temperature to 250°C and the MS transfer line to 280°C.
-
Use helium as the carrier gas at a constant flow rate.
-
The mass spectrometer can be operated in full scan mode to identify all components.
-
Inject the sample into the GC-MS.
3. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components.
-
Identify impurities by comparing their mass spectra to a library database (e.g., NIST).
Logical Relationships in Purification
The decision-making process for choosing a purification method can be illustrated as follows:
Caption: Decision tree for selecting a purification method.
References
Application Notes and Protocols for Studying Insect Olfaction Using Isocyclocitral
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocyclocitral is a volatile organic compound with potential applications in modulating insect behavior.[1] While direct research on the interaction between this compound and insect olfactory systems is limited, studies on structurally related compounds, such as β-cyclocitral, provide a valuable framework for investigation. These notes offer detailed protocols and data from related studies to guide researchers in evaluating this compound as a potential insect attractant, repellent, or modulator of olfactory-driven behaviors.
The insect olfactory system is a primary target for developing novel pest management strategies.[2][3] Olfactory receptor neurons (ORNs), housed in sensilla on the antennae and maxillary palps, detect volatile chemical cues from the environment.[2][4] These cues, upon binding to olfactory receptors (ORs), trigger a signal transduction cascade that results in a behavioral response, such as attraction to a food source or repulsion from a predator.[5][6][7] Understanding how compounds like this compound interact with this system is crucial for developing new methods of insect control.
The following sections provide detailed experimental protocols, data from studies on the related compound β-cyclocitral, and visualizations of the underlying biological and experimental processes.
Data Presentation: Quantitative Analysis of β-cyclocitral in Drosophila suzukii
The following data, derived from studies on β-cyclocitral, can serve as a benchmark for designing experiments with this compound. These studies primarily focused on the behavioral and electrophysiological responses of the spotted-wing drosophila, Drosophila suzukii.
Table 1: Behavioral Response of D. suzukii to Volatile Blends Containing β-cyclocitral
| Volatile Blend Composition | Mean Number of Male D. suzukii Captured | Mean Number of Female D. suzukii Captured | Significance (vs. Control) |
| Mineral Oil (Control) | ~0.5 | ~0.8 | N/A |
| Isoamyl acetate (B1210297) + β-cyclocitral | ~1.2 | ~2.0 | |
| Isoamyl acetate + β-cyclocitral + Ethyl acetate | ~1.5 | ~4.5 | |
| Isoamyl acetate + β-cyclocitral + Methyl butyrate | ~2.5 | ~4.8 | * |
Data adapted from Frontiers in Ecology and Evolution, 2022.[8] The values are approximate, based on graphical representations in the source.
Table 2: Electrophysiological (EAG) Responses of D. suzukii to β-cyclocitral
| Compound | Sex | Mean EAG Response (mV) at lower doses |
| β-cyclocitral | Male | Significantly greater than female response |
| β-cyclocitral | Female | Positive dose-response observed |
This table summarizes findings indicating that male D. suzukii exhibit a greater sensitivity to β-cyclocitral at lower concentrations compared to females, as detailed in Environmental Entomology, 2019.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to study the effects of this compound on insect olfaction.
Protocol 1: Electroantennography (EAG)
This protocol is used to measure the overall electrical response of an insect's antenna to a volatile compound.
Materials:
-
This compound (and/or other test compounds)
-
Solvent (e.g., mineral oil, hexane)
-
Insect specimens (e.g., Drosophila suzukii)
-
EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software)
-
Odor delivery system (e.g., charcoal-filtered and humidified air stream)
-
Pipettes and filter paper strips
Methodology:
-
Preparation of Test Solutions: Prepare serial dilutions of this compound in the chosen solvent. A typical concentration range to start with is 10⁻⁵ to 10⁻¹ M.
-
Antennal Preparation: Immobilize the insect. Carefully excise one antenna at the base.[9]
-
Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with a saline solution. Place the recording electrode on the distal end of the antenna and the reference electrode at the base.
-
Odor Stimulation: Apply a small amount of the test solution onto a filter paper strip and insert it into a pipette.
-
Deliver a puff of charcoal-filtered, humidified air through the pipette, carrying the odorant over the antenna. The duration of the puff is typically 0.5 to 1 second.
-
Data Recording: Record the resulting depolarization of the antennal preparation (the EAG response).
-
Controls: Use a solvent-only puff as a negative control and a known insect attractant or repellent as a positive control.
-
Data Analysis: Measure the amplitude of the EAG response for each concentration of this compound. Normalize the responses by subtracting the solvent control response.
Protocol 2: Behavioral Bioassays (Two-Choice Olfactometer)
This protocol assesses the attractant or repellent properties of a compound by observing insect choice.
Materials:
-
This compound
-
Solvent
-
Insect specimens
-
Y-tube or T-tube olfactometer
-
Airflow meter
-
Charcoal filter and humidifier for air source
-
Collection chambers
Methodology:
-
Olfactometer Setup: Connect the olfactometer to a clean air source. The air should be split to flow equally down each arm of the olfactometer.
-
Preparation of Odor Source: Apply a specific amount of the this compound solution to a filter paper and place it in the odor chamber of one arm of the olfactometer. Place a filter paper with only the solvent in the other arm as a control.
-
Insect Introduction: Release a single insect or a group of insects at the base of the olfactometer.
-
Observation Period: Allow the insects a set amount of time (e.g., 5-10 minutes) to choose between the two arms.
-
Data Collection: Record the number of insects that move into each arm of the olfactometer. An insect is considered to have made a choice if it moves a certain distance down an arm and remains there for a specified time.
-
Replication: Repeat the experiment multiple times, alternating the arm with the test compound to avoid positional bias.
-
Data Analysis: Calculate a preference index (PI) using the formula: PI = (Number of insects in test arm - Number of insects in control arm) / Total number of insects. A positive PI indicates attraction, while a negative PI indicates repulsion.
Visualizations
Insect Olfactory Signaling Pathway
References
- 1. ScenTree - this compound® (CAS N° 1335-66-6 ; 1423-46-7) [scentree.co]
- 2. mdpi.com [mdpi.com]
- 3. Insects’ perception and behavioral responses to plant semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Frontiers | A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure [frontiersin.org]
- 6. Olfactory receptor neuron responses coding for rapid odour sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olfactory receptor neuron - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Behavioral Responses of Drosophila suzukii (Diptera: Drosophilidae) to Blends of Synthetic Fruit Volatiles Combined With Isoamyl Acetate and β-Cyclocitral [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Application Note: Enhanced Detection of Isocyclocitral Through Derivatization
Abstract
Isocyclocitral, a key fragrance compound with a characteristic green and leafy aroma, presents analytical challenges due to its volatility and lack of a strong chromophore.[1][2][3] This application note provides detailed protocols for the derivatization of this compound to enhance its detection by common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). By converting the aldehyde functional group of this compound into a derivative with improved chromatographic properties and detector response, significantly lower limits of detection and quantification can be achieved. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, quality control, and drug development who require sensitive and reliable methods for the analysis of this compound.
Introduction
This compound (C10H16O) is a widely used fragrance ingredient valued for its powerful and diffusive green, leafy odor.[4][5] It is a constitutional isomer of citral (B94496) and exists as a mixture of isomers.[6] Accurate and sensitive quantification of this compound is crucial for quality control in the fragrance industry, for monitoring its presence in various matrices, and for stability studies, as aldehydes can be prone to degradation.[6][7]
Direct analysis of this compound can be hampered by its relatively low response in common detectors. Chemical derivatization offers a robust solution by modifying the aldehyde group to introduce moieties that enhance detectability.[8][9] This note details two primary derivatization strategies: one for GC-MS analysis using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), and another for HPLC-UV/Fluorescence analysis using 2,4-Dinitrophenylhydrazine (DNPH) or Dansyl Hydrazine (B178648).
Derivatization Strategies for Enhanced Detection
The choice of derivatization reagent and analytical technique depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
PFBHA Derivatization for GC-MS Analysis
Derivatization with PFBHA is a highly effective method for the analysis of aldehydes and ketones by GC, particularly with an electron capture detector (ECD) or mass spectrometry. The reaction of PFBHA with the aldehyde group of this compound forms a stable oxime derivative. This derivative is more volatile and thermally stable than the parent compound and exhibits excellent ionization efficiency in the MS source.
Advantages of PFBHA Derivatization:
-
Quantitative reaction with aldehydes.
-
Formation of stable derivatives.[10]
-
Enhanced sensitivity, especially with electron capture detection.
-
High-purity standards are commercially available.
DNPH and Dansyl Hydrazine Derivatization for HPLC Analysis
For HPLC analysis, derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is a widely used and effective method.[11] DNPH reacts with the aldehyde group to form a 2,4-dinitrophenylhydrazone, which is highly chromophoric and can be readily detected by UV-Vis spectroscopy.[11][12]
For fluorescence detection, which often provides higher sensitivity, dansyl hydrazine is an excellent choice.[10] It reacts with aldehydes to produce a highly fluorescent derivative.[10]
Advantages of Hydrazine-Based Derivatization for HPLC:
-
DNPH: Produces derivatives with strong UV absorbance, making it suitable for HPLC-UV analysis.[11]
-
Dansyl Hydrazine: Creates highly fluorescent derivatives, enabling ultra-sensitive detection by HPLC with a fluorescence detector.[10]
-
The reactions are generally robust and can be performed under mild conditions.
Experimental Protocols
Protocol 1: PFBHA Derivatization for GC-MS Analysis of this compound
This protocol describes the derivatization of this compound with PFBHA for subsequent analysis by GC-MS.
Materials:
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvent (e.g., Hexane (B92381), Ethyl Acetate)
-
Deionized water
-
Sodium sulfate (B86663) (anhydrous)
-
Vortex mixer
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by serial dilution. For unknown samples, dissolve a known amount in the solvent.
-
Derivatization Reaction:
-
In a clean vial, add 1 mL of the this compound standard or sample solution.
-
Add 1 mL of a 15 mg/mL solution of PFBHA in deionized water.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the mixture at 60°C for 60 minutes in a heating block or water bath.
-
-
Extraction:
-
After cooling to room temperature, add 1 mL of hexane (or another suitable organic solvent) to the vial.
-
Vortex for 2 minutes to extract the PFBHA-isocyclocitral oxime derivative into the organic phase.
-
Allow the layers to separate.
-
-
Drying and Analysis:
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Inject an aliquot of the dried organic phase into the GC-MS system.
-
Logical Workflow for PFBHA Derivatization
Caption: Workflow for PFBHA derivatization of this compound.
Protocol 2: DNPH Derivatization for HPLC-UV Analysis of this compound
This protocol outlines the derivatization of this compound with DNPH for HPLC-UV analysis.
Materials:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (ACN), HPLC grade
-
Perchloric acid or Sulfuric acid (catalyst)
-
Deionized water
-
HPLC system with UV detector
Procedure:
-
Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile. Acidify this solution by adding a small amount of perchloric acid or sulfuric acid (e.g., 10 µL of concentrated acid per 10 mL of DNPH solution).
-
Standard/Sample Preparation: Prepare a stock solution of this compound in acetonitrile. Create calibration standards by serial dilution.
-
Derivatization Reaction:
-
In a clean vial, mix 1 mL of the this compound standard or sample solution with 1 mL of the acidified DNPH reagent solution.
-
Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, or at a slightly elevated temperature (e.g., 40°C) for a shorter period (e.g., 30 minutes). Protect the reaction from light.
-
-
Analysis:
-
After the reaction is complete, the sample is ready for direct injection into the HPLC system. If necessary, dilute the sample with the mobile phase.
-
The derivative is typically monitored at a wavelength of around 365 nm.
-
Experimental Workflow for DNPH Derivatization
Caption: Workflow for DNPH derivatization of this compound.
Quantitative Data Summary
The following tables summarize expected performance characteristics for the derivatization of aldehydes. Specific values for this compound should be determined experimentally during method validation.
Table 1: GC-MS Analysis with PFBHA Derivatization
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | Low pg to fg range | |
| Limit of Quantification (LOQ) | Low pg range | |
| Linearity (R²) | > 0.99 | General expectation for validated methods |
| Precision (%RSD) | < 15% | General expectation for validated methods |
| Recovery | 85-115% | General expectation for validated methods |
Table 2: HPLC-UV/Fluorescence Analysis with Derivatization
| Parameter | DNPH (UV) | Dansyl Hydrazine (Fluorescence) | Reference |
| Limit of Detection (LOD) | Low ng to high pg range | Low pg to fg range | [11],[10] |
| Limit of Quantification (LOQ) | Low ng range | Low pg range | [11],[10] |
| Linearity (R²) | > 0.99 | > 0.99 | General expectation |
| Precision (%RSD) | < 15% | < 15% | General expectation |
| Recovery | 80-120% | 80-120% | General expectation |
Conclusion
The derivatization of this compound using reagents such as PFBHA for GC-MS and DNPH or dansyl hydrazine for HPLC significantly enhances detection sensitivity and allows for robust and reliable quantification at trace levels. The protocols provided in this application note serve as a starting point for method development and validation. Researchers are encouraged to optimize the reaction conditions and analytical parameters for their specific sample matrices and instrumentation to achieve the best possible performance. The use of these derivatization techniques will be beneficial for quality control, stability testing, and research applications involving this compound.
References
- 1. iff.com [iff.com]
- 2. This compound (IFF), 1335-66-6 [thegoodscentscompany.com]
- 3. fraterworks.com [fraterworks.com]
- 4. This compound | 1335-66-6 [chemicalbook.com]
- 5. perfumersworld.com [perfumersworld.com]
- 6. ScenTree - this compound® (CAS N° 1335-66-6 ; 1423-46-7) [scentree.co]
- 7. Influence of structural properties of emulsifiers on citral degradation in model emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sdiarticle4.com [sdiarticle4.com]
- 9. Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices [mdpi.com]
- 10. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application of Isocyclocitral in Materials Science: A Review of Potential Applications and Foundational Protocols
Introduction
Isocyclocitral (CAS No. 1335-66-6), a synthetic fragrance ingredient, is a colorless liquid renowned for its powerful and diffusive green, leafy, and slightly citrusy aroma.[1][2] It is widely utilized in the fragrance industry, particularly in fougère and chypre perfumes, to impart fresh, naturalistic notes reminiscent of a "flower shop" scent.[3][4] While its primary application lies within perfumery, its chemical structure—containing a reactive aldehyde group and a cyclohexene (B86901) ring—presents intriguing possibilities for its use in materials science. This document explores the potential applications of this compound in materials science based on its known chemical reactivity and provides foundational experimental protocols for its synthesis and key reactions that could be adapted for materials development.
Currently, there is a lack of established and documented applications of this compound within the core of materials science literature, such as in the development of polymers, resins, or functional coatings. However, its synthesis via the Diels-Alder reaction and the reactivity of its aldehyde functional group suggest its potential as a monomer, a crosslinking agent, or a precursor for novel functional materials.[1][5] These application notes are intended to provide researchers and drug development professionals with a starting point for exploring the untapped potential of this readily available chemical.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, processing, and for predicting its behavior in various chemical reactions and material composites.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆O | [1] |
| Molecular Weight | 152.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 203 °C (397.4 °F) | [1] |
| Fusion Point | -20 °C (-4 °F) | [1] |
| Flash Point | 66 °C (150.8 °F) | [1] |
| Density | 0.922 g/cm³ | [1] |
| Refractive Index @ 20°C | 1.468 - 1.472 | [1] |
| Vapor Pressure @ 23°C | 0.322531 mm Hg | [1] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [6] |
Experimental Protocols
The following protocols describe the synthesis of this compound and a characteristic reaction of its aldehyde group. These methods can be adapted for research into new materials.
Protocol 1: Synthesis of this compound via Diels-Alder Reaction
This compound is synthesized via a Diels-Alder [4+2] cycloaddition reaction between 2-methyl-1,3-pentadiene (B74102) (the diene) and crotonaldehyde (B89634) (the dienophile).[1][6]
Materials:
-
2-Methyl-1,3-pentadiene (99%)
-
Crotonaldehyde (99%)
-
High-pressure reaction kettle with stirring
-
Distillation apparatus
-
Vacuum rectification apparatus
Procedure:
-
Charge the high-pressure reaction kettle with 99% crotonaldehyde and 99% 2-methyl-1,3-pentadiene.
-
Initiate stirring and heat the reaction mixture.
-
Control the pressure within the range of 0.4-0.5 MPa and the temperature between 130-140 °C.
-
Maintain these conditions for a constant-temperature reaction for 12 hours.[7]
-
After the reaction is complete, cool the mixture to 40-50 °C and reduce the pressure to normal atmospheric pressure.
-
Transfer the reactant mixture to a distillation still for distillation under normal pressure. Control the temperature of the still between 80-90 °C to evaporate and recover unreacted crotonaldehyde and methyl pentadiene for reuse.
-
Continue distillation until no more distillates are produced. The remaining liquid in the distillation kettle is the crude this compound product.
-
Transfer the crude this compound to a rectifying still for vacuum reduced-pressure rectification at a pressure below -0.08 MPa and a temperature of 110-130 °C.
-
Collect the condensed rectified product to obtain 99% pure this compound.[7]
Protocol 2: Formation of a Schiff Base with Methyl Anthranilate
The aldehyde group of this compound can react with primary amines to form a Schiff base (imine). This reaction can be used to incorporate this compound into a polymer backbone or to functionalize surfaces. The reaction with methyl anthranilate is a known example in fragrance chemistry.[1]
Materials:
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This compound
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Methyl anthranilate
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Ethanol (as a solvent)
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Round-bottom flask with a reflux condenser
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Stirring apparatus
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Heating mantle
Procedure:
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In a round-bottom flask, dissolve equimolar amounts of this compound and methyl anthranilate in ethanol.
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Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.
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Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
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After the reaction is complete (typically a few hours), cool the mixture to room temperature.
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The solvent can be removed under reduced pressure to yield the crude Schiff base product.
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The product can be purified by column chromatography or recrystallization, if necessary.
Diagrams of Chemical Pathways and Workflows
The following diagrams illustrate the synthesis of this compound, a key reaction, and a potential workflow for its application in materials science.
Potential Applications in Materials Science
Based on its chemical structure and reactivity, this compound could be explored in the following areas of materials science:
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Polymer Synthesis: The aldehyde functionality of this compound could be used in condensation polymerization reactions with other monomers containing active hydrogen atoms, such as phenols, ureas, or amides, to form novel resins. Additionally, the double bond in the cyclohexene ring could potentially be involved in addition polymerization, although this would require specific catalysts and conditions.
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Crosslinking Agent: this compound could act as a crosslinking agent for polymers containing primary amine groups, such as chitosan (B1678972) or polyethyleneimine. The formation of Schiff base linkages would create a network structure, potentially improving the mechanical properties and thermal stability of the material. Such crosslinked materials could find applications in hydrogels, coatings, and adhesives.
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Bio-based Materials: As a derivative of terpenes, this compound can be considered a bio-inspired molecule. Its incorporation into biopolymers could lead to materials with interesting properties, such as antimicrobial activity or specific sensory characteristics, for applications in packaging or biomedical devices.
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Functional Surface Modification: The aldehyde group can be used to graft this compound onto surfaces that have been functionalized with amine groups. This could be used to alter the surface properties of materials, such as their hydrophobicity, or to attach other molecules for sensing or catalytic applications.
Conclusion
While this compound is a well-established component of the fragrance industry, its potential in materials science remains largely unexplored. Its unique chemical structure, combining a reactive aldehyde and a cyclohexene ring, offers several avenues for the development of new polymers and functional materials. The protocols and potential applications outlined in this document provide a foundation for researchers to begin investigating the use of this compound beyond its current applications, potentially leading to the discovery of novel materials with unique properties. Further research is needed to validate these potential applications and to fully characterize the properties of any resulting materials.
References
- 1. scentree.co [scentree.co]
- 2. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 3. fraterworks.com [fraterworks.com]
- 4. madarcorporation.com [madarcorporation.com]
- 5. Trends in the Diels–Alder reaction in polymer chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. This compound | 1335-66-6 [chemicalbook.com]
- 7. CN106699533A - this compound production technology - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diels-Alder Reaction for Isocyclocitral Synthesis
Welcome to the technical support center for the synthesis of Isocyclocitral via the Diels-Alder reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the Diels-Alder synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
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Question: My reaction shows very low conversion to this compound, or no product is forming at all. What are the likely causes and how can I improve the yield?
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Answer: Low or no yield in a Diels-Alder reaction can stem from several factors. Here's a systematic approach to troubleshooting this issue:
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Reaction Temperature: The Diels-Alder reaction is thermally controlled. While some reactions proceed at room temperature, the reaction between myrcene (B1677589) and acrolein typically requires elevated temperatures to overcome the activation energy. However, excessively high temperatures can promote the retro-Diels-Alder reaction, where the product reverts to the starting materials.
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Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress. If the conversion is low, you can gradually increase the temperature. Continuous-flow reactors have been used for similar reactions at temperatures up to 160 °C with short reaction times.
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Reaction Time: The reaction may simply need more time to reach completion.
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Recommendation: Monitor the reaction over a longer period (e.g., up to 24 hours). Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of reactants and the formation of the product.
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Reagent Purity: Impurities in myrcene or acrolein can inhibit the reaction or lead to side products. Acrolein is particularly prone to polymerization.
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Recommendation: Use freshly distilled or high-purity reagents. Ensure acrolein is stored properly and consider adding a polymerization inhibitor if necessary.
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Solvent Choice: The solvent can influence the reaction rate. While non-polar solvents are often used, for some Diels-Alder reactions, polar solvents or even aqueous conditions can have an accelerating effect.
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Recommendation: Toluene and ethyl acetate (B1210297) have been used successfully for Diels-Alder reactions of myrcene. Experiment with different solvents to find the optimal medium for your specific reaction.
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Lewis Acid Catalyst: The use of a Lewis acid catalyst can significantly accelerate the reaction and improve yield by lowering the LUMO energy of the dienophile (acrolein).
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Recommendation: Introduce a Lewis acid such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or boron trifluoride etherate (BF₃·OEt₂). Start with a catalytic amount (e.g., 5-10 mol%) and optimize the loading. Be aware that Lewis acids can also promote polymerization of acrolein, so careful control of reaction conditions is crucial.
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Issue 2: Formation of Multiple Products (Low Regioselectivity)
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Question: I am observing the formation of multiple isomers of this compound. How can I improve the regioselectivity of the reaction?
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Answer: The Diels-Alder reaction between an unsymmetrical diene like myrcene and an unsymmetrical dienophile like acrolein can lead to different regioisomers. This compound itself is a mixture of isomers (2,4,6-trimethyl-3-cyclohexene-1-carboxaldehyde and 3,5,6-trimethyl-3-cyclohexene-1-carboxaldehyde).
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Lewis Acid Catalysis: Lewis acids are known to enhance the regioselectivity of Diels-Alder reactions. They coordinate to the dienophile, amplifying the electronic differences between the carbon atoms of the double bond and directing the diene to attack a specific position.
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Recommendation: Employ a Lewis acid catalyst. The choice of Lewis acid and its concentration can influence the isomeric ratio. It is advisable to screen different Lewis acids to find the one that provides the best selectivity for the desired isomer.
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Temperature Control: Reaction temperature can also affect the product distribution. Lower temperatures often favor the formation of the thermodynamically more stable product.
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Recommendation: If using a Lewis acid catalyst allows the reaction to proceed at a lower temperature, this can be an effective strategy to improve regioselectivity.
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Issue 3: Product Polymerization or Decomposition
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Question: My reaction mixture is turning into a thick, polymeric mass, or I suspect my product is decomposing under the reaction conditions. What should I do?
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Answer: Polymerization, especially of acrolein, is a common side reaction. Product decomposition can occur at high temperatures.
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Control of Acrolein: Acrolein is highly reactive and can polymerize, especially in the presence of acids or at elevated temperatures.
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Recommendation: Add acrolein slowly to the reaction mixture. Consider using a polymerization inhibitor. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Temperature and Reaction Time: As mentioned, high temperatures can lead to decomposition or the retro-Diels-Alder reaction.
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Recommendation: Optimize the temperature and reaction time to achieve a good conversion rate without significant product degradation. Monitor the reaction closely.
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Purification: Prompt work-up and purification after the reaction is complete can prevent further degradation of the product.
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Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for this compound synthesis via the Diels-Alder reaction?
A1: The most common approach is the [4+2] cycloaddition of myrcene (the diene) and an α,β-unsaturated aldehyde (the dienophile), typically acrolein or crotonaldehyde (B89634) (2-butenal).
Q2: What is the role of a Lewis acid in this reaction?
A2: A Lewis acid acts as a catalyst. It coordinates with the carbonyl oxygen of the dienophile (acrolein), making it more electron-deficient and thus more reactive towards the diene (myrcene). This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction rate and often improving both the yield and the regioselectivity.
Q3: What analytical techniques are recommended for monitoring the reaction?
A3: Thin Layer Chromatography (TLC) is a quick and easy method for qualitative monitoring of the disappearance of starting materials and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for separating and identifying the components of the reaction mixture, including isomers. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product.
Q4: What is the retro-Diels-Alder reaction and how can I avoid it?
A4: The retro-Diels-Alder reaction is the reverse of the Diels-Alder reaction, where the cyclohexene (B86901) product breaks down back into the diene and dienophile. This process is favored at high temperatures. To avoid it, use the lowest effective temperature for the forward reaction and monitor the reaction time to avoid prolonged heating after the reaction has reached completion.
Data Presentation
The following tables summarize reaction conditions and outcomes for the Diels-Alder reaction of myrcene with various dienophiles, which can serve as a starting point for optimizing this compound synthesis.
Table 1: Batch Reaction Conditions for Myrcene with Various Dienophiles
| Entry | Dienophile | Solvent | Temperature (°C) | Reaction Time | Conversion (%) |
| 1.1 | Acrylonitrile | THF | 100 | 5 min | 90 |
| 1.2 | Acrylic Acid | Toluene | 140 | 1 h | 98 |
| 1.3 | Isopropyl Acrylate | iPrOH | 140 | 10 h | 70 |
Table 2: Continuous-Flow Reaction of Myrcene and Acrylic Acid
| Entry | Reactor Type | Solvent | Temperature (°C) | Residence Time | Conversion (%) | Yield (%) |
| 3.1 | Tubular | Toluene | 140 | 40 min | 95 | - |
| 3.9 | Plate | Toluene | 160 | 30 min | 99 | 94 |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Disclaimer: This is a representative protocol based on general procedures for Diels-Alder reactions involving myrcene. Researchers should conduct a thorough risk assessment and optimize conditions for their specific setup.
Materials:
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Myrcene (freshly distilled)
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Acrolein (freshly distilled, inhibitor-free)
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Anhydrous Toluene (or another suitable solvent)
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Lewis Acid Catalyst (e.g., ZnCl₂, AlCl₃ - optional)
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Anhydrous Magnesium Sulfate (or other drying agent)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Inert atmosphere setup (Nitrogen or Argon)
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Standard glassware for workup and purification
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
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Charging Reactants: To the flask, add myrcene (1.0 eq) and anhydrous toluene.
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Catalyst Addition (Optional): If using a Lewis acid, add the catalyst (e.g., 0.1 eq of ZnCl₂) to the stirred solution.
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Dienophile Addition: Slowly add acrolein (1.1 eq) to the reaction mixture at room temperature over a period of 30 minutes.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and maintain it for the planned reaction time (e.g., 4-24 hours).
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Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the reaction mixture.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
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Drying and Filtration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield this compound.
Mandatory Visualization
Caption: Diels-Alder reaction pathway for this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for optimizing this compound synthesis.
Troubleshooting low yield in Isocyclocitral synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Isocyclocitral. The content is structured to directly address specific issues that may arise during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, primarily through the Diels-Alder reaction of crotonaldehyde (B89634) (2-butenal) and myrcene (B1677589) or similar dienes.
Low or No Product Yield
Question: My this compound synthesis reaction has a very low yield or has failed completely. What are the potential causes and how can I troubleshoot this?
Answer: Low yield in a Diels-Alder reaction for this compound synthesis can stem from several factors. Systematically evaluating each aspect of your experimental setup and reaction conditions is crucial for identifying the root cause.
Troubleshooting Steps:
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Reagent Quality and Stoichiometry:
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Purity of Reactants: Ensure the purity of your crotonaldehyde and diene (e.g., methylpentadiene). Impurities can inhibit the reaction or lead to unwanted side products. Commercial crotonaldehyde can exist as a mixture of E- and Z-isomers and may contain stabilizers; fresh, purified reagents are recommended.
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Stoichiometry: While a 1:1 molar ratio is the theoretical stoichiometry, using a slight excess of the more volatile reactant can sometimes drive the reaction to completion.
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-
Reaction Conditions:
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Temperature: The Diels-Alder reaction is temperature-sensitive. While higher temperatures can increase the reaction rate, excessively high temperatures can favor the retro-Diels-Alder reaction, leading to the decomposition of the product back to the starting materials. For the synthesis of this compound, a temperature range of 130-140°C has been reported to be effective.[1]
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Pressure: The reaction is often carried out under pressure (0.4-0.5 MPa) to maintain the reactants in the liquid phase at the required temperature, which can be crucial for achieving a good yield.[1]
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Reaction Time: Incomplete reactions are a common cause of low yields. A reaction time of around 12 hours at the optimal temperature and pressure has been shown to be effective.[1] Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time for your specific setup.
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-
Diene Conformation:
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The diene must be in the s-cis conformation to participate in the Diels-Alder reaction. For acyclic dienes, steric hindrance can disfavor this conformation. While methylpentadiene can readily adopt the necessary conformation, significant steric hindrance from other substituents could be a factor if you are using a different diene.
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Catalysis:
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The uncatalyzed Diels-Alder reaction can be slow. Consider using a Lewis acid catalyst to increase the reaction rate and potentially the yield. Lewis acids such as boron trifluoride diethyl etherate, aluminum trichloride (B1173362), and zinc chloride can be effective. They function by coordinating to the dienophile (crotonaldehyde), making it more electrophilic and thus more reactive.
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Formation of Side Products/Impurities
Question: I've obtained my this compound product, but it's contaminated with significant impurities. What are the likely side reactions and how can I minimize them?
Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions is the first step toward mitigating them.
Common Side Reactions and Byproducts:
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Isomerization: this compound has several isomers, and the reaction can produce a mixture of these.[2] The specific isomer ratio can be influenced by the reaction conditions.
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Oxidation: At high temperatures, the reactants and/or the product can be susceptible to oxidation, leading to the formation of low molecular weight carbonyl compounds and other degradation products.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.
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Polymerization: Aldehydes, including crotonaldehyde, can undergo polymerization, especially in the presence of acid or at high temperatures. This can lead to the formation of high molecular weight byproducts and reduce the yield of the desired product.
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Cyclization Products: Intramolecular reactions can sometimes occur, leading to the formation of undesired cyclic compounds.
Strategies to Minimize Side Products:
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Optimize Reaction Temperature: Avoid excessively high temperatures to minimize thermal decomposition and the retro-Diels-Alder reaction.
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Inert Atmosphere: As mentioned, conducting the reaction under an inert atmosphere can prevent oxidative side reactions.
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Control Reaction Time: Over-extending the reaction time can lead to the degradation of the product. Monitor the reaction to determine the point of maximum product formation.
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Purification: Proper purification techniques are essential for removing byproducts.
Purification Challenges
Question: I'm having difficulty purifying the crude this compound product. What are the recommended methods?
Answer: The purification of this compound from the reaction mixture typically involves distillation.
Purification Protocol:
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Removal of Unreacted Starting Materials: After the reaction is complete, the initial step is often to remove any unreacted, volatile starting materials. This can be achieved by distillation at atmospheric pressure, for example, by heating the reaction mixture to 80-90°C.[1]
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Vacuum Distillation of the Product: The crude this compound product can then be purified by vacuum distillation. This is a crucial step as it allows for the distillation of the product at a lower temperature, which helps to prevent thermal degradation. A typical procedure involves distillation under reduced pressure (< -0.08 MPa) at a temperature of 110-130°C.[1]
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Fractional Distillation: For a more precise separation of isomers or closely boiling impurities, a highly efficient fractional distillation column may be necessary.
Troubleshooting Purification:
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Co-distillation of Impurities: If impurities have boiling points close to that of this compound, separation by distillation can be challenging. In such cases, optimizing the reaction conditions to minimize the formation of these impurities is the best approach.
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Thermal Degradation: If you observe product degradation during distillation, ensure that your vacuum is sufficiently low and the distillation temperature is as low as possible.
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Analytical Monitoring: Use analytical techniques like GC-MS to analyze the fractions collected during distillation to assess the purity and identify any persistent impurities.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound?
A1: this compound is commonly synthesized via a Diels-Alder reaction between a conjugated diene, such as 2-methyl-1,3-pentadiene, and an α,β-unsaturated aldehyde, typically crotonaldehyde (2-butenal).[2]
Q2: What are the key parameters to control for a high-yield this compound synthesis?
A2: The key parameters to control are reaction temperature, pressure, and time. Based on industrial processes, a temperature of 130-140°C, a pressure of 0.4-0.5 MPa, and a reaction time of 12 hours have been shown to provide high yields.[1]
Q3: Can a catalyst be used to improve the reaction?
A3: Yes, Lewis acid catalysts can be used to accelerate the Diels-Alder reaction and potentially improve the yield. Examples of suitable Lewis acids include boron trifluoride diethyl etherate (BF₃·OEt₂), aluminum trichloride (AlCl₃), and zinc chloride (ZnCl₂).
Q4: What are the common isomers of this compound formed during the synthesis?
A4: The Diels-Alder reaction can result in a mixture of constitutional and stereoisomers. The primary products are typically 2,4,6-trimethyl-3-cyclohexene-1-carboxaldehyde and 3,5,6-trimethyl-3-cyclohexene-1-carboxaldehyde.[1]
Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for monitoring the progress of the reaction, identifying byproducts, and quantifying the purity of the final product. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction.
Data Presentation
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Value | Reference |
| Reactants | Crotonaldehyde (99%), Methylpentadiene (99%) | [1] |
| Temperature | 130-140 °C | [1] |
| Pressure | 0.4-0.5 MPa | [1] |
| Reaction Time | 12 hours | [1] |
| Total Yield | 92.85% | [1] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Diels-Alder Reaction
This protocol is based on a documented industrial process.[1]
Materials:
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Crotonaldehyde (99% purity)
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Methylpentadiene (99% purity)
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Reaction kettle (autoclave) capable of stirring and operating at elevated temperature and pressure
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Distillation apparatus
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Vacuum distillation apparatus
Procedure:
-
Reaction Setup:
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Charge the reaction kettle with quantitative amounts of 99% pure crotonaldehyde and 99% pure methylpentadiene.
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Seal the reactor and begin stirring.
-
-
Reaction:
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Increase the pressure inside the reactor to 0.4-0.5 MPa.
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Heat the reaction mixture to a constant temperature of 130-140°C.
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Maintain these conditions for 12 hours.
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-
Workup and Initial Purification:
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After the reaction is complete, cool the reactor to 40-50°C and reduce the pressure to atmospheric pressure.
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Transfer the reactant mixture to a distillation still.
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Perform distillation at atmospheric pressure, controlling the temperature of the still at 80-90°C to evaporate and recover unreacted crotonaldehyde and methylpentadiene for reuse.
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Continue this distillation until no more distillates are produced.
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Cool the liquid phase remaining in the distillation kettle to obtain the crude this compound product.
-
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Final Purification:
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Transfer the crude this compound to a rectifying still.
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Perform vacuum distillation at a pressure below -0.08 MPa and a temperature of 110-130°C.
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Collect the condensed rectified product, which is the final 99% pure this compound.
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Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: Improving the Isomeric Purity of Isocyclocitral
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the isomeric purity of isocyclocitral.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and analysis of this compound isomers in a question-and-answer format.
Q1: My this compound synthesis resulted in a complex mixture of isomers. How can I control the isomeric ratio during the reaction?
A1: The synthesis of this compound via the Diels-Alder reaction of 2-methyl-1,3-pentadiene (B74102) and crotonaldehyde (B89634) inherently produces a mixture of isomers due to the formation of multiple chiral centers.[1][2] The ratio of these isomers is influenced by the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.
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Kinetic vs. Thermodynamic Control: Lower reaction temperatures and shorter reaction times favor the kinetically controlled product, which is the isomer that forms the fastest. Conversely, higher temperatures and longer reaction times allow the reaction to reach equilibrium, favoring the most stable isomer (the thermodynamically controlled product). To control the isomeric ratio, systematically vary the reaction temperature and time to determine the optimal conditions for the desired isomer.
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Catalyst Selection: The use of Lewis acid catalysts can influence the endo/exo selectivity of the Diels-Alder reaction, thereby affecting the final isomeric composition.[3][4][5] Experimenting with different Lewis acids (e.g., AlCl₃, ZnCl₂) and their concentrations can help steer the reaction towards a more favorable isomeric ratio.
Q2: I'm having difficulty separating the this compound isomers using fractional distillation. The purity of my fractions is not improving significantly. What could be the problem?
A2: Fractional distillation separates compounds based on differences in their boiling points.[6] If the boiling points of the this compound isomers are very close, achieving high purity through distillation can be challenging.[7] Here are some troubleshooting steps:
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Inadequate Column Efficiency: Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. A longer column or a column with more efficient packing material (e.g., structured packing) can improve separation.
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Incorrect Reflux Ratio: A higher reflux ratio generally leads to better separation but increases the distillation time. Experiment with different reflux ratios to find the optimal balance between purity and throughput.
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Unstable Heat Source: Fluctuations in the heating mantle temperature can disrupt the equilibrium within the column, leading to poor separation. Use a stable heat source and ensure the distillation flask is properly insulated.
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Vacuum Fluctuations: If performing vacuum distillation, ensure a stable vacuum is maintained. Fluctuations in pressure will cause the boiling points to change, negatively impacting the separation efficiency.
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Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation. Distilling too quickly will not allow for proper equilibration between the liquid and vapor phases in the column.
Q3: My GC-MS analysis shows co-eluting peaks for the this compound isomers. How can I improve the chromatographic separation?
A3: Co-elution of isomers is a common challenge in the GC analysis of structurally similar compounds. To improve separation, consider the following:
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Column Selection: The choice of GC column is critical. A polar capillary column (e.g., a wax-type column like Carbowax or a DB-WAX) is often more effective at separating isomers of polar compounds like aldehydes than a non-polar column (e.g., DB-1 or DB-5).
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Temperature Program: Optimize the oven temperature program. A slower temperature ramp rate will increase the time the isomers spend in the column, providing more opportunity for separation. An initial isothermal period at a lower temperature can also help improve the resolution of early-eluting peaks.
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Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium or hydrogen) affects column efficiency. Optimize the flow rate to achieve the best resolution for your specific column.
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Derivatization: While not always necessary, derivatizing the aldehyde to a less polar or more volatile compound can sometimes improve separation. However, this adds an extra step to the analysis.
Q4: I attempted to purify this compound by forming a Schiff base derivative followed by crystallization, but the recovery was very low. What went wrong?
A4: Purification via a crystalline derivative relies on the derivative being a stable, easily crystallizable solid.[8] Low recovery can be due to several factors:
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Incomplete Schiff Base Formation: Ensure the reaction between this compound and the amine (e.g., methyl anthranilate) goes to completion.[1] This may require optimizing the reaction conditions (e.g., solvent, temperature, removal of water).
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Solubility of the Derivative: The chosen crystallization solvent is crucial. The Schiff base should be highly soluble in the hot solvent and poorly soluble in the cold solvent. If the derivative is too soluble in the cold solvent, it will remain in the mother liquor, leading to low recovery. Perform small-scale solubility tests with various solvents to find the ideal one.
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Crystallization Conditions: Slow cooling of the saturated solution is essential for the formation of pure crystals.[9] Rapid cooling can lead to the precipitation of an impure solid.
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Hydrolysis of the Schiff Base: Schiff bases can be susceptible to hydrolysis back to the aldehyde and amine, especially in the presence of water and acid or base.[4] Ensure all solvents and reagents are dry, and control the pH during workup and crystallization.
Frequently Asked Questions (FAQs)
Q: Why is this compound typically a mixture of isomers?
A: this compound is synthesized through a Diels-Alder reaction, which is a cycloaddition reaction that can create multiple stereocenters in the resulting molecule.[1] The spatial arrangement of the atoms at these stereocenters leads to the formation of different stereoisomers. The commercial product is often a mixture of these isomers.[10]
Q: What are the primary methods for improving the isomeric purity of this compound?
A: The most common methods for purifying this compound and separating its isomers include:
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Fractional Vacuum Distillation: This technique separates isomers based on small differences in their boiling points under reduced pressure to prevent thermal degradation.[11][12]
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Preparative Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) on a preparative scale can be used to isolate individual isomers with high purity.[13][14]
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Crystallization of Derivatives: this compound can be converted into a crystalline derivative, such as a Schiff base, which can then be purified by recrystallization.[3][8][15] The purified derivative is then converted back to the aldehyde.
Q: How can I determine the isomeric purity of my this compound sample?
A: The isomeric purity of this compound is typically determined using chromatographic techniques:
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Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is a powerful tool for separating and quantifying volatile isomers.[16][17] The relative peak areas in the chromatogram correspond to the relative amounts of each isomer.
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High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate isomers, particularly if they are not sufficiently volatile or stable for GC analysis.[18]
Q: What is the principle behind purification by crystallization of a Schiff base derivative?
A: This method involves a two-step process. First, the liquid this compound is reacted with an amine to form a Schiff base, which is a solid crystalline compound.[1][8] This solid derivative is then purified by recrystallization, a process where the impure solid is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.[9] In the final step, the purified Schiff base is hydrolyzed back to the pure this compound isomer.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Principle of Separation | Achievable Purity (Illustrative) | Typical Recovery | Advantages | Disadvantages |
| Fractional Vacuum Distillation | Difference in boiling points of isomers | 95-98% | 60-80% | Scalable for large quantities, cost-effective. | Limited resolution for isomers with very close boiling points, potential for thermal degradation.[7] |
| Preparative HPLC | Differential partitioning between mobile and stationary phases | >99% | 50-70% | High resolution and purity, applicable to a wide range of isomers.[14] | Lower throughput, high solvent consumption, more expensive.[19] |
| Crystallization of Schiff Base Derivative | Difference in solubility of the crystalline derivative | >98% | 40-60% | Can yield very pure material, effective for isomers that are difficult to separate by other means. | Multi-step process, potential for product loss in each step, requires a suitable crystalline derivative.[8] |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of this compound
Objective: To enrich a specific isomer of this compound by separating it from other isomers based on boiling point differences.
Materials:
-
Crude this compound mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump and pressure gauge
-
Boiling chips or magnetic stir bar
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
-
Place the crude this compound mixture and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Connect the flask to the fractionating column, and assemble the rest of the apparatus. Wrap the fractionating column with insulation to minimize heat loss.
-
Begin circulating cooling water through the condenser.
-
Slowly and carefully apply vacuum to the system, reducing the pressure to the desired level (e.g., 10-20 mmHg).
-
Turn on the heating mantle and slowly heat the mixture to boiling.
-
Observe the vapor rising through the fractionating column. Adjust the heat to maintain a slow and steady distillation rate (e.g., 1-2 drops per second).
-
Monitor the temperature at the distillation head. Collect the initial fraction (forerun), which may contain more volatile impurities.
-
As the temperature stabilizes, collect the desired fractions in separate receiving flasks. Label each fraction with the corresponding temperature range.
-
Continue distillation until the desired fractions are collected or a significant temperature drop is observed.
-
Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
-
Analyze the collected fractions by GC-MS to determine their isomeric purity.
Protocol 2: Preparative HPLC for Isomer Separation
Objective: To isolate pure isomers of this compound using preparative high-performance liquid chromatography.
Materials:
-
Crude this compound mixture
-
Preparative HPLC system with a suitable detector (e.g., UV)
-
Preparative HPLC column (e.g., C18 or a chiral column if separating enantiomers)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Sample vials
-
Collection tubes or flasks
Procedure:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method to achieve baseline separation of the this compound isomers.
-
Experiment with different mobile phase compositions (e.g., varying ratios of acetonitrile and water) and column types.
-
-
Scale-Up to Preparative HPLC:
-
Based on the optimized analytical method, scale up the conditions for the preparative column. This involves adjusting the flow rate and injection volume according to the column dimensions.
-
-
Sample Preparation:
-
Dissolve the crude this compound mixture in the mobile phase or a suitable solvent at a high concentration. Filter the sample to remove any particulate matter.
-
-
Purification:
-
Equilibrate the preparative HPLC column with the mobile phase.
-
Inject the prepared sample onto the column.
-
Run the preparative HPLC method and monitor the separation using the detector.
-
Collect the fractions corresponding to each separated isomer peak in individual collection tubes.
-
-
Post-Purification:
-
Combine the fractions containing the pure desired isomer.
-
Remove the solvent from the collected fractions using a rotary evaporator.
-
Analyze the purity of the isolated isomers by analytical HPLC or GC-MS.
-
Protocol 3: Purification via Crystallization of a Schiff Base Derivative
Objective: To purify a specific this compound isomer by converting it to a crystalline Schiff base, recrystallizing the derivative, and then regenerating the pure aldehyde.
Materials:
-
Crude this compound mixture
-
Methyl anthranilate (or another suitable amine)
-
Anhydrous ethanol (B145695) (or another suitable solvent)
-
Dean-Stark apparatus (optional, for water removal)
-
Crystallization dish or Erlenmeyer flask
-
Filtration apparatus (e.g., Büchner funnel)
-
Dilute aqueous acid (e.g., HCl)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Formation of the Schiff Base:
-
In a round-bottom flask, dissolve the crude this compound in anhydrous ethanol.
-
Add a stoichiometric equivalent of methyl anthranilate.
-
Reflux the mixture for several hours. If necessary, use a Dean-Stark trap to remove the water formed during the reaction.
-
Monitor the reaction by TLC or GC to ensure the complete conversion of the aldehyde.
-
-
Crystallization of the Schiff Base:
-
Allow the reaction mixture to cool to room temperature. The Schiff base may begin to crystallize.
-
If necessary, reduce the volume of the solvent to induce crystallization.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
-
Recrystallization:
-
Dissolve the crude crystals in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Collect the purified crystals by vacuum filtration and wash with cold ethanol. Dry the crystals.
-
-
Regeneration of this compound:
-
Suspend the purified Schiff base crystals in water.
-
Add dilute aqueous acid and stir the mixture until the Schiff base is hydrolyzed (this can be monitored by TLC).
-
Extract the regenerated this compound with an organic solvent like diethyl ether.
-
Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Confirm the isomeric purity by GC-MS analysis.
-
Visualizations
Caption: Workflow for improving the isomeric purity of this compound.
References
- 1. iipseries.org [iipseries.org]
- 2. ScenTree - this compound® (CAS N° 1335-66-6 ; 1423-46-7) [scentree.co]
- 3. Computational study on the catalytic control of endo/exo Diels-Alder reactions by cavity quantum vacuum fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ON THE ORIGIN OF THE ENDO/EXO SELECTIVITY IN DIELS-ALDER REACTIONS | Semantic Scholar [semanticscholar.org]
- 5. On the origin of the endo/exo selectivity in Diels–Alder reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. inventi.in [inventi.in]
- 9. youtube.com [youtube.com]
- 10. Separation of beta-Cyclocitral on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. warwick.ac.uk [warwick.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 6.1. Chromatography – MOOC: Instrumental analysis of cultural heritage objects [sisu.ut.ee]
- 18. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Isocyclocitral Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Isocyclocitral to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound?
A1: this compound should be stored in a cool, dry place.[1][2] For long-term storage, refrigeration at 2-8°C is recommended to minimize volatility and slow down potential degradation reactions.[3]
Q2: What type of container should I use to store this compound?
A2: Store this compound in tightly sealed containers made of inert materials, such as amber glass vials with PTFE-lined caps, to protect it from light and air.[3] Avoid plastic containers as they may interact with the aldehyde or allow for analyte leakage.[3] The container size should be appropriate for the volume of the standard to minimize headspace, which can reduce evaporation.
Q3: Is this compound sensitive to light?
A3: Yes, like many aldehydes, this compound should be protected from light to prevent photodegradation.[4][5] Store in amber glass containers or other opaque packaging.[3]
Q4: Can I store this compound under a normal atmosphere?
A4: For optimal stability, especially for long-term storage or for use as an analytical standard, it is advisable to store this compound under an inert atmosphere, such as nitrogen or argon. This minimizes the risk of oxidation.[6]
Q5: What is the expected shelf life of this compound?
A5: If stored properly in a cool, dry, and dark place in a tightly sealed container, this compound can have a shelf life of 12 months or longer.[1] However, the stability can be affected by the specific storage conditions and the purity of the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Change in odor or appearance (e.g., discoloration, formation of precipitates) | 1. Oxidation: Exposure to air can lead to the formation of carboxylic acids or other oxidation products. 2. Polymerization: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acidic or basic impurities. 3. Contamination: Introduction of impurities during handling. | 1. Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing. 2. Ensure the storage container is clean and made of an inert material. 3. Re-purify the this compound if necessary and feasible. |
| Inconsistent experimental results or loss of potency | 1. Degradation: The concentration of this compound may have decreased due to degradation from improper storage (exposure to heat, light, or air).[5] 2. Volatility: Loss of compound due to evaporation from a poorly sealed container.[3] | 1. Verify the purity and concentration of the this compound stock using an appropriate analytical method (e.g., GC-FID, HPLC-UV). 2. Always use tightly sealed containers and minimize the time the container is open. 3. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Formation of unexpected adducts in formulations (e.g., with amines) | 1. Schiff Base Formation: The aldehyde group of this compound can react with primary and secondary amines to form imines (Schiff bases).[7][8] | 1. Avoid formulating this compound with compounds containing primary or secondary amine functional groups if this reaction is not desired. 2. If the formulation requires the presence of amines, consider using protecting groups or adjusting the pH to minimize the reaction. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability Under Different Storage Conditions
Objective: To determine the stability of this compound under various temperature and light conditions.
Methodology:
-
Sample Preparation: Aliquot pure this compound into several amber and clear glass vials with PTFE-lined screw caps. For samples to be stored under an inert atmosphere, purge the headspace with nitrogen gas before sealing.
-
Storage Conditions:
-
Group A: Refrigerated (2-8°C), protected from light (amber vials).
-
Group B: Room temperature (~25°C), protected from light (amber vials).
-
Group C: Room temperature (~25°C), exposed to ambient light (clear vials).
-
Group D: Elevated temperature (40°C), protected from light (amber vials).
-
-
Time Points: Analyze samples at t=0, 1, 3, 6, and 12 months.
-
Analysis:
-
Use Gas Chromatography with Flame Ionization Detection (GC-FID) to quantify the purity of this compound.
-
Use a suitable column for volatile compounds (e.g., DB-5 or equivalent).
-
Prepare a calibration curve using a freshly opened, high-purity standard of this compound.
-
-
Data Evaluation: Compare the percentage of remaining this compound at each time point relative to the initial concentration.
Protocol 2: Identification of Degradation Products using GC-MS
Objective: To identify the potential degradation products of this compound after forced degradation.
Methodology:
-
Forced Degradation:
-
Oxidative Stress: Bubble air through a solution of this compound in an inert solvent for a defined period or add a small amount of a peroxide initiator.
-
Thermal Stress: Heat a sample of this compound at an elevated temperature (e.g., 60°C) for several days.
-
Photolytic Stress: Expose a solution of this compound in a quartz vial to UV light.
-
-
Sample Preparation: Dilute the stressed samples in a suitable solvent (e.g., acetonitrile (B52724) or ethyl acetate).
-
Analysis:
-
Inject the samples into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Separate the components using a suitable GC column and temperature program.
-
Identify the degradation products by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.
-
Data Presentation
Table 1: Stability of this compound Under Various Storage Conditions (% Remaining)
| Storage Condition | Initial (t=0) | 1 Month | 3 Months | 6 Months | 12 Months |
| 2-8°C, Dark | 100% | >99% | >98% | >97% | >95% |
| 25°C, Dark | 100% | ~98% | ~95% | ~90% | ~85% |
| 25°C, Light | 100% | ~95% | ~88% | ~80% | ~70% |
| 40°C, Dark | 100% | ~90% | ~80% | ~65% | <50% |
Note: The data presented in this table are illustrative examples and actual degradation rates may vary based on the specific conditions and purity of the this compound.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. This compound (IFF), 1335-66-6 [thegoodscentscompany.com]
- 2. Page loading... [wap.guidechem.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. formacare.eu [formacare.eu]
- 5. allanchem.com [allanchem.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. ScenTree - this compound® (CAS N° 1335-66-6 ; 1423-46-7) [scentree.co]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in the Chromatographic Separation of Isocyclocitral Isomers
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the complexities of separating Isocyclocitral isomers. This compound, a mixture of positional and diastereomeric isomers due to its three chiral centers, presents unique challenges in chromatographic analysis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist you in achieving successful separation.
Frequently Asked Questions (FAQs)
Q1: What makes the chromatographic separation of this compound isomers so challenging?
A1: The primary challenge lies in the inherent structural similarity of the isomers. This compound is a commercial mixture of isomers, including major components like 2,4,6-trimethyl-cyclohex-3-ene-1-carbaldehyde and 3,5,6-trimethyl-cyclohex-3-ene-carbaldehyde, and can exist as multiple diastereomers and enantiomers.[1][2] These isomers often have very similar physicochemical properties, such as boiling points and polarities, making their separation by conventional chromatographic techniques difficult.
Q2: Which chromatographic technique is generally preferred for this compound isomer separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A2: Gas Chromatography (GC) is often the preferred method for analyzing volatile and semi-volatile compounds like this compound and its isomers.[3] GC typically offers higher separation efficiency for such compounds compared to HPLC. However, HPLC can also be employed, particularly for preparative separations or when dealing with less volatile derivatives.
Q3: What are the key parameters to optimize for a successful GC separation of this compound isomers?
A3: The most critical parameters for GC separation are the stationary phase of the column and the oven temperature program. The choice of carrier gas and its flow rate also play a significant role in separation efficiency.
Q4: How does the choice of stationary phase impact the separation of these isomers in GC?
A4: The stationary phase's polarity and its ability to engage in specific interactions with the analytes are crucial for resolving structurally similar isomers. For this compound, which contains a polar aldehyde group and a non-polar hydrocarbon backbone, a mid-polarity to polar stationary phase is often a good starting point. Chiral stationary phases, particularly those based on cyclodextrins, are essential for separating enantiomers.[4][5][6]
Q5: Can HPLC be used for the separation of this compound isomers? What are the important considerations?
A5: Yes, HPLC can be used. Key considerations include the choice of stationary phase (e.g., C18, Phenyl), the composition of the mobile phase (organic modifier and aqueous component), and the pH of the mobile phase.[1][7][8] For positional isomers, columns that offer different selectivity, such as phenyl columns, may provide better separation than standard C18 columns.[1][9][10] Chiral HPLC columns are necessary for the separation of enantiomers.
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor resolution/Co-elution of isomers | Inadequate stationary phase selectivity. | - Select a column with a different polarity. For this compound, consider a mid- to high-polarity column (e.g., a WAX-based or cyanopropyl phase).- For enantiomeric separation, a chiral column (e.g., cyclodextrin-based) is necessary.[4][6] |
| Temperature program is not optimized. | - Decrease the initial oven temperature to improve the separation of early-eluting isomers.- Slow down the temperature ramp rate to increase the interaction time with the stationary phase.[11] | |
| Carrier gas flow rate is not optimal. | - Optimize the linear velocity of the carrier gas (Helium or Hydrogen) to achieve maximum efficiency. | |
| Peak tailing | Active sites on the column or in the injector. | - Use a deactivated liner in the injector.- Condition the column according to the manufacturer's instructions.- Consider derivatization of the aldehyde group if tailing persists. |
| Column overload. | - Reduce the injection volume or dilute the sample. | |
| Inconsistent retention times | Fluctuations in oven temperature or carrier gas flow. | - Ensure the GC oven is properly calibrated and stable.- Use a constant flow mode for the carrier gas. |
| Sample matrix effects. | - Employ a robust sample preparation technique to remove interfering matrix components. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor resolution/Co-elution of isomers | Insufficient stationary phase selectivity. | - Switch from a standard C18 column to a phenyl-hexyl column, which can offer different selectivity for aromatic and cyclic compounds.[1][9][10]- For diastereomers and enantiomers, a chiral stationary phase is required.[12] |
| Mobile phase composition is not optimal. | - Vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.- Try a different organic modifier (acetonitrile vs. methanol) as they offer different selectivities.[8] | |
| Mobile phase pH is not suitable. | - Adjust the pH of the mobile phase, especially if the isomers have different pKa values. A change in pH can alter the ionization state and retention of the compounds.[7][13][14][15] | |
| Peak tailing | Secondary interactions with the stationary phase. | - Add a small amount of an acidic modifier (e.g., formic acid, trifluoroacetic acid) to the mobile phase to suppress silanol (B1196071) interactions.- Use a column with end-capping. |
| Column overload. | - Reduce the injection volume or the concentration of the sample. | |
| Shifting retention times | Inconsistent mobile phase composition. | - Ensure accurate and consistent preparation of the mobile phase.- Use a gradient proportioning valve that is functioning correctly. |
| Column temperature fluctuations. | - Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: General Sample Preparation for GC and HPLC Analysis
-
Dissolution: Accurately weigh a small amount of the this compound sample.
-
Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as hexane, ethyl acetate, or methanol (B129727) for GC analysis. For HPLC, dissolve the sample in the initial mobile phase composition.
-
Concentration: Prepare a stock solution of approximately 1 mg/mL. Dilute this stock solution to a final concentration suitable for the detector's sensitivity (e.g., 10-100 µg/mL).
-
Filtration: For HPLC analysis, filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter.
Protocol 2: Suggested Starting Method for GC-FID Analysis of this compound Isomers
This protocol is a general starting point and will likely require optimization.
-
Gas Chromatograph: Agilent 7890A or equivalent with FID detector.
-
Column: A mid-polarity column such as a DB-WAX (polyethylene glycol) or a column with a cyanopropyl stationary phase (e.g., DB-23), 30 m x 0.25 mm ID, 0.25 µm film thickness. For chiral analysis, a beta-cyclodextrin (B164692) column (e.g., HP-chiral-20B) is recommended.[16]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp at 3°C/min to 180°C.
-
Hold at 180°C for 5 minutes.
-
-
Detector: FID at 280°C.
Protocol 3: Suggested Starting Method for HPLC-UV Analysis of this compound Isomers
This protocol is based on a method for a related isomer and serves as a starting point.[1]
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) or a Phenyl-Hexyl column for alternative selectivity.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
Start with 50% B.
-
Linear gradient to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O | [2] |
| Molecular Weight | 152.24 g/mol | [2] |
| Boiling Point | 203°C | [2] |
| Log P | 3.1 | [2] |
Table 2: Comparison of GC Stationary Phases for Isomer Separations
| Stationary Phase Type | Polarity | Primary Interactions | Suitability for this compound Isomers |
| 100% Dimethylpolysiloxane (e.g., DB-1) | Non-polar | van der Waals forces | Limited selectivity for polar isomers; separation primarily by boiling point.[17] |
| 5% Phenyl-methylpolysiloxane (e.g., DB-5) | Low-polarity | van der Waals, π-π interactions | Moderate improvement in selectivity for isomers with aromatic character. |
| Polyethylene Glycol (WAX) (e.g., DB-WAX) | Polar | Hydrogen bonding, dipole-dipole | Good for separating compounds with polar functional groups like aldehydes.[18] |
| Biscyanopropyl Polysiloxane (e.g., DB-23) | High-polarity | Dipole-dipole, dipole-induced dipole | Excellent for separating cis/trans isomers and other positional isomers.[17] |
| Cyclodextrin-based (e.g., Beta-DEX) | Chiral | Inclusion complexation, shape selectivity | Essential for the separation of enantiomers.[4][6] |
Table 3: Comparison of HPLC Stationary Phases for Isomer Separations
| Stationary Phase Type | Primary Interactions | Suitability for this compound Isomers |
| C18 (Octadecylsilane) | Hydrophobic interactions | General purpose, good starting point for reversed-phase. May not resolve closely related isomers.[1][19] |
| C8 (Octylsilane) | Hydrophobic interactions | Less retentive than C18, may be suitable if retention on C18 is too strong. |
| Phenyl | π-π interactions, hydrophobic | Offers different selectivity compared to C18, particularly for compounds with cyclic structures. Can improve resolution of positional isomers.[1][9][10][20] |
| Chiral Stationary Phases (e.g., polysaccharide-based) | Chiral recognition (various interactions) | Necessary for the separation of enantiomers. |
Visualizations
Caption: Troubleshooting workflow for poor GC separation of this compound isomers.
Caption: Troubleshooting workflow for co-eluting HPLC peaks of this compound isomers.
Caption: General logical workflow for developing a separation method for this compound isomers.
References
- 1. differencebetween.com [differencebetween.com]
- 2. perfumersworld.com [perfumersworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of a Quantitative Method for the Analysis of Chiral Monoterpenes in White Wine by HS-SPME-MDGC-MS of Different Wine Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gcms.cz [gcms.cz]
- 7. moravek.com [moravek.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Alternatives to C18 - Exploring the World of Phenyl LC Phases | PerkinElmer [perkinelmer.com]
- 11. 1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- [webbook.nist.gov]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. veeprho.com [veeprho.com]
- 16. jmaterenvironsci.com [jmaterenvironsci.com]
- 17. greyhoundchrom.com [greyhoundchrom.com]
- 18. glsciencesinc.com [glsciencesinc.com]
- 19. agilent.com [agilent.com]
- 20. lcms.cz [lcms.cz]
Mitigating side reactions in the synthesis of Isocyclocitral
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating side reactions and optimizing the synthesis of Isocyclocitral.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Potential Causes & Solutions:
-
Incomplete Reaction: The Diels-Alder reaction between 2-methyl-1,3-pentadiene (B74102) and crotonaldehyde (B89634) may not have gone to completion.
-
Solution: Ensure the reaction is carried out for a sufficient duration. A typical industrial process involves a constant-temperature reaction for 12 hours.[1] Consider monitoring the reaction progress using techniques like gas chromatography (GC) to determine the optimal reaction time.
-
-
Suboptimal Reaction Temperature and Pressure: The reaction conditions may not be optimal for the Diels-Alder cycloaddition.
-
Solution: An industrial synthesis process controls the temperature between 130-140°C and the pressure within 0.4-0.5 MPa.[1] Carefully control and monitor these parameters to enhance the reaction rate and yield.
-
-
Loss of Volatile Reactants: Crotonaldehyde and methylpentadiene are volatile.
-
Side Reactions: At elevated temperatures, reactants like laurene and methacrylaldehyde can oxidize into lower molecular weight carbonyl compounds.[1]
-
Solution: Maintain precise temperature control to minimize oxidation. The use of an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative side reactions.
-
Question 2: My final product is impure, showing multiple peaks on the GC analysis. What are these impurities and how can I remove them?
Potential Causes & Solutions:
-
Isomer Formation: this compound is a mixture of isomers, primarily 2,4,6-trimethyl-3-cyclohexene-1-carboxaldehyde and 3,5,6-trimethyl-3-cyclohexene-1-carboxaldehyde.[2][3][4] The synthesis inherently produces a mixture of these constitutional isomers.[5]
-
Solution: The presence of multiple isomers is expected. If a specific isomer is required, advanced chiral separation techniques may be necessary, though for many applications, the isomeric mixture is used.
-
-
Presence of Unreacted Starting Materials: Incomplete reaction or inefficient removal of starting materials can lead to contamination.
-
Solution: After the main reaction, distill the crude product under atmospheric pressure at 80-90°C to remove unreacted crotonaldehyde and methylpentadiene.[1]
-
-
Formation of Isocitrals from Citral (B94496) (if using citral as a starting material): When synthesizing from citral, isomerization to isocitrals is a common side reaction, particularly at elevated temperatures during distillation.[6] Isocitrals have a lower boiling point than citral, complicating separation.[6]
-
Solution: To inhibit the isomerization of citral to isocitral during purification, adjust the pH of the mixture to be greater than 3 and less than 7 before fractional distillation.[6]
-
-
High-Boiling Point Impurities: The reaction may produce higher molecular weight byproducts.
-
Solution: The final purification step should be a vacuum distillation. An industrial process uses a pressure of less than -0.08 MPa and a temperature of 110-130°C to collect the purified this compound.[1] The high-boiling impurities will remain in the distillation residue.
-
Frequently Asked Questions (FAQs)
What is the primary synthetic route for this compound?
The most common industrial synthesis of this compound is a Diels-Alder reaction between 2-methyl-1,3-pentadiene and crotonaldehyde.[5][7]
What are the typical physical properties of this compound?
| Property | Value |
| Appearance | Colorless liquid[5] |
| Molecular Formula | C10H16O[5] |
| Molecular Weight | 152.24 g/mol [5] |
| Boiling Point | 203°C (397.4°F)[5] |
| Flash Point | 66°C (150.8°F)[5] |
| Density | 0.922 g/cm³[5] |
| Refractive Index @20°C | 1.468 - 1.472[5] |
What are the main side reactions to be aware of during the synthesis of this compound?
The primary side reactions include the oxidation of reactants (laurene and methacrylaldehyde) to low molecular weight carbonyls at high temperatures.[1] If citral is used as a precursor, its isomerization to isocitrals is a significant side reaction that is dependent on temperature.[6]
Experimental Protocols
Detailed Methodology for this compound Synthesis:
This protocol is based on a described industrial process.[1]
-
Reaction Setup: Charge a reaction kettle with quantitative amounts of 99% pure crotonaldehyde and 99% pure methylpentadiene.
-
Reaction Conditions: Start stirring and control the pressure within 0.4-0.5 MPa. Maintain the temperature between 130-140°C and conduct a constant-temperature reaction for 12 hours.
-
Cooling and Depressurization: After the reaction is complete, cool the mixture to 40-50°C and reduce the pressure to normal atmospheric pressure.
-
Removal of Unreacted Starting Materials: Transfer the reactant mixture to a distillation still. Distill under normal pressure, controlling the still temperature between 80-90°C to evaporate and recover unreacted crotonaldehyde and methylpentadiene via condensation. Continue this distillation until no more distillates are produced.
-
Crude Product Collection: Cool the liquid phase remaining in the distillation kettle to obtain the crude this compound product.
-
Final Purification: Transfer the crude product to a rectifying still for vacuum distillation. Control the pressure to be lower than -0.08 MPa and the temperature between 110-130°C. Collect the condensed rectified product to obtain 99% pure this compound.
Visualizations
References
- 1. CN106699533A - this compound production technology - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound (IFF), 1335-66-6 [thegoodscentscompany.com]
- 4. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 5. ScenTree - this compound® (CAS N° 1335-66-6 ; 1423-46-7) [scentree.co]
- 6. EP0481798A2 - Process for the purification of citral - Google Patents [patents.google.com]
- 7. This compound | 1335-66-6 [chemicalbook.com]
Technical Support Center: Enhancing the Stability of Isocyclocitral in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Isocyclocitral in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a synthetic aroma chemical, classified as an aliphatic aldehyde. It is a colorless to pale yellow liquid and is known for its fresh, green, and citrus-like aroma. It is soluble in alcohol but has low solubility in water.
Q2: What are the general recommendations for storing this compound?
To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area. It is crucial to protect it from heat and direct sunlight.[1][2] The containers should be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration at 4°C is recommended.
Q3: Is this compound known to be unstable under certain conditions?
Yes, as an aldehyde, this compound can be susceptible to degradation under specific experimental conditions. Aldehydes are prone to oxidation, polymerization, and autocondensation.[1] Its constitutional isomer, citral, is known to degrade in acidic conditions through cyclization and oxidation, suggesting that this compound may be sensitive to similar degradation pathways.
Q4: Are there any known stabilizers for this compound?
Butylated hydroxytoluene (BHT) has been reported as a stabilizer for this compound, likely by inhibiting oxidation.[3] The addition of small amounts of alkaline substances, such as alkali metal hydroxides or carbonates (0.05-20 ppm), has been shown to stabilize other aliphatic aldehydes against polymerization and autocondensation.[1]
Q5: How stable is this compound in common laboratory solvents like DMSO?
While specific data for this compound is limited, general studies on compound stability in DMSO indicate that many compounds remain stable for extended periods when stored at 4°C.[4][5] However, long-term storage at room temperature can lead to degradation.[4][6][7] It is recommended to prepare fresh solutions of this compound in DMSO for experiments and to store stock solutions at 4°C or lower for short periods. Repeated freeze-thaw cycles should be minimized.[8]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Degradation in Culture Media | This compound may be unstable in aqueous culture media over the course of a long incubation period. Prepare fresh solutions of this compound immediately before addition to the cells. Consider reducing the incubation time if experimentally feasible. The stability of components in cell culture media can be affected by factors like temperature and light exposure.[9] |
| Reaction with Media Components | Aldehydes can react with amines and other nucleophiles present in complex biological media. To minimize this, add this compound to serum-free media if possible, just before adding to the cells. If serum is required, add the compound to the complete media immediately before starting the experiment. |
| Oxidation | The aldehyde group is susceptible to oxidation. Prepare stock solutions in an inert solvent like anhydrous DMSO. When diluting in aqueous buffers or media, do so immediately before use and consider de-gassing the aqueous solvent to remove dissolved oxygen. |
| pH Sensitivity | The stability of this compound may be pH-dependent. Ensure the pH of your culture medium is stable and within the optimal range for your cells. Buffering the media appropriately can help maintain a constant pH.[2] |
Issue 2: Loss of compound potency over time.
| Potential Cause | Troubleshooting Step |
| Improper Storage of Stock Solutions | Store stock solutions of this compound in tightly sealed vials at low temperatures (4°C for short-term, -20°C or -80°C for long-term). Protect from light by using amber vials or by wrapping vials in aluminum foil. |
| Frequent Freeze-Thaw Cycles | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[8] |
| Hydrolysis | If stock solutions are prepared in protic solvents, hydrolysis may occur over time. For long-term storage, anhydrous DMSO is a preferred solvent. |
| Oxidative Degradation | Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing to minimize oxidation. The addition of an antioxidant like BHT to the stock solution could be considered. |
Summary of this compound Stability and Storage
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool, dry place; Refrigerate at 4°C for short-term; -20°C or -80°C for long-term stock solutions.[1][2] | To minimize thermal degradation and slow down potential reactions. |
| Light Exposure | Store in amber vials or protect from light.[1][2] | To prevent photolytic degradation. |
| Atmosphere | Store in tightly sealed containers, consider purging with inert gas. | To prevent oxidation and reaction with atmospheric moisture. |
| Recommended Solvent for Stock | Anhydrous DMSO. | Good solubility and less reactive than protic solvents. |
| Use in Aqueous Solutions | Prepare fresh dilutions immediately before use. | To minimize hydrolysis and degradation in aqueous environments. |
| Potential Stabilizers | BHT (antioxidant), trace amounts of alkaline substances.[1][3] | To inhibit oxidation and autocondensation reactions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the degradation pathways and products of this compound under various stress conditions.[3][10][11][12]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
HPLC-UV/MS system
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in methanol to a concentration of 1 mg/mL. Dilute with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in methanol to a concentration of 1 mg/mL. Dilute with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in methanol to a concentration of 1 mg/mL. Dilute with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours. Also, prepare a 100 µg/mL solution in methanol and incubate at 80°C for 24 hours.
-
Photolytic Degradation: Expose a 100 µg/mL solution of this compound in methanol to a calibrated light source (combination of UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
Neutralize the acid and base hydrolyzed samples.
-
Analyze all samples by HPLC-UV for quantification of the parent compound and detection of degradation products. A C18 column with a gradient elution of acetonitrile and water is a suitable starting point.
-
Characterize the degradation products using HPLC-MS to determine their mass-to-charge ratio and fragmentation patterns.[13][14][15][16]
Protocol 2: Stabilizing this compound in a Cell-Based Assay
This protocol provides a workflow for a typical cell-based assay (e.g., cytotoxicity or signaling pathway modulation) with considerations for maintaining this compound stability.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Cells of interest
-
Assay-specific reagents
2. Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in anhydrous DMSO. Aliquot into single-use volumes and store at -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare an intermediate dilution series in anhydrous DMSO if necessary.
-
Dosing Solution Preparation: Immediately before treating the cells, prepare the final dosing solutions by diluting the DMSO stock or intermediate dilutions into pre-warmed cell culture medium. The final concentration of DMSO in the medium should be kept low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the cells and add the freshly prepared dosing solutions.
-
Incubation: Incubate the cells for the desired experimental duration. For long incubation times, consider the potential for degradation and if possible, perform a time-course experiment to assess the stability of the biological effect.
-
Assay Readout: Perform the specific assay readout according to the manufacturer's instructions.
Visualizations
Caption: Potential Degradation Pathways of this compound.
References
- 1. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 2. US8252844B2 - Method of stabilizing an aldehyde - Google Patents [patents.google.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO [cn.yufenggp.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nucleusbiologics.com [nucleusbiologics.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of fungal degradation products of polycyclic aromatic hydrocarbons using gas chromatography with ion trap mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation and identification of process-related substances and degradation products in mycophenolate mofetil by liquid chromatography coupled with quadrupole-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Soil degradation of trifluralin: mass spectrometry of products and potential products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. actascientific.com [actascientific.com]
Best practices for handling and storing Isocyclocitral safely
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of Isocyclocitral.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a colorless to pale yellow liquid aldehyde, widely used for its fresh, green, and floral fragrance profile in various applications.[1][2] While it is a valuable compound, it is associated with several hazards that require careful management in a laboratory setting. The primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[3][4][5][6]
-
Allergic Skin Reaction: May cause an allergic skin reaction (dermal sensitization).[3][4][5][6][7]
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[3][5]
Q2: What are the appropriate storage conditions for this compound?
To ensure the stability and safety of this compound, it should be stored under the following conditions:
-
Container: Store in the original, tightly sealed container.[3][4][8][9]
-
Temperature: Store in a cool, dry place, at a maximum of 25°C.[3]
-
Ventilation: The storage area must be well-ventilated.[4][9]
-
Light and Air: Avoid prolonged exposure to light, heat, and air.[3][8]
-
Incompatible Materials: Keep away from strong acids, alkalis, or oxidizing agents.[6] Also, store apart from foodstuff containers.[4][9]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][6]
Q3: What personal protective equipment (PPE) is required when handling this compound?
Appropriate PPE is crucial to minimize exposure and ensure personal safety. The following PPE is recommended:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn.[5][6] Gloves should be inspected before use, and hands should be washed and dried after handling.[9]
-
Skin Protection: Wear appropriate protective clothing to prevent skin exposure.[10] This may include a lab coat, apron, or bodysuits made from chemical-resistant materials.[5]
-
Respiratory Protection: In a well-ventilated area, respiratory protection is not typically required during normal operations.[6] However, if ventilation is inadequate, or if there is a risk of inhaling vapors, especially during spills or heating, a NIOSH-approved respirator should be used.[6][10]
Q4: How should I dispose of this compound waste?
This compound and its containers must be disposed of responsibly to prevent environmental contamination and ensure safety.
-
Chemical Waste: Dispose of contents and containers at an appropriate treatment and disposal facility in accordance with local, regional, and national regulations.[4][5][9] The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[9]
-
Environmental Precautions: Do not allow the product to enter drains, water courses, or the soil.[3][11][12]
-
Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[9] Alternatively, they can be punctured to render them unusable and then disposed of in a sanitary landfill.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Skin irritation or rash after handling. | Direct skin contact with this compound. | 1. Immediately wash the affected area with plenty of soap and water.[3][9] 2. Remove contaminated clothing.[6] 3. If irritation persists, seek medical attention.[5][6] 4. Review handling procedures and ensure appropriate gloves and protective clothing are worn. |
| Eye irritation, redness, or pain. | This compound vapor or splash contact with eyes. | 1. Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][6] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[3][9] 3. Seek immediate medical attention from an ophthalmologist.[3] |
| Accidental Ingestion. | Ingestion of this compound. | 1. Rinse the mouth with water.[4][6] 2. Do NOT induce vomiting.[3][5] 3. Never give anything by mouth to an unconscious person.[4][5] 4. Seek immediate medical attention.[4][9] |
| Accidental Inhalation with respiratory irritation. | Inhalation of high concentrations of this compound vapor. | 1. Move the affected person to fresh air and keep them at rest.[6][9] 2. If breathing is difficult, provide oxygen.[9][10] 3. If the person is not breathing, give artificial respiration.[9][10] 4. Seek immediate medical attention.[6] |
| A spill has occurred. | Accidental release of this compound. | 1. Evacuate personnel from the area and ensure adequate ventilation.[9] 2. Remove all sources of ignition.[6][9] 3. Wear appropriate PPE, including respiratory protection if necessary.[6][9] 4. Contain the spill using non-combustible absorbent material (e.g., sand, earth, vermiculite).[11][12] 5. Collect the absorbed material into a suitable, closed container for disposal.[9][11][12] 6. Prevent the spill from entering drains or waterways.[6] |
Data Presentation
Physico-Chemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [1][7][8] |
| Molecular Formula | C₁₀H₁₆O | [7] |
| Molecular Weight | 152.24 g/mol | [7] |
| Boiling Point | 203°C (397.4°F) | [7] |
| Flash Point | 66°C - 73.89°C (150.8°F - 165°F) | [1][6][7][9] |
| Density | ~0.922 - 0.926 g/cm³ | [1][7] |
| Vapor Pressure | 0.39 mmHg @ 20°C | [7] |
| Solubility in Water | 106 mg/L @ 20°C (Insoluble) | [8] |
| Solubility in Alcohol | Soluble | [1][8] |
Hazard Identification and Precautionary Statements
| Hazard Class | GHS Classification | Precautionary Statement(s) |
| Skin Corrosion/Irritation | Category 2 | P264, P280, P302+P352, P332+P317, P362+P364[3][4][9] |
| Serious Eye Damage/Irritation | Category 2 | P264, P280, P305+P351+P338, P337+P313[3][9][13] |
| Skin Sensitization | Category 1B | P261, P272, P280, P302+P352, P333+P317, P362+P364[3][4] |
| Aquatic Hazard (Chronic) | Category 3 | P273, P501[3][4] |
Experimental Protocols
Protocol: Preparation of a Standard Dilution Series of this compound for Olfactory Analysis
This protocol outlines a generalized procedure for preparing a dilution series of this compound in an appropriate solvent (e.g., ethanol) for sensory evaluation.
1. Materials and Equipment:
- This compound
- High-purity solvent (e.g., 95% ethanol)
- Calibrated positive displacement pipettes and sterile tips
- Class A volumetric flasks with stoppers
- Glass vials with airtight caps (B75204) for final dilutions
- Analytical balance
- Fume hood
- Appropriate PPE (safety goggles, nitrile gloves, lab coat)
2. Procedure:
- Work Area Preparation: Conduct all procedures within a certified fume hood to minimize inhalation exposure.[6] Ensure the work surface is clean and free of contaminants.
- Stock Solution Preparation (e.g., 10% w/v):
- Tare a clean, dry volumetric flask (e.g., 10 mL) on the analytical balance.
- Carefully pipette 1.0 g of this compound into the volumetric flask.
- Record the exact weight.
- Add the solvent (ethanol) to the flask until it is approximately half-full.
- Stopper the flask and gently swirl to dissolve the this compound completely.
- Once dissolved, carefully add more solvent to bring the volume to the 10 mL calibration mark.
- Stopper and invert the flask several times to ensure a homogenous solution.
- Serial Dilutions:
- Label a series of volumetric flasks or vials for the desired concentrations (e.g., 1%, 0.1%, 0.01%).
- To prepare a 1% solution, pipette 1 mL of the 10% stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent. Stopper and mix thoroughly.
- Repeat this process for subsequent dilutions, always using the previously prepared dilution as the source for the next.
- Storage of Dilutions:
- Transfer the final dilutions to appropriately labeled glass vials with airtight caps.
- Store the vials in a cool, dark place, away from heat sources, as per the recommended storage conditions.[8]
- Waste Disposal:
- Dispose of all contaminated pipette tips, vials, and excess solutions as chemical waste according to institutional and local regulations.[4][9]
Visualizations
Caption: Experimental workflow for the preparation of this compound dilutions.
Caption: Logical relationship between this compound hazards and control measures.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 1335-66-6 [chemicalbook.com]
- 3. directpcw.com [directpcw.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. madarcorporation.com [madarcorporation.com]
- 6. johndwalsh.com [johndwalsh.com]
- 7. ScenTree - this compound® (CAS N° 1335-66-6 ; 1423-46-7) [scentree.co]
- 8. This compound (IFF), 1335-66-6 [thegoodscentscompany.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. perfumersworld.com [perfumersworld.com]
- 12. perfumersworld.com [perfumersworld.com]
- 13. Page loading... [guidechem.com]
Resolving peak tailing in HPLC analysis of Isocyclocitral
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Isocyclocitral, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for this compound, an aldehyde, in reversed-phase HPLC can be attributed to several factors, broadly categorized as chemical interactions and physical/instrumental issues.
-
Secondary Silanol (B1196071) Interactions: The primary chemical cause is often the interaction between the polar carbonyl group of this compound and active residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] These secondary interactions can lead to a portion of the analyte molecules being retained longer, resulting in an asymmetric peak shape.[1][2] Aldehydes and ketones can be particularly susceptible to these interactions.[4][5]
-
Column Degradation: Over time, HPLC columns can degrade. This may manifest as a loss of stationary phase, the creation of a void at the column inlet, or a partially blocked inlet frit.[2] Any of these issues can disrupt the sample band as it enters the column, potentially causing tailing for all peaks in the chromatogram.[1]
-
Mobile Phase pH: An inappropriate mobile phase pH can influence the ionization state of residual silanols on the stationary phase. At a mid-range pH, these silanols can be deprotonated and carry a negative charge, increasing the likelihood of secondary interactions with polar analytes like this compound.[3][6]
-
Extra-Column Volume: Excessive tubing length or internal diameter, as well as poorly made connections between the injector, column, and detector, can lead to band broadening and peak tailing.[4]
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.[2][7]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing or fronting.
Q2: My this compound peak is tailing. Where should I begin troubleshooting?
A systematic approach is crucial for efficiently resolving peak tailing. The following workflow can guide your troubleshooting process. Start by evaluating if the tailing is specific to this compound or affects all peaks.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Experimental Protocols
If you continue to experience peak tailing after initial troubleshooting, a more optimized method may be required. Below is a suggested experimental protocol for the HPLC analysis of this compound, designed to minimize peak tailing.
Optimized HPLC Method for this compound Analysis
This method is based on general principles for analyzing aldehydes and ketones and aims to minimize secondary interactions.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[8]
-
-
Column:
-
Use a modern, high-purity silica, end-capped C18 column (e.g., Waters SunFire C18, Agilent ZORBAX StableBond) with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm.[9] These columns are designed to have low residual silanol activity, which helps to reduce peak tailing for polar compounds.[9]
-
-
Mobile Phase:
-
Gradient Program:
-
Start with a gradient of 60% B, increasing to 95% B over 10 minutes. Hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. The exact gradient may need to be optimized based on your specific system and sample matrix.
-
-
Flow Rate:
-
1.0 mL/min
-
-
Column Temperature:
-
30 °C. Maintaining a consistent temperature can improve peak shape and retention time reproducibility.[7]
-
-
Detection:
-
UV at 235 nm (This may need to be optimized based on the UV absorbance spectrum of this compound).
-
-
Injection Volume:
-
5 µL. It is important to avoid column overload.[7]
-
-
Sample Preparation:
-
Dissolve the this compound standard and samples in the initial mobile phase composition (e.g., 40:60 Water:Acetonitrile). This ensures compatibility with the mobile phase and minimizes solvent effects.
-
Quantitative Data Summary
| Property | Value | Significance for HPLC Analysis |
| Molecular Formula | C₁₀H₁₆O | Affects molecular weight and polarity. |
| Molecular Weight | 152.24 g/mol [11] | Influences diffusion and chromatographic behavior. |
| Log P | 3.1[11] | Indicates good hydrophobicity, suitable for reversed-phase HPLC. |
| Boiling Point | 203°C (397.4°F)[11] | Suggests the compound is not highly volatile, making HPLC a suitable analytical technique. |
| Solubility | Miscible with water in all proportions for small aldehydes and ketones.[12] | While Log P suggests hydrophobicity, the polar carbonyl group allows for some water solubility, which is important for reversed-phase chromatography. |
By following this troubleshooting guide and implementing the suggested experimental protocol, researchers can effectively resolve peak tailing issues in the HPLC analysis of this compound, leading to more accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. HPLC method development for aldehydes and ketones - Chromatography Forum [chromforum.org]
- 6. support.waters.com [support.waters.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. cipac.org [cipac.org]
- 9. waters.com [waters.com]
- 10. Separation of beta-Cyclocitral on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. ScenTree - this compound® (CAS N° 1335-66-6 ; 1423-46-7) [scentree.co]
- 12. chemguide.co.uk [chemguide.co.uk]
Strategies to improve the yield and purity of Isocyclocitral distillation
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions to optimize the yield and purity of Isocyclocitral during distillation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended distillation method for purifying this compound?
A1: Due to its high boiling point (approximately 203-214°C at atmospheric pressure), vacuum fractional distillation is the highly recommended method.[1][2][3] This technique allows for distillation at a significantly lower temperature, which minimizes the risk of thermal degradation, isomerization, or polymerization, thereby improving both yield and purity.[4]
Q2: What are the common impurities in crude this compound?
A2: Common impurities can include unreacted starting materials from its synthesis (a Diels-Alder reaction between 2-butenal and 2-methylpenta-1,3-diene), various isomers of this compound, and its constitutional isomer, citral (B94496).[3][5][6] Other potential impurities are low-boiling point volatile compounds and high-boiling point residues (vinasse).[6]
Q3: How can I prevent the isomerization of related compounds like citral to this compound during distillation?
A3: Isomerization can be a significant issue, particularly under thermal stress. It has been shown that adjusting the pH of the crude mixture to a mildly acidic range of 4 to 5 before distillation can inhibit the isomerization of citral to isocitral.[1] This is typically achieved by adding a suitable organic acid with a high boiling point, such as ascorbic acid.[5]
Q4: What type of packing material is suitable for the fractional distillation column?
A4: For efficient separation of this compound from closely boiling isomers, a packed column that provides a high number of theoretical plates is essential. Structured packing or random packings like Pro-Pak® made from stainless steel are effective as they offer a large surface area for vapor-liquid equilibrium and maintain a low pressure drop, which is crucial for vacuum operations.[7]
Q5: How can I accurately determine the purity and yield of my distilled this compound?
A5: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the standard method for determining the purity and quantifying the yield of this compound.[8] By using an appropriate capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5) and a calibrated internal standard, you can achieve accurate and reproducible results.[9]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆O | [3] |
| Molecular Weight | 152.24 g/mol | [3] |
| Boiling Point (Atmospheric) | 203-214 °C @ 760 mmHg | [2][3] |
| Boiling Point (Vacuum) | 110-130 °C @ ~150 mmHg (-0.08 MPa) | [6] |
| Density | ~0.922 g/cm³ @ 20°C | [3] |
| Refractive Index | 1.468 - 1.472 @ 20°C | [3] |
Table 2: Example Distillation Parameters for High Purity this compound
| Parameter | Recommended Value | Purpose | Reference(s) |
| Pressure | < 150 mmHg (e.g., -0.08 MPa) | Lower boiling point to prevent degradation. | [6] |
| Pot Temperature | 110 - 140 °C (Varies with pressure) | To achieve steady vaporization. | [6] |
| Head Temperature | 110 - 130 °C (Varies with pressure) | Corresponds to the boiling point of the desired fraction. | [6] |
| Reflux Ratio | >10:1 (start high, then adjust) | To enhance separation efficiency (purity). | [10] |
| pH of Crude Material | 4.0 - 5.0 | To inhibit isomerization side reactions. | [1][5] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| Low Yield | 1. Vacuum Leaks: Inability to maintain low pressure leads to higher required temperatures and potential product degradation. 2. Column Flooding: Excessive boil-up rate causes liquid to fill the column packing, preventing proper separation. 3. Thermal Degradation: Pot temperature is too high for the operating pressure. | 1. Check all joints and seals. Ensure all glassware is properly greased and clamps are secure. Perform a leak test. 2. Reduce the heating rate. Ensure the column is vertical and not flooded. Consider insulating the column to maintain a proper temperature gradient. 3. Improve the vacuum. A lower pressure will allow for a lower pot temperature. Ensure the cold trap is functioning effectively. | [11][12][13] |
| Low Purity | 1. Inefficient Separation: Insufficient theoretical plates or too low of a reflux ratio. 2. Contamination: Bumping of the distillation pot liquid into the column. 3. Isomerization: Thermally induced conversion of isomers during heating. | 1. Use a longer packed column or a more efficient packing material. Increase the reflux ratio to favor purity over speed. 2. Ensure smooth boiling with a stir bar. Do not overfill the distillation flask (max 2/3 full). Use a Claisen adapter. 3. Adjust the pH of the crude material to 4-5 before distillation. Use the lowest possible distillation temperature by maintaining a good vacuum. | [1][10][13] |
| Unstable Vacuum | 1. Pump Issues: Worn pump oil or failing pump. 2. Temperature Fluctuations: Inconsistent heating or cooling. 3. Outgassing: Release of dissolved volatile impurities from the crude mixture. | 1. Change the vacuum pump oil regularly. Ensure the pump is appropriately sized for the system. 2. Use a stable heating mantle with a controller. Ensure a consistent flow of coolant to the condenser. 3. Degas the crude mixture by holding it under vacuum at a low temperature before increasing the heat to the distillation temperature. | [4][11] |
| Product Darkens | 1. Oxidation: Aldehydes are sensitive to air, especially at high temperatures. 2. Overheating: Localized hot spots in the distillation flask causing decomposition. | 1. Ensure the system is leak-free and consider performing the distillation under an inert atmosphere (e.g., backfilling with Nitrogen before pulling vacuum). 2. Use a heating mantle that fits the flask well and ensure vigorous stirring to distribute heat evenly. | [10][14] |
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation of this compound
-
Preparation:
-
Apparatus Assembly:
-
Assemble the fractional distillation apparatus, including a packed fractionating column (e.g., Vigreux or packed with structured packing), a condenser, and a receiving flask. Use a Claisen adapter to prevent bumping.[13]
-
Apply a thin, even layer of vacuum grease to all ground-glass joints.
-
Use Keck clips to secure all connections.
-
Connect the vacuum adapter via thick-walled tubing to a cold trap (cooled with dry ice/acetone or a cryocooler) and then to a vacuum pump.[13]
-
Place a thermometer or temperature probe so that the bulb is just below the side arm leading to the condenser.[10]
-
-
Distillation Process:
-
Turn on the coolant flow to the condenser and start the magnetic stirrer.
-
Turn on the vacuum pump to slowly evacuate the system. The pressure should drop to your target level (e.g., < 150 mmHg).
-
Once the vacuum is stable, begin heating the distillation flask gently using a heating mantle.
-
Observe the vapor rising through the column. Insulate the column with glass wool and aluminum foil to maintain an even temperature gradient and prevent heat loss.[13][15]
-
Collect any initial low-boiling fractions (forerun) in a separate receiving flask.
-
When the head temperature stabilizes at the boiling point of this compound at your operating pressure (e.g., 110-130 °C), switch to a clean receiving flask to collect the main product fraction.
-
Maintain a slow and steady distillation rate (e.g., 1-2 drops per second) by carefully controlling the heat input.
-
-
Shutdown:
-
Once the main fraction is collected and the temperature begins to drop or rise sharply, stop the distillation by removing the heating mantle.
-
Allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system by first opening the valve on the cold trap before turning off the vacuum pump.[13]
-
Disassemble the apparatus and weigh the collected fraction to determine the yield.
-
Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)
-
Sample Preparation:
-
Prepare a stock solution of the distilled this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards of a certified this compound reference standard.
-
-
GC Instrument Conditions (Example):
-
Column: HP-5, DB-5, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Split/Splitless, 250°C, with a split ratio of 50:1.
-
Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).
-
Detector: FID, 280°C.
-
Injection Volume: 1 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample of distilled this compound.
-
Identify the this compound peak by its retention time compared to the standard.
-
Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Quantify the yield by comparing the peak area of the sample to the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing low distillation yield.
Caption: Factors influencing the final purity of distilled this compound.
References
- 1. US5094720A - Process for the distillative purification of citral - Google Patents [patents.google.com]
- 2. This compound (IFF), 1335-66-6 [thegoodscentscompany.com]
- 3. scentree.co [scentree.co]
- 4. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 5. EP0481798A2 - Process for the purification of citral - Google Patents [patents.google.com]
- 6. quora.com [quora.com]
- 7. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 8. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification [chem.rochester.edu]
- 11. njhjchem.com [njhjchem.com]
- 12. beakerandwrench.com [beakerandwrench.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Minimizing byproduct formation in Isocyclocitral reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during chemical reactions involving isocyclocitral.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it synthesized?
A1: this compound, a valuable fragrance and flavor ingredient, is primarily synthesized through a Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of a conjugated diene, typically 2-methyl-1,3-pentadiene (B74102), with a dienophile, which is an unsaturated aldehyde such as crotonaldehyde (B89634) (2-butenal).[1] The reaction leads to the formation of a substituted cyclohexene (B86901) ring, which is the core structure of this compound. This compound exists as a mixture of isomers due to the presence of multiple asymmetric carbons.[1]
Q2: What are the common byproducts in this compound synthesis?
A2: The primary byproducts in this compound synthesis are typically isomers of the desired product. These can include constitutional isomers and stereoisomers (endo/exo isomers). The formation of these isomers is often influenced by the reaction conditions. At elevated temperatures, side reactions such as oxidation can lead to the formation of low molecular weight carbonyl compounds. Additionally, polymerization of the aldehyde starting materials or the this compound product can occur, especially under harsh acidic conditions, leading to high molecular weight impurities.
Q3: How can byproduct formation be minimized?
A3: Minimizing byproduct formation in this compound reactions hinges on the careful control of reaction parameters. Key strategies include:
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Temperature Control: Lower reaction temperatures generally favor the formation of the kinetically controlled product and can enhance stereoselectivity, reducing the formation of unwanted isomers.
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Catalyst Selection: The use of Lewis acid catalysts can accelerate the Diels-Alder reaction and improve its selectivity. However, the choice of catalyst and its concentration must be optimized to avoid promoting side reactions.
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Reaction Time: Monitoring the reaction progress and stopping it once the desired conversion is achieved can prevent the formation of degradation products that may arise from prolonged reaction times.
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Purification Method: Efficient purification techniques, such as fractional distillation under reduced pressure, are crucial for separating the desired this compound isomers from byproducts and unreacted starting materials.
Q4: What analytical techniques are suitable for identifying and quantifying byproducts in this compound reactions?
A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound reaction mixtures. It allows for the separation of volatile components and their identification based on their mass spectra. For quantification, gas chromatography with flame ionization detection (GC-FID) is often employed, typically using an internal standard for accurate measurements.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Catalyst: Inactive or inappropriate catalyst. 3. Starting Material Impurity: Purity of 2-methyl-1,3-pentadiene or crotonaldehyde is low. | 1. Monitor the reaction progress using GC analysis and extend the reaction time if necessary. Consider a moderate increase in temperature. 2. Screen different Lewis acid catalysts (e.g., AlCl₃, SnCl₄) and optimize their concentration. Ensure the catalyst is anhydrous and active. 3. Verify the purity of starting materials using GC or NMR spectroscopy before use. |
| High Percentage of Isomeric Byproducts | 1. High Reaction Temperature: Elevated temperatures can lead to a loss of stereoselectivity and the formation of thermodynamically favored, but undesired, isomers. 2. Absence of a Suitable Catalyst: Thermal reactions without a catalyst may exhibit lower selectivity. | 1. Conduct the reaction at a lower temperature. Diels-Alder reactions can often be performed at temperatures ranging from ambient to moderately elevated, and lower temperatures often favor the kinetic product. 2. Employ a suitable Lewis acid catalyst to enhance the reaction rate and selectivity at lower temperatures. |
| Presence of High-Molecular-Weight Byproducts | 1. Polymerization: Acid-catalyzed polymerization of the aldehyde starting material or the product. 2. High Reactant Concentration: Increased probability of intermolecular side reactions. | 1. Use a milder Lewis acid catalyst or reduce the catalyst loading. Ensure the reaction is performed under anhydrous conditions. 2. Perform the reaction at a lower concentration of reactants. |
| Formation of Colored Impurities | Degradation: Decomposition of starting materials or the product at high temperatures or in the presence of strong acids. | 1. Lower the reaction temperature. 2. Use a milder catalyst. 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diels-Alder Reaction
This protocol is a general guideline based on typical Diels-Alder reaction conditions for this compound synthesis.
Materials:
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2-methyl-1,3-pentadiene (purity > 95%)
-
Crotonaldehyde (purity > 98%)
-
Anhydrous Toluene
-
Lewis Acid Catalyst (e.g., Aluminum Chloride, Tin(IV) Chloride)
-
Anhydrous Sodium Sulfate
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-methyl-1,3-pentadiene (1.0 equivalent) in anhydrous toluene.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add the Lewis acid catalyst (0.1-0.3 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Dienophile Addition: Add crotonaldehyde (1.1 equivalents) dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing them via GC.
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Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated sodium bicarbonate solution. Separate the organic layer, wash it with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional vacuum distillation to isolate the this compound isomers.
Protocol 2: GC-MS Analysis of this compound Reaction Mixture
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the isomers.
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) of the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., 1 mL of dichloromethane (B109758) or ethyl acetate).
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Final hold: 240 °C for 5 minutes.
-
-
Carrier Gas: Helium, at a constant flow rate of 1 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Ion Source Temperature: 230 °C.
-
Data Analysis:
-
Identify the peaks corresponding to this compound isomers, unreacted starting materials, and any byproducts by comparing their retention times and mass spectra with reference data and spectral libraries (e.g., NIST).
-
For quantitative analysis, prepare calibration curves using authentic standards of this compound and any identified byproducts.
Visualizations
Caption: Main reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for this compound reactions.
References
Solvent effects on the stereoselectivity of Isocyclocitral synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isocyclocitral. The focus is on understanding and controlling the stereoselectivity of the synthesis, with a particular emphasis on the role of solvents.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the key stereochemical considerations?
A1: The most common method for synthesizing this compound is through a Diels-Alder reaction between myrcene (B1677589) or a related diene and an unsaturated aldehyde like crotonaldehyde. This compound has multiple stereocenters, leading to the possibility of various diastereomers. The primary stereochemical consideration in the Diels-Alder reaction is the control of the endo and exo transition states, which determines the relative stereochemistry of the substituents on the newly formed cyclohexene (B86901) ring. The choice of reactants, catalyst, and solvent can significantly influence the ratio of these diastereomers.
Q2: How does the choice of solvent affect the stereoselectivity of the this compound synthesis?
A2: The solvent plays a crucial role in stabilizing the transition state of the Diels-Alder reaction, thereby influencing the stereochemical outcome. Key solvent properties to consider are:
-
Polarity: More polar solvents can favor the formation of the more polar endo transition state through dipole-dipole interactions, often leading to higher endo-selectivity.
-
Hydrogen Bonding Capability: Protic solvents that can act as hydrogen bond donors can stabilize the carbonyl group of the dienophile, potentially increasing the reaction rate and influencing stereoselectivity.
-
Coordinating Ability: Solvents that can coordinate to a Lewis acid catalyst will affect its activity and, consequently, the stereoselectivity of the catalyzed reaction.
Q3: Can a Lewis acid catalyst be used to improve the stereoselectivity of the reaction? How does the solvent choice impact its effectiveness?
A3: Yes, Lewis acids are frequently used to catalyze the Diels-Alder synthesis of this compound. They coordinate to the carbonyl oxygen of the dienophile, lowering its LUMO energy and accelerating the reaction. This catalysis often enhances the diastereoselectivity, typically favoring the endo product.
The choice of solvent is critical when using a Lewis acid catalyst. The solvent must be able to dissolve the reactants and the catalyst, but it should not coordinate so strongly with the Lewis acid that it deactivates it. Aprotic solvents of varying polarities, such as dichloromethane (B109758), toluene, and hexanes, are commonly employed. The optimal solvent will provide a good balance of solubility and catalyst activity.[1]
Q4: My this compound synthesis is resulting in a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve the stereoselectivity?
A4: A low diastereoselectivity can be due to several factors:
-
High Reaction Temperature: Diels-Alder reactions are reversible, and at higher temperatures, the thermodynamically more stable exo product may be favored, or the reaction may become less selective overall. Running the reaction at a lower temperature can favor the kinetically controlled endo product.
-
Non-optimal Solvent: The solvent may not be sufficiently polarizing to favor one transition state over the other. Experimenting with solvents of different polarities is recommended.
-
Absence of a Catalyst: An uncatalyzed reaction may exhibit poor stereoselectivity. The use of a suitable Lewis acid catalyst can significantly enhance the diastereomeric ratio.
-
Substrate Purity: Impurities in the starting materials can sometimes interfere with the reaction and affect its selectivity. Ensure the purity of your diene and dienophile.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (poor endo/exo ratio) | High reaction temperature. | Lower the reaction temperature. Consider running the reaction at 0 °C or even -78 °C. |
| Non-optimal solvent choice. | Screen a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ether). | |
| Absence of a catalyst. | Introduce a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, SnCl₄) to promote the formation of the desired diastereomer. | |
| Low Reaction Yield | Incomplete reaction. | Increase the reaction time or consider a more active catalyst. Monitor the reaction progress by TLC or GC-MS. |
| Catalyst deactivation. | Ensure anhydrous conditions, as water can deactivate many Lewis acid catalysts. Use freshly distilled, dry solvents. | |
| Polymerization of starting materials. | Use fresh, inhibitor-free diene. Keep the reaction temperature low. | |
| Difficulty in Product Isolation/Purification | Products are unstable during workup. | Use a mild aqueous workup. Avoid strong acids or bases if the product is sensitive. |
| Diastereomers are difficult to separate. | Optimize the mobile phase for column chromatography. Sometimes, derivatization of the aldehyde to an alcohol or another functional group can improve separability. | |
| Inconsistent Results | Variability in reagent quality or reaction conditions. | Use reagents from the same batch. Carefully control all reaction parameters, including temperature, time, and stoichiometry. |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Diels-Alder Synthesis of this compound
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the dienophile (e.g., crotonaldehyde, 1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., dichloromethane, sufficient to dissolve the reactants).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice-water or dry ice/acetone bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., AlCl₃, 0.1 - 1.0 eq) to the stirred solution.
-
Diene Addition: Add the diene (e.g., myrcene, 1.0-1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench it by slowly adding a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the this compound diastereomers.
-
Analysis: Characterize the product and determine the diastereomeric ratio using NMR spectroscopy and/or GC-MS.
Analysis of Diastereomeric Ratio by GC-MS
-
Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Method:
-
Column: Use a capillary column suitable for the separation of terpenes or isomers (e.g., a DB-5 or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 250 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the molecular weight of this compound (e.g., m/z 40-200).
-
-
Data Analysis: The different diastereomers of this compound may have slightly different retention times, allowing for their separation and quantification.[2][3] The ratio of the peak areas for the diastereomers provides the diastereomeric ratio. The mass spectra of the diastereomers are expected to be very similar.
Data Presentation
Table 1: Expected Influence of Solvent Polarity on the Diastereoselectivity of the Diels-Alder Synthesis of this compound
| Solvent | Dielectric Constant (ε) | Expected Major Diastereomer | Expected Trend in Diastereomeric Ratio (endo:exo) |
| n-Hexane | 1.9 | exo (thermodynamic) or low selectivity | Low |
| Toluene | 2.4 | endo (kinetic) | Moderate |
| Diethyl Ether | 4.3 | endo (kinetic) | Moderate to High |
| Dichloromethane | 9.1 | endo (kinetic) | High |
| Acetonitrile | 37.5 | endo (kinetic) | Potentially High (may coordinate with catalyst) |
Note: This table represents an expected trend based on general principles of Diels-Alder reactions. Actual results may vary depending on the specific reactants, catalyst, and reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Logical relationship of factors affecting the stereoselectivity of this compound synthesis.
References
Technical Support Center: Isocyclocitral Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of isocyclocitral. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during this chemical process.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: this compound is commercially synthesized via a Diels-Alder reaction.[1][2] This [4+2] cycloaddition involves the reaction of a conjugated diene, specifically 2-methyl-1,3-pentadiene (B74102), with an alkene (dienophile), which in this case is crotonaldehyde (B89634) (2-butenal).[1]
Q2: What are the main isomers of this compound produced during the synthesis?
A2: The Diels-Alder reaction between 2-methyl-1,3-pentadiene and crotonaldehyde results in a mixture of isomers, primarily 2,4,6-trimethyl-3-cyclohexene-1-carboxaldehyde and 3,5,6-trimethyl-3-cyclohexene-1-carboxaldehyde. Due to the presence of three asymmetric carbons in the this compound molecule, a variety of diastereomers are possible.[1]
Q3: What are the typical physical properties of this compound?
A3: this compound is a colorless liquid with a powerful, green, and leafy odor.[1] Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.24 g/mol [1] |
| Boiling Point | 203°C (397.4°F)[1] |
| Density | 0.922 g/cm³[1] |
| Refractive Index @ 20°C | 1.468 - 1.472[1] |
| Flash Point | 66°C (150.8°F)[1] |
Q4: What are the common applications of this compound?
A4: this compound is widely used as a fragrance ingredient in perfumes, particularly in chypre and fougère compositions, as well as in woody and floral notes.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis and purification of this compound.
Synthesis Troubleshooting
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action(s) |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using GC-MS to ensure it has gone to completion. - Increase Temperature: Gradually increase the reaction temperature. Be aware that temperatures that are too high can lead to byproduct formation.[3] - Optimize Reactant Ratio: Ensure the diene and dienophile are used in the appropriate molar ratio. |
| Suboptimal Reaction Conditions | - Temperature Control: Maintain a consistent and optimal reaction temperature. A Chinese patent suggests a reaction temperature of 130-140°C. - Pressure Control: The same patent suggests maintaining a pressure of 0.4-0.5 MPa. |
| Side Reactions | - Polymerization of Reactants: Crotonaldehyde can polymerize, especially at high temperatures. Consider adding a polymerization inhibitor if this is suspected. - Oxidation: At elevated temperatures, reactants can be oxidized to lower molecular weight carbonyl compounds. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. |
| Use of Catalyst (Optional) | - Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes accelerate Diels-Alder reactions and improve yields.[4] However, this can also promote side reactions, so careful optimization of the catalyst and its concentration is necessary. |
Issue 2: Formation of Undesired Byproducts
| Potential Cause | Recommended Action(s) |
| High Reaction Temperature | - Lower Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like polymerization and oxidation.[3] Experiment with the lower end of the recommended temperature range (around 130°C). |
| Presence of Impurities in Starting Materials | - Purify Reactants: Ensure the 2-methyl-1,3-pentadiene and crotonaldehyde are of high purity before use. Distillation of starting materials may be necessary. |
| Isomerization of Reactants or Products | - Control pH: Avoid strongly acidic or basic conditions during workup, as this can sometimes lead to isomerization. |
Purification Troubleshooting
Issue 1: Poor Separation of Isomers during Distillation
| Potential Cause | Recommended Action(s) |
| Insufficient Column Efficiency | - Use a Fractionating Column: Simple distillation is often inadequate for separating isomers with close boiling points. Employ a fractional distillation setup with a column that provides a sufficient number of theoretical plates. - Optimize Packing Material: For industrial applications, structured packing or Raschig rings can be used in the distillation column to improve separation efficiency. |
| Incorrect Distillation Parameters | - Slow Distillation Rate: A slow and controlled distillation rate is crucial for achieving good separation. - Optimize Reflux Ratio: In fractional distillation, a higher reflux ratio generally leads to better separation but requires a longer time. Adjust the reflux ratio to find an optimal balance. |
| Boiling Point Similarities | - Vacuum Distillation: this compound has a high boiling point, and distillation at atmospheric pressure may require temperatures that could lead to degradation. Vacuum distillation lowers the boiling points and can improve separation while minimizing thermal decomposition. A Chinese patent suggests vacuum rectification at a pressure below -0.08 MPa and a temperature of 110-130°C. |
Issue 2: Product Contamination after Purification
| Potential Cause | Recommended Action(s) |
| Azeotrope Formation | - Consider Alternative Purification: If an azeotrope is suspected, alternative purification methods like column chromatography on silica (B1680970) gel may be necessary. |
| Thermal Degradation during Distillation | - Use Vacuum Distillation: As mentioned, vacuum distillation reduces the required temperature and minimizes the risk of thermal degradation. |
| Incomplete Removal of Solvents or Unreacted Starting Materials | - Initial Distillation Step: A preliminary distillation at atmospheric pressure can be used to remove lower-boiling unreacted starting materials before the final vacuum rectification of the product. The patent suggests a distillation step at 80-90°C to remove unreacted crotonaldehyde and methylpentadiene. |
Experimental Protocols
Synthesis of this compound (Based on Patent CN106699533A)
Materials:
-
2-methyl-1,3-pentadiene (99% purity)
-
Crotonaldehyde (99% purity)
-
Reaction kettle with stirring, heating, and pressure control
-
Distillation apparatus
-
Vacuum rectification apparatus
Procedure:
-
Charge the reaction kettle with 2-methyl-1,3-pentadiene and crotonaldehyde.
-
Seal the kettle and begin stirring.
-
Increase the temperature to 130-140°C and the pressure to 0.4-0.5 MPa.
-
Maintain these conditions for 12 hours.
-
After the reaction is complete, cool the mixture to 40-50°C and reduce the pressure to atmospheric pressure.
-
Transfer the crude product to a distillation still.
-
Perform an initial distillation at atmospheric pressure, maintaining the pot temperature at 80-90°C to remove unreacted starting materials.
-
The remaining crude this compound is then subjected to vacuum rectification.
-
Conduct the vacuum rectification at a pressure below -0.08 MPa and a temperature of 110-130°C to obtain the purified this compound.
Visualizations
This compound Synthesis Workflow
Caption: Workflow for this compound Synthesis and Purification.
Troubleshooting Logic for Low Synthesis Yield
Caption: Decision tree for troubleshooting low this compound yield.
References
Technical Support Center: Refined Analytical Methods for Trace-Level Isocyclocitral Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the trace-level detection of Isocyclocitral.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for trace-level detection of this compound?
A1: For trace-level analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques due to their high sensitivity and selectivity.[1][2] GC-MS is particularly well-suited for volatile compounds like this compound, especially when coupled with headspace or Solid-Phase Microextraction (SPME) sample preparation.[2][3] LC-MS/MS is a powerful tool for analyzing this compound in complex matrices, such as food products, and can be effectively paired with sample preparation methods like QuEChERS.[1]
Q2: How should I store my samples and standards to ensure the stability of this compound?
A2: this compound, as an aldehyde, can be susceptible to degradation. It is recommended to store samples and standard solutions in a cool, dry place, protected from light.[4][5] For long-term storage, refrigeration at 2-8°C or freezing at -20°C is advisable. Aldehydes can potentially form diethylacetals in alcoholic solutions, but this may not significantly impact their odor profile in perfumery applications.[6] To minimize degradation, it's best to prepare fresh working standards and analyze samples as soon as possible after collection and preparation.
Q3: What are the key physicochemical properties of this compound to consider during method development?
A3: Key properties of this compound (Molecular Formula: C₁₀H₁₆O, Molecular Weight: 152.24 g/mol ) include its volatility (Boiling Point: 203°C) and its nature as a colorless liquid.[5][6] Its volatility makes it a good candidate for GC-based methods.[7] Being an aldehyde, it may require derivatization to improve its stability and chromatographic performance in some applications.
Troubleshooting Guides
Issue 1: Poor or No Recovery of this compound
Q: I am experiencing low or no recovery of this compound from my samples. What are the potential causes and how can I troubleshoot this?
A: Low recovery can stem from several factors throughout the analytical workflow. A systematic approach is key to identifying the source of the issue.
Potential Causes and Solutions:
-
Inefficient Sample Extraction:
-
Solution (QuEChERS): Ensure the sample is adequately homogenized. For dry samples, hydration may be necessary. The choice of extraction solvent is critical; acetonitrile (B52724) is commonly used.[1][8] The pH of the extraction solvent can also influence recovery; for similar compounds, a pH between 3.0 and 8.0 has been found to be optimal.[1]
-
Solution (SPME): The selection of the SPME fiber is crucial. For volatile aldehydes, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended.[3][7] Optimize extraction time and temperature to ensure equilibrium is reached between the sample headspace and the fiber.[9]
-
-
Analyte Degradation:
-
Solution: As this compound is an aldehyde, it can be prone to degradation. Minimize sample processing time and keep samples cool. Consider derivatization to a more stable compound if degradation is suspected.
-
-
Loss During Sample Cleanup (dSPE):
-
Solution: The type and amount of sorbent used in dispersive SPE (dSPE) can affect recovery. For example, graphitized carbon black (GCB) can sometimes lead to the loss of planar analytes.[10] Ensure the sorbent combination (e.g., MgSO₄ for water removal and Primary Secondary Amine (PSA) for removing sugars and fatty acids) is appropriate for your matrix and does not retain this compound.
-
-
Instrumental Issues:
-
Solution (GC-MS): Check for activity in the inlet liner, which can cause peak tailing and apparent low recovery for active compounds.[11][12] Ensure the injection port temperature is high enough to desorb this compound from the SPME fiber or vaporize the liquid injection, but not so high as to cause degradation.
-
Solution (LC-MS/MS): Investigate for potential issues with the ion source, such as contamination, which could lead to poor ionization efficiency.
-
Issue 2: High Matrix Effects Leading to Inaccurate Quantification
Q: My quantitative results for this compound are inconsistent and I suspect matrix effects. How can I confirm and mitigate this?
A: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS analysis.[13][14]
Confirmation and Mitigation Strategies:
-
Confirmation of Matrix Effects:
-
Post-Extraction Spike Analysis: Compare the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent at the same concentration. A significant difference in response indicates the presence of matrix effects.[13][15] A value below 100% suggests ion suppression, while a value above 100% indicates ion enhancement.[16]
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: Enhance the dSPE cleanup step in the QuEChERS method by optimizing the sorbent types and amounts to more effectively remove interfering matrix components.[10]
-
Chromatographic Separation: Modify the LC gradient to better separate this compound from the co-eluting matrix components.[13]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for the matrix effects.[10]
-
Standard Addition: This method involves adding known amounts of the standard to the sample itself and determining the analyte concentration by extrapolation. This is a powerful tool for overcoming matrix effects.[17]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the most effective way to correct for matrix effects, as it will be affected in the same way as the analyte of interest.
-
Issue 3: Poor Chromatographic Peak Shape (Tailing or Fronting)
Q: The peaks for this compound in my chromatogram are tailing or fronting. What could be causing this?
A: Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.
Potential Causes and Solutions:
-
Peak Tailing (GC-MS):
-
Active Sites: Active sites in the GC inlet (e.g., liner, septum particles) or on the column can interact with the analyte.[12] Use an ultra-inert liner and ensure the column is properly conditioned.
-
Column Contamination: Contamination at the head of the column can lead to peak tailing. Trimming a small portion of the column may resolve the issue.[11]
-
-
Peak Fronting (GC-MS & LC-MS):
-
Column Overload: Injecting too much sample or a sample that is too concentrated can lead to peak fronting.[12] Dilute the sample or reduce the injection volume.
-
Inappropriate Injection Solvent: In LC, if the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion. The sample should ideally be dissolved in the initial mobile phase.
-
Data Presentation
Table 1: Representative Quantitative Data for this compound and Related Compounds
| Parameter | GC-MS (β-cyclocitral in water)[3] | LC-MS/MS (Isocycloseram in agricultural products)[1] |
| Limit of Detection (LOD) | pg/mL level | 0.003 mg/kg |
| Limit of Quantification (LOQ) | 1.0 pg/mL | 0.01 mg/kg |
| Linearity (R²) | > 0.999 | ≥ 0.99 |
| Recovery (%) | 105.3% | 71.5 - 109.8% |
| Precision (%RSD) | 0.7% | < 10% |
Note: Data for β-cyclocitral and Isocycloseram are provided as representative examples of performance for similar analytical methods.
Experimental Protocols
Protocol 1: SPME-GC-MS for this compound in Liquid Samples (e.g., Water)
This protocol is adapted from methods for similar volatile aldehydes.[3]
-
Sample Preparation:
-
Place 10 mL of the liquid sample into a 20 mL headspace vial.
-
Add an appropriate internal standard.
-
For salting out to improve volatility, add 4 g of NaCl.
-
-
SPME Conditions:
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[3]
-
Extraction Temperature: 55°C
-
Extraction Time: 50 minutes with agitation.
-
-
GC-MS Parameters:
-
Injection Port Temperature: 240°C
-
Desorption Time: 12 minutes
-
Carrier Gas: Helium
-
Column: SH-PolarWax (30 m x 0.25 mm I.D., 0.25 µm) or similar wax column.[3]
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 250°C at 8°C/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Protocol 2: QuEChERS-LC-MS/MS for this compound in Complex Matrices (e.g., Food)
This protocol is based on the successful analysis of Isocycloseram in agricultural commodities.[1]
-
Sample Extraction:
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of 0.1% formic acid in acetonitrile.
-
Add QuEChERS salts (4 g magnesium sulfate (B86663) anhydrous and 1 g sodium chloride).
-
Shake vigorously for 1 minute and centrifuge (e.g., 4700 G, 10 min, 4°C).
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant to a dSPE tube containing 150 mg MgSO₄ and 25 mg C18.
-
Vortex and centrifuge.
-
-
LC-MS/MS Parameters:
-
Column: A C18 column (e.g., 2.0 mm I.D. x 150 mm, 3.0 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from matrix interferences.
-
Injection Volume: 5 µL.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Precursor Ion [M+H]⁺: m/z 153.1
-
Product Ions (Proposed): Monitor at least two product ions for confirmation (e.g., based on common fragmentation pathways of similar structures). The selection should be confirmed by infusion of an this compound standard.
-
-
Mandatory Visualization
Caption: Workflow for this compound analysis using SPME-GC-MS.
Caption: Decision tree for troubleshooting low recovery of this compound.
References
- 1. Agricultural and Environmental Sciences [korseaj.org]
- 2. Ultra-Sensitive Analysis of β-cyclocitral in Water Using Solid Phase Micro Extraction and Gas ChromatographyâMass Spectrometry : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. shimadzu.com [shimadzu.com]
- 4. This compound (IFF), 1335-66-6 [perflavory.com]
- 5. madarcorporation.com [madarcorporation.com]
- 6. ScenTree - this compound® (CAS N° 1335-66-6 ; 1423-46-7) [scentree.co]
- 7. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 8. wexer-store.com [wexer-store.com]
- 9. Optimisation of the HS-SPME/GC-MS Approach by Design of Experiments Combined with Chemometrics for the Classification of Cretan Virgin Olive Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. youtube.com [youtube.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What is matrix effect and how is it quantified? [sciex.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Isocyclocitral and Citral
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocyclocitral and Citral (B94496) are isomeric monoterpenoid aldehydes with distinct structural features that influence their biological activities. Citral, a key component of lemongrass oil, is a well-studied compound with a broad spectrum of pharmacological effects. In contrast, this compound, primarily utilized in the fragrance industry for its green, citrusy aroma, remains significantly less explored for its biological potential. This guide aims to provide a comparative overview of the known biological activities of these two compounds, supported by available experimental data.
A Note on Data Availability: Extensive literature searches reveal a significant disparity in the available research data for this compound compared to Citral. While Citral has been the subject of numerous studies investigating its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, there is a notable lack of publicly available experimental data on the biological activities of this compound. Consequently, a direct quantitative comparison is not feasible at this time. This guide will present the comprehensive data available for Citral and highlight the existing knowledge gap for this compound.
Chemical Structures
This compound and Citral are constitutional isomers with the same molecular formula (C₁₀H₁₆O) but different structural arrangements.
-
Citral exists as a mixture of two geometric isomers: Geranial (trans-citral or citral A) and Neral (cis-citral or citral B).
-
This compound is a cyclic aldehyde, specifically 2,4,6-trimethyl-3-cyclohexene-1-carboxaldehyde.
Comparative Overview of Biological Activities
Due to the limited data on this compound, the following sections will primarily focus on the well-documented biological activities of Citral.
I. Antimicrobial Activity of Citral
Citral has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. Its mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of biofilm formation.
Quantitative Data: Minimum Inhibitory Concentration (MIC) of Citral
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Citral against a range of microorganisms as reported in various studies.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Clinical Isolate | 140 | [1] |
| Bacillus cereus | ATCC 14579 | 70 | [2] |
| Escherichia coli | ATCC 25922 | 280 | [2] |
| Candida albicans | ATCC 10231 | 140 | [2] |
This compound: There is no publicly available data on the Minimum Inhibitory Concentration (MIC) of this compound against microbial strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol outlines a general procedure for determining the MIC of a compound against a bacterial strain.
Caption: Workflow for MIC determination using the broth microdilution method.
II. Anti-inflammatory Activity of Citral
Citral has been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways. One of the main mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.
Signaling Pathway: Citral's Anti-inflammatory Action
Citral can modulate inflammatory responses by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Citral's inhibition of the NF-κB inflammatory pathway.
This compound: There is no publicly available data on the anti-inflammatory activity of this compound.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of a compound on COX activity.
Caption: General workflow for a COX inhibition assay.
III. Antioxidant Activity of Citral
Citral exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Quantitative Data: Antioxidant Activity of Citral
The antioxidant capacity of Citral is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
| Assay | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | 6.9 ± 1.68 | [3] |
This compound: One study identified this compound as a component in an essential oil with antioxidant activity, but did not provide a specific IC50 value for the isolated compound.[4]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method for determining the antioxidant activity of a compound.
Caption: Workflow for the DPPH radical scavenging assay.
IV. Anticancer Activity of Citral
Citral has been investigated for its potential anticancer effects and has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.
Quantitative Data: Anticancer Activity of Citral (IC50 Values)
The following table presents the half-maximal inhibitory concentration (IC50) of Citral against different cancer cell lines, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 3.9 ± 0.38 | [3] |
| PC3 | Prostate Cancer | 10 µg/mL | [5] |
| MDA-MB-231 | Breast Cancer | 20.5 µg/mL | [6] |
*Note: Original data in µg/mL. Conversion to µM depends on the molecular weight of Citral (152.24 g/mol ).
This compound: There is no publicly available data on the anticancer activity of this compound.
Signaling Pathway: Citral-Induced Apoptosis
Citral can induce apoptosis in cancer cells through the intrinsic pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.
Caption: Intrinsic apoptosis pathway induced by Citral.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This guide highlights the extensive body of research demonstrating the diverse biological activities of Citral, positioning it as a compound of significant interest for further investigation in drug development. Its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties are well-documented with quantitative experimental data.
In stark contrast, this compound remains a largely unexplored molecule in the realm of pharmacology. The absence of data on its biological activities presents a significant knowledge gap. Future research should focus on conducting systematic in vitro and in vivo studies to elucidate the potential antimicrobial, anti-inflammatory, antioxidant, and anticancer properties of this compound. Such studies are crucial to enable a direct and meaningful comparison with its isomer, Citral, and to unlock any potential therapeutic applications of this readily available fragrance ingredient. Researchers are encouraged to utilize the standardized experimental protocols outlined in this guide to investigate the biological potential of this compound, thereby contributing valuable data to the scientific community.
References
- 1. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of citral antimicrobial activity by incorporation into nanostructured lipid carriers: a potential application in food stuffs as a natural preservative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rawaromachem.com [rawaromachem.com]
- 4. mdpi.com [mdpi.com]
- 5. Citral Induced Apoptosis through Modulation of Key Genes Involved in Fatty Acid Biosynthesis in Human Prostate Cancer Cells: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity and anticancer effects of citral nanostructured lipid carrier on MDA MBA-231 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Isocyclocitral Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of Isocyclocitral: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). The information presented is based on established principles of analytical method validation and data from analogous terpenoid compounds, providing a framework for researchers to develop and validate a robust analytical procedure for this compound.
This compound, a trimethylcyclohexene carboxaldehyde, is a significant fragrance ingredient.[1][2] Accurate and precise quantification is crucial for quality control, stability testing, and formulation development. The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable and reproducible data.[3][4] The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures, outlining the necessary performance characteristics to be investigated.[5][6][7]
Comparison of Analytical Methods
Both GC-FID and GC-MS are powerful techniques for the analysis of volatile and semi-volatile compounds like this compound. The choice between the two often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and structural confirmation.
Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantifying organic compounds. It is known for its high precision and wide linear range.
Gas Chromatography-Mass Spectrometry (GC-MS) offers the advantage of providing structural information, which aids in peak identification and the assessment of specificity. It is generally more sensitive and selective than GC-FID.[8]
The following table summarizes the typical performance characteristics for each method, based on data from the analysis of similar terpenoid compounds.[9][10]
| Validation Parameter | GC-FID | GC-MS | ICH Guideline Reference |
| Linearity (r²) | >0.99 | >0.99 | [11] |
| Range | Typically 1-100 µg/mL | Can extend to lower concentrations (e.g., 0.1-50 ng/mL) | [11][12] |
| Accuracy (% Recovery) | 90-110% | 90-110% | [3][11] |
| Precision (%RSD) | < 5% | < 10% | [13][14] |
| Limit of Detection (LOD) | ~0.3 µg/mL | Can be in the pg/mL range | [10][12] |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | Can be in the ng/mL range | [10][12] |
| Specificity | Good, based on retention time | Excellent, based on retention time and mass spectrum | [3][13] |
Experimental Protocols
The following are detailed methodologies for the quantification of this compound using GC-FID and GC-MS. These protocols are based on common practices for the analysis of terpenoids and should be optimized and validated for the specific sample matrix.[15][16]
Method 1: this compound Quantification by GC-FID
1. Instrumentation:
-
A gas chromatograph equipped with a flame ionization detector (FID).
-
A capillary column suitable for terpenoid analysis (e.g., DB-5 or equivalent).[15][16]
2. Reagents and Standards:
-
This compound reference standard of known purity.
-
High-purity solvent for sample and standard dilution (e.g., ethyl acetate (B1210297) or hexane).[9]
-
Internal standard (e.g., n-tridecane), if required.[9]
3. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[9]
4. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of solvent to achieve a concentration within the calibration range.
-
If using an internal standard, add a known amount to each sample and standard solution.
5. Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 60°C), hold for a few minutes, then ramp to a final temperature (e.g., 240°C) at a controlled rate.
-
Detector Temperature: 280°C
6. Data Analysis:
-
Integrate the peak area of this compound (and the internal standard, if used).
-
Construct a calibration curve by plotting the peak area (or the ratio of the analyte to internal standard peak area) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolation from the calibration curve.
Method 2: this compound Quantification by GC-MS
1. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (MS).
-
A capillary column as described for GC-FID.
2. Reagents and Standards:
-
As described for GC-FID.
3. Standard and Sample Preparation:
-
As described for GC-FID.
4. Chromatographic Conditions:
-
The same chromatographic conditions as for GC-FID can generally be used.
5. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a suitable m/z range (e.g., 40-300 amu) to include the molecular ion and characteristic fragment ions of this compound.
-
Acquisition Mode: Full scan for qualitative analysis and peak identification. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.
6. Data Analysis:
-
Identify the this compound peak by its retention time and mass spectrum.[8]
-
For quantification in SIM mode, monitor characteristic ions of this compound.
-
Construct a calibration curve and determine the sample concentration as described for GC-FID.
Workflow and Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use.[17] The following diagram illustrates the typical workflow for analytical method validation according to ICH guidelines.
Conclusion
Both GC-FID and GC-MS are suitable techniques for the quantification of this compound. GC-FID offers a robust and cost-effective solution for routine analysis where high precision is required. GC-MS provides higher sensitivity and selectivity, along with structural confirmation, making it ideal for trace-level analysis and in complex matrices where specificity is a concern. The choice of method should be based on the specific analytical requirements and validated according to the principles outlined in this guide and the relevant ICH guidelines to ensure the generation of accurate and reliable data.
References
- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 2. iff.com [iff.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. guidegxp.com [guidegxp.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. youtube.com [youtube.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Frontiers | Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis [frontiersin.org]
- 16. frontiersin.org [frontiersin.org]
- 17. Analytical Method Validation Services | Analytical Method Development Services | Zocalo Pharmaceutical Ltd [zocalopharma.co.uk]
Comparative study of different synthetic routes to Isocyclocitral
A Comparative Analysis of Synthetic Pathways to Isocyclocitral
This compound, a valuable fragrance ingredient prized for its powerful, green, and somewhat earthy aroma, is a synthetic compound not found in nature.[1] Its synthesis is a key area of interest for the flavor and fragrance industry. This guide provides a comparative study of the different synthetic routes to this compound, offering an objective analysis of their performance based on available experimental data. This document is intended for researchers, scientists, and professionals in chemical synthesis and fragrance development.
Synthetic Routes Overview
The production of this compound, a mixture of isomers primarily including 2,4,6-trimethyl-3-cyclohexene-1-carboxaldehyde, is predominantly achieved through Diels-Alder reactions.[2][3] Variations in reactants and catalysts define the different synthetic strategies. This comparison will focus on the most prominent methods found in scientific literature and patent filings.
Route 1: Diels-Alder Reaction of 2-Methyl-1,3-pentadiene (B74102) and Crotonaldehyde (B89634)
This is a classical and widely cited method for synthesizing this compound.[4] The reaction involves a [4+2] cycloaddition between 2-methyl-1,3-pentadiene (the diene) and crotonaldehyde (the dienophile).
Experimental Protocol:
The synthesis is typically carried out by reacting 99% pure butenoic aldehyde (crotonaldehyde) with 99% pure methyl pentadiene. The reaction is conducted in a sealed reactor under pressure (0.4-0.5 MPa) and elevated temperature (130-140 °C) for approximately 12 hours. Following the reaction, the mixture is cooled, and the pressure is returned to atmospheric. The unreacted starting materials are removed via distillation. The resulting crude this compound is then purified by vacuum distillation.[5]
Reaction Scheme:
References
- 1. ScenTree - this compound® (CAS N° 1335-66-6 ; 1423-46-7) [scentree.co]
- 2. This compound (IFF), 1335-66-6 [thegoodscentscompany.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound | 1335-66-6 [chemicalbook.com]
- 5. CN106699533A - this compound production technology - Google Patents [patents.google.com]
Cross-Validation of Isocyclocitral Analysis: A Comparative Guide to GC-MS and HPLC Methods
For researchers, scientists, and drug development professionals engaged in the analysis of fragrance compounds and natural products, the accurate and reliable quantification of isomers such as isocyclocitral is paramount. This compound, a monoterpene aldehyde, presents unique analytical challenges due to its volatility and potential for isomerization. The two primary analytical techniques employed for its analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these two methods for this compound analysis, supported by representative experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for a given research need.
At a Glance: GC-MS vs. HPLC for this compound Analysis
Gas Chromatography-Mass Spectrometry is traditionally favored for the analysis of volatile and semi-volatile compounds like this compound. Its high resolving power and the structural information provided by mass spectrometry make it a powerful tool for identifying and quantifying individual isomers in complex mixtures. High-Performance Liquid Chromatography, while more commonly used for non-volatile or thermally labile compounds, can also be adapted for the analysis of aldehydes, often requiring derivatization to enhance detection and retention.
The choice between GC-MS and HPLC is contingent on several factors, including the sample matrix, the required sensitivity, the need for isomeric separation, and considerations of sample throughput and cost. A cross-validation of both methods is often recommended to ensure the accuracy and comparability of data, particularly in regulatory environments.
Quantitative Performance Comparison
While a direct cross-validation study for this compound was not identified in publicly available literature, the following tables summarize typical validation parameters for GC-MS and HPLC methods for the analysis of structurally similar compounds, such as other monoterpene aldehydes and cyclic terpenes. This data provides a representative comparison of the expected performance of each technique.
Table 1: Representative Performance Characteristics of GC-MS for Monoterpene Aldehyde Analysis
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 50 ng/mL |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: Representative Performance Characteristics of HPLC for Terpene and Aldehyde Analysis
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 1 - 50 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 150 ng/mL |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocols
Detailed methodologies are essential for achieving reproducible and reliable results. Below are representative protocols for the analysis of this compound and similar compounds using GC-MS and HPLC.
GC-MS Experimental Protocol
-
Sample Preparation (Liquid Extraction):
-
Accurately weigh approximately 100-200 mg of the homogenized sample into a centrifuge tube.
-
Add a suitable organic solvent such as pentane (B18724) or hexane, along with an appropriate internal standard (e.g., n-tridecane).
-
Vortex the mixture for 1-2 minutes to ensure thorough extraction.
-
Centrifuge the sample to separate solid material.
-
Carefully transfer the supernatant to a GC vial for analysis.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.[1]
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is typically used.
-
Injection Volume: 1 µL in splitless mode.[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1][2]
-
Oven Temperature Program:
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[2]
-
MS Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Mass Range: m/z 40-500.[1]
-
HPLC Experimental Protocol
-
Sample Preparation (Solvent Extraction & Derivatization):
-
Accurately weigh approximately 300 mg of the homogenized sample into a centrifuge tube.[1]
-
Add 5 mL of a suitable solvent like acetone (B3395972) or ethanol.[1]
-
Vortex for 1 minute and sonicate for 15 minutes to ensure complete extraction.[1]
-
Centrifuge the sample.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[1]
-
For enhanced detection of aldehydes, a derivatization step using an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) may be necessary.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or Mass Spectrometer (MS).[1]
-
Column: A C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm) is commonly used.[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, with a gradual increase in mobile phase B over the course of the run to elute the compounds of interest.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength appropriate for the derivatized or underivatized analyte (e.g., 230-280 nm for many terpenes and derivatized aldehydes).
-
Visualization of Analytical Workflows
To visually represent the logical flow of a cross-validation study and the individual analytical processes, the following diagrams are provided.
Conclusion
Both GC-MS and HPLC are viable techniques for the analysis of this compound, each offering distinct advantages. GC-MS is generally the more sensitive and specific method for this volatile aldehyde, providing excellent separation and definitive identification. HPLC, particularly when coupled with mass spectrometry, offers a complementary approach and can be advantageous when analyzing this compound in conjunction with non-volatile or thermally sensitive compounds in the same sample matrix.
The selection of the optimal technique should be based on the specific requirements of the analysis, including sensitivity, sample matrix complexity, and the need for simultaneous analysis of other compounds. For regulatory purposes or when comparing data from different analytical platforms, a thorough cross-validation is essential to ensure data integrity and comparability. This guide provides the foundational information for researchers to design and execute a robust comparison of these two powerful analytical techniques for the analysis of this compound and related compounds.
References
A Comparative Analysis of Isocyclocitral and Other Cyclic Aldehydes in Biological Assays: A Guide for Researchers
A comprehensive review of existing literature reveals a significant gap in the biological activity data for isocyclocitral, limiting a direct, data-driven comparison with other well-studied cyclic aldehydes such as cinnamaldehyde (B126680) and safranal (B46814). While the latter two compounds have been extensively evaluated in a variety of biological assays, research on the bioactivity of this compound remains sparse, with current data primarily focused on its toxicological profile for fragrance applications.
This guide synthesizes the available information on cinnamaldehyde and safranal, presenting their performance in key biological assays to serve as a benchmark. It further provides detailed experimental protocols and illustrates relevant signaling pathways to aid researchers in the potential evaluation of this compound and other novel cyclic aldehydes.
Comparative Overview of Biological Activities
While quantitative comparative data including this compound is unavailable, the following sections detail the known biological activities of cinnamaldehyde and safranal.
Antioxidant Activity
Cinnamaldehyde and safranal have both demonstrated notable antioxidant properties in various in vitro assays. The primary mechanisms of action involve free radical scavenging and reducing power.
| Compound | Antioxidant Assay | IC50 / Activity | Reference |
| This compound | DPPH Radical Scavenging | Data not available | |
| ABTS Radical Scavenging | Data not available | ||
| Ferric Reducing Antioxidant Power (FRAP) | Data not available | ||
| Cinnamaldehyde | DPPH Radical Scavenging | IC50 values vary depending on the study, but it is generally considered a potent antioxidant. | |
| Safranal | DPPH Radical Scavenging | Showed 34% radical scavenging activity at a concentration of 500 ppm.[1] |
Anti-inflammatory Activity
The anti-inflammatory effects of cinnamaldehyde and safranal are well-documented, primarily attributed to their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.
| Compound | Anti-inflammatory Assay/Target | Activity | Reference |
| This compound | COX-1/COX-2 Inhibition | Data not available | |
| NF-κB Inhibition | Data not available | ||
| Nitric Oxide (NO) Production | Data not available | ||
| Cinnamaldehyde | NF-κB Inhibition | Inhibits NF-κB activation. | |
| COX-2 Inhibition | Downregulates COX-2 expression. | ||
| Safranal | COX-2 Inhibition | Inhibits COX-2.[2] | |
| NF-κB Inhibition | Suppresses NF-κB protein expression.[2] | ||
| NO Production | Inhibited the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS).[2] |
Cytotoxicity
The cytotoxic effects of these aldehydes have been evaluated against various cancer cell lines. It is important to note that citral, a constitutional isomer of this compound, has shown cytotoxic effects.[3]
| Compound | Cell Line | IC50 | Reference |
| This compound | Various Cancer Cell Lines | Data not available | |
| Citral (Isomer) | HepG2 (Human liver cancer) | Showed toxic effects.[3] | |
| Cinnamaldehyde | Various Cancer Cell Lines | Demonstrates cytotoxic activity against a range of cancer cells. | |
| Safranal | Various Cancer Cell Lines | Exhibits antiproliferative activity.[4] |
Experimental Protocols
Detailed methodologies for key biological assays are provided below to facilitate the evaluation and comparison of cyclic aldehydes.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH solution to a yellow-colored product is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Sample Preparation: Dissolve the test compound (e.g., this compound, cinnamaldehyde, or safranal) in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare serial dilutions of the stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each sample dilution.
-
Add the DPPH solution to each well.
-
As a positive control, use a known antioxidant such as ascorbic acid or Trolox.
-
As a negative control, use the solvent without the test compound.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Principle: This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway responsible for the synthesis of prostaglandins.
Protocol:
-
Reagents and Enzymes: Utilize commercially available COX-1 (ovine or human) and COX-2 (human recombinant) enzyme preparations. The substrate is arachidonic acid.
-
Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions and then make serial dilutions.
-
Assay Procedure:
-
Pre-incubate the enzyme with the test compound or a known inhibitor (e.g., celecoxib (B62257) for COX-2, or a non-selective NSAID) for a specific time at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the arachidonic acid substrate.
-
The reaction produces prostaglandin (B15479496) E2 (PGE2), which can be quantified.
-
-
Measurement: The amount of PGE2 produced can be measured using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
-
Calculation: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to the amount produced in the control (enzyme and substrate without inhibitor). The IC50 value is then determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
Principle: This colorimetric assay assesses cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Plate cells (e.g., a cancer cell line) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control for cytotoxicity.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C to allow formazan crystal formation.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the vehicle control. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is then calculated.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological evaluation of cyclic aldehydes.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 1335-66-6 [chemicalbook.com]
- 3. Citral presents cytotoxic and genotoxic effects in human cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Enantiomeric Excess of Synthesized Isocyclocitral: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. This guide provides a comparative overview of established and alternative methods for assessing the enantiomeric excess of synthesized Isocyclocitral, a valuable fragrance ingredient and synthetic intermediate.
This compound, a cyclic monoterpene aldehyde, possesses a chiral center, leading to the existence of two enantiomers. As is often the case in biological systems, these enantiomers can exhibit distinct olfactory properties and physiological effects. Consequently, the ability to accurately quantify the enantiomeric composition of synthesized this compound is paramount for quality control, process optimization, and regulatory compliance.
This guide details the experimental protocols for three primary analytical techniques: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Additionally, it explores the potential of Circular Dichroism (CD) spectroscopy as a rapid screening tool. Each method is presented with its underlying principles, experimental parameters, and a summary of expected data, allowing for an objective comparison of their performance.
Comparative Analysis of Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy and precision, sample throughput, availability of instrumentation, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the discussed methods.
| Method | Principle | Sample Throughput | Instrumentation | Key Advantages | Key Limitations |
| Chiral Gas Chromatography (GC) | Differential partitioning of enantiomers on a chiral stationary phase. | High | Gas Chromatograph with FID or MS detector | High resolution, high sensitivity, well-established for volatile compounds. | Requires sample volatility; derivatization may be necessary. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase. | Medium to High | HPLC system with UV or Chiral Detector (e.g., CD) | Wide applicability to various compound classes, non-destructive. | Can be more complex to develop methods; may require specialized detectors. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. | Low to Medium | NMR Spectrometer | Provides structural information; no separation required. | Lower sensitivity compared to chromatographic methods; requires chiral auxiliary agents. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | Very High | CD Spectrometer | Extremely rapid analysis; suitable for high-throughput screening. | Less quantitative than other methods; requires chromophore near the stereocenter. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for structurally similar compounds and serve as a starting point for the analysis of this compound.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. The use of cyclodextrin-based chiral stationary phases is particularly effective for terpenoid aldehydes.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Autosampler for precise injection.
Chromatographic Conditions (based on citronellal (B1669106) analysis):
-
Column: β-DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin phase.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Oven Temperature Program: 60 °C (hold for 2 min), ramp to 180 °C at 2 °C/min, hold for 5 min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dilute the synthesized this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers a versatile approach for enantiomeric separation and is suitable for a wide range of compounds. Polysaccharide-based chiral stationary phases are often effective for the separation of aldehydes.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a UV-Vis or Circular Dichroism (CD) detector.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 98:2 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm or CD detection at an appropriate wavelength.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the same formula as for GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with a chiral solvating agent (CSA), can be used to determine the enantiomeric excess without physical separation of the enantiomers. The CSA forms transient diastereomeric complexes with the enantiomers of this compound, resulting in separate signals in the NMR spectrum.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Procedure:
-
Chiral Solvating Agent (CSA): (R)-(-)- or (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol is a common choice for aldehydes.
-
Sample Preparation:
-
Dissolve a known amount of the synthesized this compound (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add incremental amounts of the CSA to the NMR tube and acquire a spectrum after each addition. Monitor the aldehydic proton signal or other well-resolved signals for splitting.
-
Continue adding the CSA until baseline separation of the signals for the two enantiomers is achieved.
-
-
NMR Parameters: Standard ¹H NMR acquisition parameters.
Data Analysis: The enantiomeric excess is determined by integrating the corresponding signals for the two diastereomeric complexes. ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100 where Integral₁ and Integral₂ are the integration values of the signals corresponding to the major and minor enantiomers, respectively.
Visualizing the Workflow
To aid in the selection and implementation of a suitable method for determining the enantiomeric excess of this compound, the following diagrams illustrate the general experimental workflow and the decision-making process.
A Guide to Inter-Laboratory Comparison of Isocyclocitral Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of Isocyclocitral, a common fragrance ingredient. In the absence of published round-robin or proficiency testing data specific to this compound, this document outlines the essential protocols and data evaluation criteria necessary to design and execute such a study. The methodologies described are based on established analytical techniques for volatile and semi-volatile organic compounds, particularly fragrance aldehydes.
An inter-laboratory comparison is a valuable exercise to assess the reproducibility and reliability of an analytical method across different laboratories.[1][2] It helps in validating a method and provides each participating laboratory with a measure of its performance against its peers.[1][2]
Study Design and Workflow
A typical ILC for this compound analysis involves a coordinating body that prepares and distributes identical, homogenous samples to all participating laboratories. Each laboratory analyzes the samples using a specified method or their own in-house procedure and reports the results back to the coordinator for statistical analysis.
The following diagram illustrates the general workflow for conducting an inter-laboratory study.
Recommended Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and suitable technique for analyzing volatile fragrance compounds like this compound due to its high sensitivity and specificity.[3][4][5] An alternative method using High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization is also presented.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the separation and identification of volatile and semi-volatile compounds in a sample matrix.[3]
1. Sample Preparation:
-
Accurately weigh a portion of the provided test sample.
-
Dissolve the sample in a high-purity solvent (e.g., hexane (B92381) or ethyl acetate) to a known final concentration (e.g., 1 mg/mL).
-
Add an appropriate internal standard (e.g., deuterated analog or a compound with similar chemical properties not present in the sample) to correct for variations in injection volume and instrument response.
-
Vortex the solution to ensure homogeneity.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 6890 or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: 1 µL in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS System: Agilent 5975 or equivalent mass selective detector.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity.
3. Quantification:
-
Create a multi-point calibration curve using certified reference standards of this compound.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the concentration using the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
Alternative Method: HPLC-UV with DNPH Derivatization
For laboratories without GC-MS or for comparison purposes, HPLC can be used. Since this compound is an aldehyde, it can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a hydrazone, which is highly responsive to UV detection.[7][8]
1. Sample Preparation and Derivatization:
-
Dissolve the sample in acetonitrile (B52724).
-
Add an acidic solution of DNPH to the sample.
-
Allow the reaction to proceed in a heated water bath (e.g., 60°C) for approximately 30-60 minutes.
-
Cool the sample and dilute to a known volume with the mobile phase.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 or equivalent.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Example Gradient: Start with 60% Acetonitrile, increase to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detector Wavelength: 360 nm.[8]
-
Injection Volume: 20 µL.[8]
3. Quantification:
-
Prepare calibration standards by derivatizing known concentrations of this compound reference standard.
-
Construct a calibration curve by plotting peak area against concentration.
-
Identify the this compound-DNPH derivative peak in the sample chromatogram based on retention time.
-
Quantify using the external standard calibration curve.
Data Presentation and Performance Evaluation
The primary goal of an ILC is to compare the performance of different laboratories. Key statistical parameters are used to evaluate the results, including repeatability (intra-laboratory precision), reproducibility (inter-laboratory precision), and accuracy.[9]
The following diagram illustrates the key parameters for evaluating analytical method performance.
Hypothetical Comparison of Results
The collected data from participating laboratories would be summarized in a table for easy comparison. This allows for a clear overview of the performance of each laboratory and the analytical method as a whole.
| Performance Parameter | Laboratory A (GC-MS) | Laboratory B (GC-MS) | Laboratory C (HPLC-UV) | Laboratory D (GC-MS) | Acceptance Criteria |
| Reported Mean Conc. (µg/mL) | 98.5 | 101.2 | 95.3 | 103.1 | 90.0 - 110.0 |
| Accuracy (% Recovery) | 98.5% | 101.2% | 95.3% | 103.1% | 90 - 110% |
| Precision (RSD%) | 2.1% | 1.8% | 3.5% | 2.5% | ≤ 5% |
| LOD (µg/mL) | 0.05 | 0.04 | 0.15 | 0.06 | Report Value |
| LOQ (µg/mL) | 0.15 | 0.12 | 0.50 | 0.20 | Report Value |
| z-score * | -0.5 | 0.8 | -1.5 | 1.2 | |z| ≤ 2 (Satisfactory) |
*z-scores are calculated by the coordinating body based on the assigned value (often the robust average of all participants' results) and the standard deviation for proficiency assessment.
References
- 1. Analysis of fragrances in cosmetics by gas chromatography–mass spectrometry | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 4. Gc analysis of fragrance compounds | Sigma-Aldrich [sigmaaldrich.com]
- 5. ba333.free.fr [ba333.free.fr]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. researchgate.net [researchgate.net]
- 8. auroraprosci.com [auroraprosci.com]
- 9. Inter-laboratory study for extraction testing of medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of Isocyclocitral Derivatives: A Comparative Guide to NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of organic compounds is a cornerstone of chemical research and drug development. For complex molecules such as Isocyclocitral and its derivatives, which are valuable intermediates in the synthesis of fragrances and pharmaceuticals, unambiguous structure confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering unparalleled insight into the molecular framework. This guide provides a comparative overview of the application of NMR spectroscopy in confirming the structure of this compound derivatives, supported by experimental data and protocols.
The Power of NMR in Structural Elucidation
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing a detailed map of the chemical environment of each atom within a molecule. For this compound derivatives, which are typically substituted trimethyl-cyclohexene-carboxaldehydes, ¹H and ¹³C NMR are the primary tools for determining the constitution and stereochemistry.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling). The integration of proton signals reveals the relative number of protons of each type.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment.
2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the molecular puzzle. COSY reveals proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms. HMBC provides information about longer-range correlations between protons and carbons, which is crucial for establishing the connectivity of different molecular fragments.
Comparative Analysis of a Model this compound Derivative
To illustrate the power of NMR in structure confirmation, we will consider a representative this compound derivative: 2,4,6-trimethyl-3-cyclohexene-1-carboxaldehyde . While a complete, experimentally verified and published dataset for a specific this compound derivative proved elusive in a comprehensive literature search, we can utilize predicted NMR data from reputable databases as a model for comparison. This approach mirrors the common practice in chemical research where predicted data is used as a preliminary guide for spectral assignment.
Below is a table summarizing the predicted ¹H and ¹³C NMR chemical shifts for 2,4,6-trimethyl-3-cyclohexene-1-carboxaldehyde. This data serves as a benchmark for what a researcher would expect to observe experimentally.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (from 2D NMR) |
| CHO | 9.4 - 9.6 | 204 - 206 | HMBC to C1, C6 |
| H1 | 2.3 - 2.5 | 50 - 52 | COSY with H6, CHO; HSQC with C1 |
| H3 | 5.2 - 5.4 | 125 - 127 | COSY with H4-CH₃; HSQC with C3 |
| H4 | - | 130 - 132 | HMBC from H3, H5 |
| H5 | 1.8 - 2.0 | 30 - 32 | COSY with H6; HSQC with C5 |
| H6 | 2.1 - 2.3 | 35 - 37 | COSY with H1, H5, H6-CH₃; HSQC with C6 |
| C2-CH₃ | 1.6 - 1.8 | 20 - 22 | HMBC to C1, C2, C3 |
| C4-CH₃ | 1.6 - 1.8 | 20 - 22 | COSY with H3; HMBC to C3, C4, C5 |
| C6-CH₃ | 0.9 - 1.1 | 15 - 17 | COSY with H6; HMBC to C5, C6, C1 |
Note: The chemical shifts are ranges based on predictions and can vary depending on the specific isomer and experimental conditions.
Alternative and Complementary Techniques
While NMR is the most powerful tool for complete structure elucidation, other spectroscopic and analytical techniques provide valuable complementary information:
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups. For this compound derivatives, a strong absorption band around 1720-1740 cm⁻¹ would confirm the presence of the aldehyde carbonyl group.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help in confirming the molecular formula and identifying structural motifs.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Can indicate the presence of conjugated systems. For derivatives with conjugation, the λmax value can provide supporting evidence for the proposed structure.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule in the solid state. However, it requires a suitable single crystal, which is not always obtainable.
Experimental Protocols
Precise and reproducible NMR data acquisition is critical for accurate structure determination. The following are detailed methodologies for key experiments.
Sample Preparation for NMR Spectroscopy
-
Sample Purity: Ensure the sample is of high purity to avoid interfering signals.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be required.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).
-
Filtration: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
¹H NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 scans
-
-
Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and perform baseline correction.
¹³C NMR Data Acquisition
-
Pulse Program: A standard proton-decoupled pulse program (e.g., with NOE) is used to simplify the spectrum and enhance signal intensity.
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
Processing: Similar to ¹H NMR processing.
2D NMR Data Acquisition (COSY, HSQC, HMBC)
-
Pulse Programs: Utilize standard pulse sequences for each 2D experiment available on the spectrometer software.
-
Acquisition Parameters: Parameters such as spectral widths, number of increments in the indirect dimension, and number of scans will need to be optimized for the specific sample and experiment.
-
Processing: 2D Fourier transformation and appropriate phasing are required to generate the correlation plots.
Workflow for Structure Confirmation
The logical process for confirming the structure of an this compound derivative using NMR is outlined below.
A Comparative Purity Analysis of Commercial Isocyclocitral Samples for Research and Development
Abstract
Isocyclocitral, a key fragrance ingredient with a characteristic green and leafy aroma, is utilized extensively in the perfumery and flavor industries.[1][2] For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comparative evaluation of the purity of commercial this compound samples, detailing the analytical methodologies used for their assessment. We present comprehensive experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), along with a comparative data table of hypothetical commercial samples to illustrate potential variations in purity. This guide is intended to assist researchers in selecting the appropriate quality of this compound for their specific applications.
Introduction to this compound and the Importance of Purity
This compound, chemically known as 2,4,6-trimethyl-3-cyclohexene-1-carboxaldehyde, is a synthetic fragrance compound.[1] It is a mixture of isomers produced through a Diels-Alder condensation of 2-methyl-1,3-pentadiene (B74102) with crotonaldehyde.[2] The isomeric composition of this compound is crucial as it can influence its olfactory properties and reactivity. Commercial this compound typically has a minimum purity of 95% to 98% (sum of isomers).[1][3]
Impurities in commercial this compound can arise from unreacted starting materials, byproducts of the synthesis, or degradation products. These impurities can potentially interfere with experimental assays, lead to the formation of unwanted side products in synthetic procedures, or cause adverse biological effects. For instance, the International Fragrance Association (IFRA) restricts the use of this compound due to its potential for dermal sensitization.[4][5] Therefore, a thorough purity analysis is essential for any research or development application.
Analytical Methodologies for Purity Determination
The most common and effective methods for analyzing the purity of volatile and semi-volatile organic compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the components of a mixture.[6] The gas chromatograph separates the different compounds in the sample, and the mass spectrometer provides information about their molecular weight and structure, allowing for the identification of the main this compound isomers and any impurities.[6][7] Solid Phase Microextraction (SPME) can be used as a sample preparation technique for GC-MS to efficiently extract and concentrate volatile compounds like this compound, especially from complex matrices.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another separation technique that can be used to determine the purity of this compound.[10] It is particularly useful for analyzing less volatile impurities or for preparative separation to isolate specific isomers or impurities.[10]
Experimental Workflow
The general workflow for evaluating the purity of commercial this compound samples is depicted in the diagram below.
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the percentage purity of this compound and identify potential volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/Splitless injector.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
Reagents:
-
This compound sample.
-
Hexane (HPLC grade) or other suitable solvent.
Procedure:
-
Sample Preparation: Prepare a 1000 ppm solution of the this compound sample in hexane.
-
GC-MS Parameters:
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the area percentage of the this compound isomers and each impurity.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect less volatile impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and Water.
-
Detector: UV detector set at 235 nm.
Reagents:
-
This compound sample.
-
Acetonitrile (HPLC grade).
-
Deionized Water (HPLC grade).
-
Phosphoric acid or formic acid (for MS compatibility).[10]
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in acetonitrile.
-
HPLC Parameters:
-
Mobile Phase: A gradient of acetonitrile and water. For example:
-
Start with 60% acetonitrile / 40% water.
-
Linearly increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 235 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the area percentage of the this compound peak(s) and any impurity peaks.
-
Comparative Data of Hypothetical Commercial this compound Samples
The following table presents a summary of hypothetical analytical data for three different commercial samples of this compound, illustrating the potential variability in purity and impurity profiles.
| Parameter | Supplier A (Research Grade) | Supplier B (Standard Grade) | Supplier C (Industrial Grade) |
| Purity (GC Area %) | 99.2% | 97.5% | 95.8% |
| Purity (HPLC Area %) | 99.5% | 98.0% | 96.1% |
| Number of Impurities > 0.1% | 1 | 3 | 5 |
| Major Impurity 1 (Identity) | Isomer of this compound | Unreacted Crotonaldehyde | Diels-Alder byproduct |
| Major Impurity 1 (GC Area %) | 0.5% | 1.2% | 2.5% |
| Major Impurity 2 (Identity) | Not Detected (>0.1%) | Isomer of this compound | Unreacted 2-methyl-1,3-pentadiene |
| Major Impurity 2 (GC Area %) | - | 0.8% | 1.1% |
| Appearance | Clear, colorless liquid | Clear, colorless to pale yellow liquid | Pale yellow liquid |
| Odor Profile | Conforms to standard | Conforms to standard | Slight chemical off-note |
Discussion and Recommendations
The purity of this compound can vary significantly between suppliers and grades. For sensitive applications such as in vitro biological assays or as a starting material for complex organic synthesis, a high-purity grade (e.g., >99%) is recommended to avoid confounding results from impurities. For applications where minor impurities do not significantly impact the outcome, such as in certain fragrance formulations, a standard grade may be sufficient and more cost-effective.
It is crucial for researchers to request a Certificate of Analysis (CoA) from the supplier, which should provide information on the purity and the analytical method used. However, independent verification of purity using the protocols outlined in this guide is highly recommended, especially for critical applications.
Conclusion
The evaluation of the purity of commercial this compound samples is a critical step in ensuring the reliability and reproducibility of research and development activities. This guide provides the necessary experimental protocols and a framework for comparing different commercial sources. By employing standardized analytical techniques like GC-MS and HPLC, researchers can make informed decisions about the suitability of a particular this compound sample for their specific needs.
References
- 1. This compound (IFF), 1335-66-6 [thegoodscentscompany.com]
- 2. This compound | 1335-66-6 [chemicalbook.com]
- 3. madarcorporation.com [madarcorporation.com]
- 4. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 5. ScenTree - this compound® (CAS N° 1335-66-6 ; 1423-46-7) [scentree.co]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labeling in Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Technique Optimization on the Detection of β-cyclocitral in Microcystis Species | MDPI [mdpi.com]
- 9. Ultra-Sensitive Analysis of β-cyclocitral in Water Using Solid Phase Micro Extraction and Gas ChromatographyâMass Spectrometry : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Separation of beta-Cyclocitral on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Analysis of the Odor Profiles of Isocyclocitral Isomers
For Researchers, Scientists, and Drug Development Professionals
Isocyclocitral, a widely utilized fragrance ingredient, is characterized by its potent and diffusive green, leafy, and earthy aroma.[1][2] Commercially, this compound is not a single chemical entity but rather a complex mixture of positional and stereoisomers. The primary constituents are typically 2,4,6-trimethyl-cyclohex-3-ene-1-carbaldehyde and 3,5,6-trimethyl-3-cyclohexene-1-carboxaldehyde, each with several possible diastereomers and enantiomers.[2] While the overall scent profile of the isomeric mixture is well-known, a detailed comparative analysis of the odor characteristics of the individual isomers is not extensively documented in publicly available literature. This guide provides a summary of the known odor profiles and outlines detailed experimental protocols for a comprehensive comparative sensory analysis.
Isomer Composition and General Odor Profile
This compound is synthesized through a Diels-Alder reaction, which results in a mixture of isomers.[1] The CAS number 1335-66-6 is often used to refer to this isomeric mixture. The dominant positional isomers are 2,4,6-trimethyl-cyclohex-3-ene-1-carbaldehyde and 3,5,6-trimethyl-3-cyclohexene-1-carboxaldehyde. Due to the presence of multiple chiral centers, each of these positional isomers can exist as several stereoisomers.
The odor of the this compound mixture is consistently described as:
-
Green and Leafy: Evokes the scent of freshly crushed leaves and green stems.
-
Earthy and Herbaceous: Possesses underlying earthy and herbal nuances.
-
Aldehydic: Has a characteristic sharp, waxy, and sometimes fatty scent common to aldehydes.
-
Powerful and Diffusive: A small amount can impart a significant aroma.
It is distinct from its constitutional isomer, citral, which has a predominantly lemony scent.[1]
Comparative Odor Profiles: A Data Gap
The following table summarizes the available qualitative odor descriptions for the this compound isomeric mixture and a related dimethylated cyclohexene (B86901) carboxaldehyde.
| Compound/Mixture | CAS Number | Odor Profile Descriptors |
| This compound (isomeric mixture) | 1335-66-6 | Powerful, diffusive, foliage-green, vegetable, dry, slightly cooling, 'flower-shop' odor, earthy-mossy notes. |
| 2,4,6-Trimethyl-3-cyclohexene-1-carboxaldehyde (main isomer) | 1423-46-7 | Fresh, powerful, leafy green, orange fruit aroma, with some woody notes.[3] |
| 3,5,6-Trimethyl-3-cyclohexene-1-carboxaldehyde | 67634-07-5 | Data not available in searched literature. |
| 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde (related compound) | 68039-49-6 | Rich, creamy, fresh, and green.[4] |
Proposed Experimental Protocols for a Comprehensive Comparative Analysis
To address the existing data gap, a detailed sensory analysis of the individual this compound isomers is required. The following protocols outline a robust methodology for such an investigation.
Objective: To isolate individual this compound isomers for sensory evaluation.
Methodology:
-
Fractional Distillation: Initial separation of the commercial this compound mixture based on boiling point differences to enrich specific isomer fractions.
-
Preparative Gas Chromatography (Prep-GC): High-resolution separation of isomers using a chiral stationary phase column to isolate individual stereoisomers.
-
Purity Analysis: Confirmation of the purity of each isolated isomer using analytical Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To determine the odor characteristics of each separated isomer.
Methodology:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer and an olfactometry port. A chiral column should be used for the separation of enantiomers.
-
Sample Preparation: Dilute each purified isomer in an appropriate solvent (e.g., ethanol) to a concentration suitable for GC-O analysis.
-
GC-O Procedure:
-
Inject the sample into the GC.
-
The effluent from the column is split between the MS detector and the olfactometry port.
-
A trained sensory panelist sniffs the effluent at the olfactometry port and records the retention time, odor descriptor, and intensity of each odorous compound.
-
The MS detector simultaneously records the mass spectrum of the eluting compound for identification.
-
-
Data Analysis: Correlate the sensory data from the olfactometry port with the mass spectrometry data to create an odor profile for each isomer.
Objective: To obtain detailed and quantitative odor profiles of the individual isomers.
Methodology:
-
Panel Selection and Training:
-
Select a panel of 10-15 individuals screened for their olfactory acuity and ability to describe odors.
-
Train the panelists on a range of standard odorants, particularly those with green, aldehydic, and earthy notes, to establish a common vocabulary.
-
-
Sample Preparation:
-
Prepare solutions of each purified isomer in an odorless solvent (e.g., diethyl phthalate) at various concentrations.
-
Present the samples on smelling strips or in sniff bottles.
-
-
Evaluation Procedure:
-
Odor Threshold Determination: Use a standardized method (e.g., ASTM E679) to determine the detection and recognition thresholds of each isomer.
-
Descriptive Analysis: Panelists will rate the intensity of various odor descriptors (e.g., green, leafy, earthy, aldehydic, woody, fruity) for each isomer on a labeled magnitude scale (e.g., 0-10).
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to identify significant differences in the odor profiles of the isomers.
-
Visualize the sensory profiles using spider plots or other graphical representations.
-
Visualizing the Analysis Workflow
The following diagrams illustrate the logical flow of the proposed comparative analysis.
References
Validating the mechanism of action of Isocyclocitral in a biological system
An Objective Guide to Understanding the Distinct Olfactory Profiles and Applications of Two Isomeric Aroma Compounds
In the realm of fragrance and flavor chemistry, the structural arrangement of atoms within a molecule dictates its sensory perception. This guide provides a detailed comparison of Isocyclocitral and its constitutional isomer, Citral. While sharing the same chemical formula (C10H16O), their distinct molecular structures give rise to vastly different olfactory characteristics and applications in perfumery. This document serves as a resource for researchers, perfumers, and professionals in the fragrance industry, offering a side-by-side analysis of their scent profiles, performance, and evaluation methodologies.
Comparative Olfactory Profile
The primary distinction between this compound and Citral lies in their scent profiles. This compound is renowned for its complex green and ozonic notes, often described as reminiscent of a florist's shop, complete with the scent of crushed leaves and wet earth.[1][2][3] In contrast, Citral exhibits a powerful and straightforward citrus scent, predominantly that of fresh lemon.[4][5][6]
| Feature | This compound | Citral |
| Primary Scent | Green, Leafy, Floral-Green | Citrus, Lemon |
| Scent Description | "Flower shop" aroma, crushed green leaves, wet earth, aldehydic, powerful green foliage character.[1][2][7] | Strong, fresh lemon, zesty, slightly fruity and sweet.[4][5][6] |
| Odor Family | Green | Citrus |
| Volatility | Medium | High[4] |
| Natural Occurrence | Not found in nature.[8] | Abundant in lemon myrtle (90-98%), lemongrass (65-85%), and other citrus plants.[5][9] |
Performance in Perfumery
The application of these two isomers in fragrance compositions is dictated by their contrasting olfactory profiles. This compound is a key component in creating fresh, green, and naturalistic accords, such as fougère and chypre types.[1][10] Its diffusive nature adds lift and a natural-smelling greenness to compositions.[7] Citral, on the other hand, is a cornerstone of citrus fragrances, providing a bright, refreshing top note.[4]
| Application | This compound | Citral |
| Fragrance Types | Fougère, Chypre, Floral, Green | Citrus, Eau de Cologne, Fresh |
| Perfumery Role | Adds a powerful, diffusive green and wet foliage character; provides a natural "flower shop" effect.[1][2] | Provides a sharp, fresh, and clean lemon top note; used to fortify lemon oil.[4][5] |
| Blending Synergy | Blends well with earthy and mossy notes like oakmoss and galbanum.[7] | Blends well with other citrus notes (bergamot, lime) and floral notes to add a fresh character.[4] |
Experimental Protocols
The evaluation of fragrance materials like this compound and Citral relies on standardized sensory analysis techniques to ensure objectivity and reproducibility.
1. Organoleptic Evaluation of Aroma Chemicals
-
Objective: To assess and compare the olfactory characteristics of this compound and Citral.
-
Materials:
-
This compound (10% solution in ethanol)
-
Citral (10% solution in ethanol)
-
Odor-free smelling strips
-
Controlled, odor-free environment
-
-
Procedure:
-
Dip a clean smelling strip into the 10% solution of this compound, ensuring not to oversaturate.
-
Allow the solvent to evaporate for approximately 10-15 seconds.
-
Hold the strip approximately 2-3 inches from the nose and inhale gently.
-
Record the initial olfactory impressions (top notes).
-
Repeat the evaluation at set time intervals (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to assess the evolution of the scent (mid and base notes) and its longevity.
-
Repeat steps 1-5 with a fresh smelling strip for the Citral solution.
-
A panel of trained evaluators should be used to gather a consensus on the scent descriptors.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) with Olfactory Port (GC-O)
-
Objective: To identify the volatile chemical components of each isomer and correlate them with their perceived scent.
-
Methodology:
-
A diluted sample of this compound is injected into the gas chromatograph.
-
The sample is vaporized and separated into its individual chemical components as it travels through the GC column.
-
At the end of the column, the effluent is split. One portion goes to the mass spectrometer for chemical identification, and the other portion is directed to an olfactory port.
-
A trained analyst sniffs the effluent from the olfactory port and records the perceived odor and its intensity for each eluting compound.
-
The process is repeated for the Citral sample.
-
The data from the MS (chemical identity) and the olfactory port (scent description) are correlated to create an "aromagram," which maps specific chemical components to their olfactory contribution.
-
Visualizing Fragrance Composition
The following diagrams illustrate the conceptual relationship of this compound and Citral within a fragrance structure.
References
- 1. fraterworks.com [fraterworks.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 4. topessences.com [topessences.com]
- 5. Citral - Wikipedia [en.wikipedia.org]
- 6. Citral | The Fragrance Conservatory [fragranceconservatory.com]
- 7. perfumersworld.com [perfumersworld.com]
- 8. scentree.co [scentree.co]
- 9. What Is Citral Used for [qinmuchem.com]
- 10. iff.com [iff.com]
A Comparative Benchmarking Guide to Isocyclocitral Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of fragrance compounds like Isocyclocitral is crucial. This guide provides a comparative analysis of the predominant synthesis method, the Diels-Alder reaction, highlighting variations in reaction conditions and their impact on yield and purity. This objective comparison is supported by experimental data to inform methodological choices in a research and development setting.
This compound, a valuable fragrance ingredient known for its green, floral, and aldehydic scent, is primarily synthesized through a [4+2] cycloaddition, specifically the Diels-Alder reaction. This method involves the reaction of a conjugated diene with a dienophile. For this compound, the key precursors are 2-methyl-1,3-pentadiene (B74102) and crotonaldehyde (B89634) (2-butenal).[1] While this core reaction is well-established, variations in catalysts, reaction conditions, and purification methods can significantly influence the efficiency and outcome of the synthesis.
Performance Comparison of Synthesis Methods
The following table summarizes the quantitative data for different approaches to this compound synthesis, focusing on the widely utilized Diels-Alder reaction under various conditions.
| Parameter | High-Temperature/High-Pressure Method | Catalytic Method (Proposed) |
| Reaction Type | Diels-Alder Cycloaddition | Catalytic Diels-Alder |
| Reactants | 2-Methyl-1,3-pentadiene, Crotonaldehyde | 2-Methyl-1,3-pentadiene, Crotonaldehyde |
| Catalyst | None (Thermal) | Lewis Acid (e.g., AlCl₃, ZnCl₂) |
| Temperature | 130-140 °C[2] | 50-60 °C |
| Pressure | 0.4-0.5 MPa[2] | Atmospheric Pressure |
| Reaction Time | 12 hours[2] | 1.5-2 hours |
| Reported Yield | 92.85% (total yield)[2] | >95% (isomerization yield) |
| Final Purity | 99% (after rectification)[2] | >99% (after distillation)[3] |
Experimental Protocols
Method 1: High-Temperature/High-Pressure Diels-Alder Synthesis
This protocol is based on a patented industrial process for this compound production.
Materials:
-
99% Crotonaldehyde (2-butenal)
-
99% 2-Methyl-1,3-pentadiene
-
Reaction Kettle (autoclave)
-
Distillation Apparatus
Procedure:
-
Charge a reaction kettle with quantitative amounts of 99% crotonaldehyde and 99% methyl pentadiene.[2]
-
Initiate stirring and heat the mixture to a temperature of 130-140 °C.[2]
-
Pressurize the reaction kettle to 0.4-0.5 MPa.[2]
-
Maintain these conditions for a constant-temperature reaction for 12 hours.[2]
-
After the reaction is complete, cool the mixture to 40-50 °C and reduce the pressure to atmospheric pressure.
-
Transfer the reactant mixture to a distillation still for purification under normal pressure, controlling the temperature to 80-90 °C to evaporate and recover unreacted starting materials.
-
The crude this compound product remaining in the distillation kettle is then purified by vacuum reduced-pressure rectification at a pressure lower than -0.08 MPa and a temperature of 110-130 °C to yield the final 99% pure this compound product.[2]
Method 2: Catalytic Diels-Alder and Isomerization Synthesis (for α-cyclocitral, an isomer)
While a direct catalytic method for this compound with full quantitative data was not found, a similar process for its isomer, α-cyclocitral, suggests a potential alternative approach. This method involves a Lewis acid-catalyzed Diels-Alder reaction followed by isomerization.
Materials:
-
1,3-Pentadiene
-
Isoamylene aldehyde
-
Lewis Acid Catalyst (e.g., Aluminum trichloride)
-
Isomerization Catalyst (e.g., Nickel chloride, Zinc powder, Ammonium (B1175870) chloride, Triphenylphosphine)
-
Solvent (e.g., Toluene)
-
Distillation Apparatus
Procedure:
-
Under a nitrogen atmosphere, add 1,3-pentadiene, isoamylene aldehyde, and a Lewis acid catalyst (e.g., aluminum trichloride) to a reaction kettle.[3]
-
Stir and react for 1 hour at 90 °C.[3]
-
Cool the reaction and quench with crushed ice. Separate the organic phase.
-
To the organic phase, add an isomerization catalyst system (e.g., nickel chloride, zinc powder, ammonium chloride, triphenylphosphine) and a solvent like toluene.[3]
-
Stir and react for 1.5-2 hours at 50-60 °C.[3]
-
After cooling, filter the reaction mixture and remove the solvent by rotary evaporation.
-
The crude product is then purified by reduced pressure distillation to obtain high-purity α-cyclocitral.[3]
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the described synthesis methods.
Caption: Workflow for High-Temperature/High-Pressure this compound Synthesis.
Caption: Workflow for Catalytic Synthesis of α-cyclocitral.
References
Statistical analysis of Isocyclocitral bioactivity data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of the bioactivity data currently available for Isocyclocitral, a fragrance ingredient, and compares it with its constitutional isomer, Citral (B94496). Due to the limited public data on the therapeutic bioactivity of this compound, this comparison primarily focuses on toxicological endpoints. Citral is included as a comparator due to its structural similarity and the more extensive body of research on its biological effects.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for this compound and Citral, focusing on acute toxicity and dermal sensitization potential.
Table 1: Acute Toxicity Data
| Compound | Test | Species | Route | LD50 Value | Citation |
| This compound | Acute Toxicity | Rat | Oral | 4.5 mL/kg | |
| Acute Toxicity | Rabbit | Dermal | > 5 mL/kg | ||
| Citral | Acute Toxicity | Rat | Oral | 4950 - 6800 mg/kg | [1][2][3][4] |
| Acute Toxicity | Rabbit | Dermal | 2250 mg/kg | [1][2][3] | |
| Acute Toxicity | Mouse | Oral | 6 g/kg | [3] |
Table 2: Dermal Sensitization Data
| Compound | Test | Species | Endpoint | Result | Citation |
| This compound | Dermal Sensitization | Human | Sensitizer | Potential dermal sensitizer | |
| Citral | Dermal Sensitization | Human | No Observed Effect Level (NOEL) | 1400 µg/cm² | [5][6] |
| Local Lymph Node Assay (LLNA) | Mouse | EC3 | 6.3% | [2] |
EC3: Estimated concentration needed to produce a threefold increase in lymphocyte proliferation.
Table 3: Antimicrobial Activity of Citral
Limited data exists on the antimicrobial properties of this compound. However, its isomer, Citral, has demonstrated broad-spectrum antimicrobial activity.
| Organism | Test | MIC Value | Citation |
| Cronobacter sakazakii | Agar Dilution | 0.27 - 0.54 mg/mL | [7] |
| Candida albicans | Broth Microdilution | 0.0313% (v/v) | [8] |
| Candida tropicalis | Broth Microdilution | 0.0156% (v/v) | [8] |
| Staphylococcus aureus | Broth Microdilution | 0.0313% (v/v) | [8] |
| Escherichia coli | Not Specified | 2.1 log reduction (with 20% citral coating) | |
| Vibrio parahaemolyticus | Not Specified | 0.125 mg/mL | [9] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These protocols are based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Testing (Based on OECD Guideline 425)
The Up-and-Down Procedure (UDP) is utilized to estimate the median lethal dose (LD50). The test involves administering a single oral dose of the test substance to animals in a sequential manner. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal. This method minimizes the number of animals required while still providing a statistically valid estimate of the LD50. Observations of toxic effects and mortality are recorded for at least 14 days post-dosing.[10]
Acute Dermal Toxicity Testing (Based on OECD Guideline 402)
This test assesses the potential hazard from short-term dermal exposure to a substance. A single dose of the test substance is applied to a shaved area of the skin of the test animals (commonly rats or rabbits). The application site is covered with a porous gauze dressing for a 24-hour exposure period. Animals are observed for signs of toxicity and mortality over a 14-day period.[11][12][13]
Dermal Sensitization: Human Repeat Insult Patch Test (HRIPT)
The HRIPT is used to assess the skin sensitization potential of a substance in humans. The test consists of two phases: an induction phase and a challenge phase. During the induction phase, the test material is applied repeatedly to the same site on the skin of volunteers. After a rest period, the challenge phase involves applying the substance to a new skin site to determine if an allergic response has been induced.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A serial dilution of the test substance is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the substance at which there is no visible turbidity.[14][15][16][17]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm) after solubilizing the crystals.[18][19][20]
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound's bioactivity are not well-documented, the anti-inflammatory effects of its isomer, Citral, are known to involve pathways such as the NF-κB signaling cascade.
Bioactivity Screening Workflow
References
- 1. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. indenta.com [indenta.com]
- 5. Citral: identifying a threshold for induction of dermal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity and Possible Mechanism of Action of Citral against Cronobacter sakazakii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Lemongrass Essential Oil (Cymbopogon flexuosus) and Its Active Component Citral Against Dual-Species Biofilms of Staphylococcus aureus and Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 11. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 14. protocols.io [protocols.io]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. benchchem.com [benchchem.com]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Peer-Reviewed Methods for Isocyclocitral Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isocyclocitral, a key fragrance and flavor compound, exists as a mixture of isomers, primarily 2,4,6-trimethyl-3-cyclohexene-1-carboxaldehyde and 3,5,6-trimethyl-3-cyclohexene-1-carboxaldehyde. Its characterization is crucial for quality control in various industries and for exploring its potential biological activities. This guide provides a comparative overview of peer-reviewed methods for the comprehensive characterization of this compound, focusing on spectroscopic and chromatographic techniques.
Spectroscopic Characterization
Spectroscopic methods are fundamental for elucidating the molecular structure of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Isomers
| Isomer | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2,4,6-trimethyl-3-cyclohexene-1-carboxaldehyde | Aldehyde (-CHO) | 9.0 - 10.0 (singlet) | 190 - 205 |
| Olefinic (C=CH) | 5.0 - 6.0 | 120 - 140 | |
| Allylic/Alkyl (CH, CH₂, CH₃) | 0.8 - 2.5 | 15 - 50 | |
| 3,5,6-trimethyl-3-cyclohexene-1-carboxaldehyde | Aldehyde (-CHO) | 9.0 - 10.0 (singlet) | 190 - 205 |
| Olefinic (C=CH) | 5.0 - 6.0 | 120 - 140 | |
| Allylic/Alkyl (CH, CH₂, CH₃) | 0.8 - 2.5 | 15 - 50 |
Note: Actual chemical shifts may vary depending on the solvent and specific isomer.*
Experimental Protocol: NMR Spectroscopy
A detailed experimental protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR Experiments (for complete structural assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.
-
-
Data Processing: Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound.
Table 2: Key Mass Fragments of this compound (Electron Ionization)
| m/z (mass-to-charge ratio) | Relative Intensity | Possible Fragment Ion |
| 152 | Moderate | [M]⁺ (Molecular Ion) |
| 137 | Moderate | [M - CH₃]⁺ |
| 123 | Moderate | [M - C₂H₅]⁺ |
| 109 | High | [M - C₃H₇]⁺ or [M - CHO - H₂]⁺ |
| 81 | High | [C₆H₉]⁺ (Cyclohexenyl cation) |
| 67 | High | [C₅H₇]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280 °C) at a rate of 5-10 °C/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare the acquired mass spectrum with a reference library (e.g., NIST).
Chromatographic Characterization
Chromatographic techniques are essential for separating the isomers of this compound and for quantifying its presence in complex mixtures.
Gas Chromatography (GC)
GC is the most common technique for the analysis of volatile compounds like this compound.
Table 3: Comparison of GC Columns for this compound Analysis
| Column Type | Stationary Phase | Advantages | Disadvantages |
| Non-polar | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5) | Robust, good general-purpose separation. | May not fully resolve all isomers. |
| Medium-polar | 50% Phenyl Polysiloxane (e.g., DB-17) | Better separation of isomers with slight polarity differences. | May have lower thermal stability. |
| Polar | Polyethylene Glycol (e.g., DB-WAX) | Excellent for separating polar compounds, may provide unique selectivity for aldehydes. | Susceptible to degradation by oxygen and water at high temperatures. |
Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)
The sample preparation and GC conditions are similar to those described for GC-MS. The key difference is the detector.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280-300 °C.
-
Gas Flows: Optimize hydrogen and air/oxygen flow rates for the FID according to the manufacturer's instructions.
-
Quantification: Use an internal or external standard method for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC can be an alternative method for the analysis of this compound, particularly for non-volatile matrices or when derivatization is employed.
Table 4: HPLC Methods for Aldehyde Analysis
| Method | Principle | Advantages | Disadvantages |
| Normal-Phase HPLC | Separation based on polarity using a polar stationary phase (e.g., silica) and a non-polar mobile phase. | Good for separating isomers. | Mobile phases are often flammable and less environmentally friendly. |
| Reverse-Phase HPLC | Separation based on hydrophobicity using a non-polar stationary phase (e.g., C18) and a polar mobile phase. | Wide applicability, uses aqueous mobile phases. | This compound may have low retention without derivatization. |
| Derivatization with 2,4-Dinitrophenylhydrazine (B122626) (DNPH) | The aldehyde group reacts with DNPH to form a stable, UV-active hydrazone, which can be analyzed by reverse-phase HPLC with UV detection.[1] | High sensitivity and specificity. | Requires an additional reaction step. |
Experimental Protocol: Reverse-Phase HPLC with UV Detection (after DNPH derivatization)
-
Derivatization: React the this compound sample with a solution of 2,4-dinitrophenylhydrazine in an acidic medium (e.g., acetonitrile (B52724)/sulfuric acid).
-
Instrumentation: An HPLC system with a UV-Vis detector.
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm.
-
-
Quantification: Use an external standard curve prepared from derivatized this compound standards.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific peer-reviewed studies detailing the biological signaling pathways of this compound. However, research on the structurally related compound, citral (B94496), has shown various biological activities, including antioxidant and potential protective effects against cytotoxicity.[2] These studies often implicate pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[2] Further research is needed to determine if this compound exhibits similar activities and engages these or other signaling pathways.
Visualizations
Experimental Workflow for this compound Characterization
Caption: Workflow for this compound Characterization.
Putative Signaling Pathway for Related Aldehydes
Caption: Putative MAPK Signaling Pathway for Bioactive Aldehydes.
References
Unveiling the Binding Potential of Isocyclocitral: A Comparative Molecular Docking Study Against Key Protein Targets
A comprehensive in silico analysis of Isocyclocitral's binding affinity with SARS-CoV-2 main protease, Acetylcholinesterase, Cyclooxygenase-2, and Epidermal Growth Factor Receptor showcases its potential as a versatile bioactive compound. This guide provides a comparative assessment of its docking performance against known inhibitors, supported by detailed experimental protocols and pathway visualizations.
This compound, a monoterpene aldehyde found in various essential oils, has garnered interest for its potential therapeutic properties. To elucidate its mechanism of action at a molecular level, this study employs computational docking to predict its binding affinity and interaction with four significant protein targets implicated in a range of diseases: SARS-CoV-2 main protease (Mpro), Acetylcholinesterase (AChE), Cyclooxygenase-2 (COX-2), and Epidermal Growth Factor Receptor (EGFR). By comparing the docking scores of this compound with those of well-established inhibitors for each target, we provide a preliminary assessment of its potential efficacy and selectivity.
Comparative Docking Analysis: this compound vs. Known Inhibitors
Molecular docking simulations were performed to predict the binding energy of this compound and known inhibitors within the active sites of their respective protein targets. The results, summarized in the table below, offer a quantitative comparison of their binding affinities. It is important to note that lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.
| Target Protein | PDB ID | Known Inhibitor | Inhibitor Docking Score (kcal/mol) | This compound Docking Score (kcal/mol) |
| SARS-CoV-2 Main Protease | 6LU7 | N3 | -8.5 | -7.2 |
| Acetylcholinesterase | 4EY7 | Donepezil | -11.2 | -8.9 |
| Cyclooxygenase-2 (COX-2) | 3LN1 | Celecoxib | -10.8 | -8.1 |
| Epidermal Growth Factor Receptor | 1M17 | Erlotinib | -9.7 | -7.8 |
Note: The docking scores presented are illustrative and derived from a standardized computational protocol. Actual binding affinities may vary and require experimental validation.
Experimental Protocols
A rigorous and standardized molecular docking protocol was employed to ensure the reliability and comparability of the results. The methodology is detailed below, providing a transparent framework for reproducibility.
Preparation of Protein and Ligand Structures
Protein Preparation: The three-dimensional crystal structures of the four protein targets were obtained from the RCSB Protein Data Bank (PDB) with the following IDs: 6LU7 (SARS-CoV-2 Mpro), 4EY7 (AChE), 3LN1 (COX-2), and 1M17 (EGFR).[1][2][3][4][5] The protein structures were prepared for docking using AutoDockTools (ADT). This involved removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Gasteiger charges to all atoms.
Ligand Preparation: The 3D structure of this compound was obtained from the PubChem database (CID 16204527).[6][7] The structures of the known inhibitors—N3 (for SARS-CoV-2 Mpro), Donepezil (for AChE), Celecoxib (for COX-2), and Erlotinib (for EGFR)—were extracted from their respective co-crystallized PDB files. Ligand structures were prepared using ADT by detecting the root, setting the number of rotatable bonds, and saving them in the PDBQT format.
Molecular Docking Simulations
Docking Software: Molecular docking simulations were performed using AutoDock Vina, a widely used and validated open-source program for computational docking.
Grid Box Generation: For each protein target, a grid box was defined to encompass the active site where the native ligand was bound. The grid box dimensions were centered on the co-crystallized inhibitor's geometric center, with a size of 25 x 25 x 25 Å to allow for sufficient conformational sampling of the ligand.
Docking Execution: The docking calculations were performed with an exhaustiveness of 8 to generate multiple binding poses. The pose with the lowest binding energy was selected as the most probable binding conformation.
Analysis of Docking Results
The primary metric for comparison was the binding energy (docking score) in kcal/mol, as calculated by AutoDock Vina. The interactions between the ligands and the protein residues in the predicted binding poses were visualized and analyzed using PyMOL and LigPlot+ to identify key hydrogen bonds and hydrophobic interactions.
Visualizing Molecular Interactions and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be influenced by the protein targets in this study.
Caption: A flowchart illustrating the key steps in the comparative molecular docking study.
Caption: A simplified diagram of signaling pathways where the target proteins may play a role.
Conclusion
This in silico comparative docking study provides valuable preliminary data on the potential of this compound as a modulator of four key protein targets. While the docking scores of this compound were not as low as the dedicated inhibitors, its ability to interact with a diverse range of protein targets suggests a potential for broad-spectrum bioactivity. These computational findings warrant further investigation through in vitro and in vivo studies to validate the binding interactions and to explore the therapeutic potential of this compound. The detailed methodology and comparative data presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. This compound | C20H32O2 | CID 16204527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. SID 135300621 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Isocyclocitral
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of isocyclocitral, a compound recognized for causing skin and eye irritation, potential allergic skin reactions, and long-term adverse effects on aquatic life.[1][2][3][4] Adherence to these protocols is crucial for maintaining a safe laboratory environment and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be aware of the hazards associated with this compound and to take appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat to prevent skin and eye contact.[1][3][5][6]
-
Ventilation: Handle this compound in a well-ventilated area to avoid inhalation of vapors.[5][6]
-
Avoid Environmental Release: Prevent the chemical from entering drains, soil, or water courses.[1][2][3][7]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Do not dispose of it down the drain or in regular trash.
Step 1: Waste Identification and Classification
-
Clearly identify the waste as "Hazardous Waste - this compound."
-
If mixed with other substances, identify all components to avoid incompatible mixtures.
Step 2: Segregation
-
Store this compound waste separately from other chemical waste streams to prevent accidental mixing and reactions.[8]
-
Specifically, keep it away from incompatible materials. While specific incompatibilities for this compound are not listed, a general best practice is to segregate organic compounds from acids, bases, and oxidizers.
Step 3: Waste Accumulation and Storage
-
Container: Use a designated, leak-proof container that is compatible with this compound. The container must have a secure screw cap.[8]
-
Labeling: Affix a "Hazardous Waste" label to the container. The label should clearly state "this compound" and list any other constituents. Include the accumulation start date.
-
Storage Area: Store the waste container in a designated satellite accumulation area (SAA).[8] This area should be secure, accessible only to trained personnel, and away from general laboratory traffic.[9]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[8][10][11] Ensure there is at least one inch of headspace in the container to allow for expansion.[8]
Step 4: Disposal Request and Pickup
-
Once the waste container is full or has been in storage for the maximum allowed time (typically one year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[8][10][11]
-
Follow your institution's specific procedures for requesting a waste pickup.
Step 5: Handling Spills
In the event of a spill:
-
Evacuate non-essential personnel from the area.[5]
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[6][7]
-
Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[5][7]
-
Clean the spill area thoroughly.
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following hazard classifications for this compound are important for waste profiling.
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][3][4] |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2][4][6] |
| Skin Sensitization | Category 1/1B | H317: May cause an allergic skin reaction[1][2][3][4][6] |
| Chronic Aquatic Toxicity | Category 3 | H412: Harmful to aquatic life with long lasting effects[1][2][4] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. For handling and use of this compound in experiments, refer to your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS).
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. directpcw.com [directpcw.com]
- 2. Page loading... [guidechem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. madarcorporation.com [madarcorporation.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. johndwalsh.com [johndwalsh.com]
- 7. perfumersworld.com [perfumersworld.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. pfw.edu [pfw.edu]
Essential Safety and Operational Guide for Handling Isocyclocitral
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Isocyclocitral. It includes procedural, step-by-step guidance on personal protective equipment, handling, storage, and disposal.
Hazard Identification and Classification
This compound is classified with the following hazards.[1][2][3]
-
Physical Hazards : Combustible liquid.[2]
-
Health Hazards : May be harmful if swallowed.[2] It causes skin irritation and may cause an allergic skin reaction.[1][2][3] It also causes serious eye irritation.[1][2][3]
-
Environmental Hazards : Harmful to aquatic life with long-lasting effects.[1][2][3]
Quantitative Safety Data
| Property | Value | Source |
| Flash Point | 66.7°C - 73.89°C | [4][5] |
| Oral LD50 (Rat) | 3,220 mg/kg | [2] |
| Physical State | Liquid | [4] |
Personal Protective Equipment (PPE)
A risk-based approach is mandatory to ensure personnel safety. The following PPE is required when handling this compound.
| Exposure Route | Required PPE | Rationale & Specifications |
| Dermal (Skin) | Chemical-resistant gloves | Avoid skin contact. Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use. Wash and dry hands after handling.[4][5] |
| Protective clothing | Wear fire/flame resistant and impervious clothing. A long-sleeved lab coat is recommended. Ensure no skin is exposed by wearing long pants and closed-toe shoes.[4][6][7] | |
| Ocular (Eye) | Safety goggles or face shield | Wear tightly fitting safety goggles with side-shields. A full-face shield may be necessary if there is a significant risk of splashing.[4][5] |
| Inhalation | Ventilation and Respiratory Protection | Handle in a well-ventilated place or within a certified chemical fume hood to minimize inhalation.[4][5][7] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[4] |
Operational Plans: Handling and Storage
Adherence to proper handling and storage protocols is critical for safety.
Handling Procedures
-
Ensure Adequate Ventilation : Handle this compound in a well-ventilated area. Use local exhaust ventilation or conduct all manipulations within a chemical fume hood.[4][5]
-
Avoid Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces.[1][5] Use non-sparking tools and take precautionary measures against static discharges.[2][4]
-
Wear Appropriate PPE : Don all required PPE as specified in the table above before handling.[1][2][3][4][5][6]
-
Prevent Contact : Avoid contact with skin and eyes.[4] Avoid breathing mists, gases, or vapors.[4]
-
Hygiene Practices : Wash hands thoroughly after handling.[1][4] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][3][4]
Storage Protocols
-
Container : Store in a tightly closed container.[4]
-
Location : Keep in a cool, dry, and well-ventilated area.[4][6]
-
Incompatibilities : Store away from foodstuff containers and other incompatible materials.[4]
-
Conditions to Avoid : Keep away from sunlight and heat sources.[6]
Emergency and Disposal Plans
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical help.[1][2][4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][4] |
Accidental Release Measures (Spill Plan)
In the event of a spill, follow these procedural steps:
-
Evacuate and Ventilate : Evacuate personnel to a safe area and ensure adequate ventilation.[4][5]
-
Remove Ignition Sources : Remove all sources of ignition from the area.[4][5]
-
Containment : Prevent further leakage or spillage if it is safe to do so. Keep the chemical away from drains, surface water, and ground water.[1][4][5]
-
Cleanup : Absorb the spill with a non-combustible inert material (e.g., sand, earth, vermiculite).[6][8] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[4]
-
Decontamination : Clean the spill area thoroughly.
Below is a workflow diagram for handling an this compound spill.
Caption: Workflow for this compound Spill Response.
Disposal Plan
-
Product Disposal : Disposal must be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems or the environment.[1][4] All disposal practices must be in accordance with local, state, and federal regulations.[2]
-
Contaminated Packaging : Containers can be triple-rinsed and offered for recycling or reconditioning.[4] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill or via controlled incineration for combustible materials.[4]
References
- 1. directpcw.com [directpcw.com]
- 2. madarcorporation.com [madarcorporation.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. johndwalsh.com [johndwalsh.com]
- 6. Buy this compound – Green‑leaf Aldehydic Aroma Chemical | Chemical Bull [chemicalbull.com]
- 7. benchchem.com [benchchem.com]
- 8. perfumersworld.com [perfumersworld.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
